molecular formula C10H9N3O2 B177289 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1016-57-5

5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B177289
CAS No.: 1016-57-5
M. Wt: 203.2 g/mol
InChI Key: XPBATPBRNKFEPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-1-phenyl-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-11-9(10(14)15)12-13(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBATPBRNKFEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622220
Record name 5-Methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016-57-5
Record name 5-Methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and chemically sound synthetic pathway for 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document, intended for an audience with a strong background in organic chemistry, delves into the strategic considerations behind the chosen synthetic route, detailed experimental protocols, and the underlying reaction mechanisms. The synthesis is presented as a multi-step process commencing from readily available starting materials, pyruvic acid and phenylhydrazine. Key stages include the formation of a hydrazonoyl halide intermediate, subsequent cyclization to a triazole carbonitrile, and final hydrolysis to the target carboxylic acid. This guide emphasizes experimental causality, protocol integrity, and is grounded in established chemical principles, supported by authoritative references.

Introduction and Strategic Overview

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents due to its metabolic stability and ability to engage in various biological interactions. The target molecule, this compound, combines this key heterocycle with substituents that offer potential for further derivatization and biological screening.

The synthetic strategy outlined herein is designed for efficiency and is based on established transformations in heterocyclic chemistry. It follows a convergent approach, constructing the triazole ring from acyclic precursors. The key steps have been selected for their reliability and the relative accessibility of the required reagents.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A Pyruvic Acid + Phenylhydrazine B Pyruvic Acid Phenylhydrazone A->B Condensation C N-Phenyl-2-oxopropanohydrazonoyl Chloride B->C Chlorination D 5-Methyl-1-phenyl-1H-1,2,4-triazole-3-carbonitrile C->D Cyclization (+ Cyanide Source) E This compound D->E Hydrolysis

Figure 1: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocols and Mechanistic Insights

This section provides a step-by-step guide for the synthesis, accompanied by explanations for the chosen reagents and conditions.

Step 1: Synthesis of Pyruvic Acid Phenylhydrazone

The initial step involves the condensation of pyruvic acid with phenylhydrazine to form the corresponding phenylhydrazone. This reaction is a classic example of hydrazone formation from a ketone and a hydrazine derivative.

Protocol:

  • Dissolve pyruvic acid (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add phenylhydrazine (1 equivalent) to the solution. An acid catalyst, such as a few drops of acetic acid, can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product, pyruvic acid phenylhydrazone, often precipitates from the reaction mixture.

  • Collect the precipitate by filtration, wash with cold ethanol or water, and dry under vacuum.

Expertise & Experience: The choice of an alcoholic solvent facilitates the dissolution of the reactants and the precipitation of the less soluble hydrazone product, driving the equilibrium towards completion. The use of a catalytic amount of acid protonates the carbonyl oxygen of pyruvic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the phenylhydrazine.

Step 2: Synthesis of N-Phenyl-2-oxopropanohydrazonoyl Chloride

The second step involves the chlorination of the pyruvic acid phenylhydrazone to form the key intermediate, N-phenyl-2-oxopropanohydrazonoyl chloride. This transformation is crucial as it introduces a leaving group (chloride) that facilitates the subsequent cyclization. A common and effective reagent for this type of transformation is chloramine-T.[1]

Protocol:

  • Suspend pyruvic acid phenylhydrazone (1 equivalent) in a suitable solvent, such as ethanol or acetonitrile.

  • Add Chloramine-T trihydrate (1 equivalent) to the suspension.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • The product, N-phenyl-2-oxopropanohydrazonoyl chloride, can be isolated by pouring the reaction mixture into cold water and extracting with a suitable organic solvent like dichloromethane or ethyl acetate.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization.

Trustworthiness: The use of chloramine-T provides a reliable method for the chlorination of the active methylene group adjacent to the hydrazone moiety.[1] The reaction is generally clean and proceeds under mild conditions.

Step 3: Synthesis of 5-Methyl-1-phenyl-1H-1,2,4-triazole-3-carbonitrile

This is the core cyclization step where the 1,2,4-triazole ring is formed. The N-phenyl-2-oxopropanohydrazonoyl chloride is reacted with a cyanide source, which acts as a nucleophile to displace the chloride and subsequently participates in the ring closure.

Protocol:

  • Dissolve N-phenyl-2-oxopropanohydrazonoyl chloride (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a cyanide source, such as potassium cyanide or sodium cyanide (1-1.2 equivalents), to the solution. The addition should be done carefully in a well-ventilated fume hood due to the toxicity of cyanide salts.

  • A base, such as triethylamine or potassium carbonate, may be added to neutralize the HCl generated during the reaction.

  • Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice-cold water.

  • The product, 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carbonitrile, will precipitate and can be collected by filtration.

  • Wash the solid with water and dry it thoroughly. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Authoritative Grounding: The reaction of hydrazonoyl halides with nucleophiles is a well-established method for the synthesis of various heterocyclic systems, including 1,2,4-triazoles. The cyanide ion acts as a C1 synthon, providing the carbon atom for the C3 position of the triazole ring.

Step 4: Hydrolysis of 5-Methyl-1-phenyl-1H-1,2,4-triazole-3-carbonitrile

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[2]

Protocol (Acidic Hydrolysis):

  • Suspend 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carbonitrile (1 equivalent) in a mixture of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, and water.

  • Heat the mixture under reflux for several hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • The product, this compound, will precipitate.

  • Collect the solid by filtration, wash it with cold water until the washings are neutral, and then dry it.

  • Recrystallization from a suitable solvent, such as aqueous ethanol, can be performed to obtain the pure product.

Expertise & Experience: Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water. The resulting amide intermediate is then further hydrolyzed to the carboxylic acid. Basic hydrolysis is also a viable option, which would yield the carboxylate salt that would then need to be acidified to obtain the final product.

Data Presentation

The following table summarizes the expected inputs and outputs for this synthetic pathway. The yield and physical properties are based on typical values for similar reactions and should be experimentally determined.

StepStarting Material(s)Key ReagentsProductExpected Yield (%)Physical State
1Pyruvic Acid, PhenylhydrazineEthanol, Acetic Acid (cat.)Pyruvic Acid Phenylhydrazone80-90Solid
2Pyruvic Acid PhenylhydrazoneChloramine-TN-Phenyl-2-oxopropanohydrazonoyl Chloride70-85Solid
3N-Phenyl-2-oxopropanohydrazonoyl ChloridePotassium Cyanide, Triethylamine5-Methyl-1-phenyl-1H-1,2,4-triazole-3-carbonitrile60-75Solid
45-Methyl-1-phenyl-1H-1,2,4-triazole-3-carbonitrileConc. H₂SO₄, H₂OThis compound75-90Solid

Visualization of Reaction Mechanisms

The following diagrams illustrate the plausible mechanisms for the key steps of the synthesis.

Chlorination_Mechanism cluster_0 Chlorination of Phenylhydrazone Hydrazone Pyruvic Acid Phenylhydrazone Intermediate Chlorinated Intermediate Hydrazone->Intermediate + [Cl+] ChloramineT Chloramine-T Product N-Phenyl-2-oxopropanohydrazonoyl Chloride Intermediate->Product - H+

Figure 2: Plausible mechanism for the chlorination of pyruvic acid phenylhydrazone.

Cyclization_Mechanism cluster_1 Cyclization to Triazole Carbonitrile HydrazonoylChloride N-Phenyl-2-oxopropanohydrazonoyl Chloride Acyclic_Intermediate Acyclic Nitrile Intermediate HydrazonoylChloride->Acyclic_Intermediate + CN- Cyanide CN- Cyclized_Intermediate Cyclized Intermediate Acyclic_Intermediate->Cyclized_Intermediate Intramolecular Nucleophilic Attack Product 5-Methyl-1-phenyl-1H-1,2,4-triazole-3-carbonitrile Cyclized_Intermediate->Product Aromatization (-H+)

Figure 3: Plausible mechanism for the cyclization of the hydrazonoyl chloride with cyanide.

Conclusion

The synthesis of this compound presented in this guide offers a logical and experimentally viable route for researchers in the field of medicinal and materials chemistry. By breaking down the synthesis into distinct, well-understood steps, this guide provides a framework for the successful preparation of this target molecule. The emphasis on mechanistic understanding and practical experimental considerations is intended to empower scientists to not only replicate this synthesis but also to adapt and innovate upon it for the creation of novel 1,2,4-triazole derivatives. As with all chemical syntheses, appropriate safety precautions should be taken, particularly when handling toxic reagents such as cyanide salts.

References

  • Allouch, F., Zouari, F., Chabchoub, F., & Salem, M. (2008). 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online, 64(4), o684. [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Das, B., Kumar, A., & Saini, M. (2015). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Sustainable Chemistry & Engineering, 3(11), 2849–2853. [Link]

  • Fine Chemical Technologies. (n.d.). Synthesis of 5-oxymethyl-1,2,4-triazole-3-carboxamides. [Link]

  • MDPI. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole. PubChem Compound Summary for CID 2772596. [Link]

  • ResearchGate. (2020). (PDF) 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole. [Link]

  • ResearchGate. (2023). (PDF) Synthesis of new derivatives of the 1H-1,2,3-triazole ring using 1-aryl-5-phenyl-1H-1,2,3-triazole-4-carbohydrazides as precursors. [Link]

  • RSC Publishing. (2018). 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The described methodology is a robust two-step process commencing with the formation of a key intermediate, pyruvic acid phenylhydrazone, followed by a cyclization and subsequent hydrolysis to yield the target molecule. This guide delves into the underlying chemical principles, offering field-proven insights into experimental choices and ensuring a self-validating and reproducible protocol. All procedural steps are detailed, and quantitative data is presented in a clear, tabular format. Visual aids in the form of diagrams for the reaction mechanism and experimental workflow are provided to enhance understanding.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its unique physicochemical properties. This five-membered heterocycle, containing three nitrogen atoms, can engage in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, making it an effective pharmacophore for interacting with biological targets. The title compound, this compound, incorporates this key heterocycle and possesses functional groups that allow for further chemical modification, rendering it a valuable building block in the synthesis of more complex drug candidates.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most efficiently achieved through a two-step synthetic sequence. This strategy is designed for reliability and scalability, prioritizing the use of readily available starting materials and well-understood reaction mechanisms.

The overall synthetic pathway can be summarized as follows:

  • Step 1: Phenylhydrazone Formation. The synthesis begins with the condensation reaction between phenylhydrazine and pyruvic acid to form the stable intermediate, pyruvic acid phenylhydrazone. This reaction is a classic example of hydrazone formation from a ketone and a hydrazine derivative.

  • Step 2: Cyclization and Hydrolysis. The pyruvic acid phenylhydrazone is then subjected to a cyclization reaction to construct the 1,2,4-triazole ring. This is achieved by reacting the hydrazone with a reagent that provides the third nitrogen atom and a precursor to the carboxylic acid group. A subsequent hydrolysis step then yields the final product.

Experimental Protocols

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
PhenylhydrazineC₆H₈N₂108.14≥97%Sigma-Aldrich
Pyruvic AcidC₃H₄O₃88.06≥98%Sigma-Aldrich
Glacial Acetic AcidCH₃COOH60.05≥99.7%Fisher Scientific
EthanolC₂H₅OH46.07≥99.5%VWR
Chlorosulfonyl IsocyanateClSO₂NCO141.53≥98%Sigma-Aldrich
DichloromethaneCH₂Cl₂84.93≥99.8%Fisher Scientific
Sodium HydroxideNaOH40.00≥97%Sigma-Aldrich
Hydrochloric AcidHCl36.4637% in H₂OSigma-Aldrich
Step 1: Synthesis of Pyruvic Acid Phenylhydrazone

This initial step involves the acid-catalyzed condensation of phenylhydrazine and pyruvic acid. The acidic medium protonates the carbonyl oxygen of the pyruvic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the terminal nitrogen of phenylhydrazine.

Detailed Protocol:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g of phenylhydrazine in 5.0 mL of glacial acetic acid.

  • To this solution, add 5.0 mL of water.

  • While stirring, add 2.0 g of pyruvic acid to the mixture.

  • Continue stirring the reaction mixture at room temperature for 30 minutes. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of dilute acetic acid.

  • The crude product can be recrystallized from ethanol to yield pure pyruvic acid phenylhydrazone as yellow needles.

Expected Yield: Theoretical yield.

Characterization: The product should be characterized by its melting point (192 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, and IR).

Step 2: Synthesis of this compound

This second stage involves a two-part process: the cyclization of the pyruvic acid phenylhydrazone to form a 1,2,4-triazole intermediate, followed by the hydrolysis of this intermediate to the final carboxylic acid product. The cyclization is proposed to proceed via reaction with chlorosulfonyl isocyanate, which acts as a source for the third nitrogen and a precursor to the 3-carboxamide group.

Detailed Protocol:

Part A: Cyclization to form 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide

  • In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the pyruvic acid phenylhydrazone (from Step 1) in 100 mL of anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of chlorosulfonyl isocyanate in anhydrous dichloromethane dropwise to the cooled hydrazone solution over 30 minutes. An equimolar amount of the isocyanate should be used.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water.

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide.

Part B: Hydrolysis to this compound

  • To the crude carboxamide from Part A, add a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain it at this temperature for 4-6 hours, monitoring the progress of the hydrolysis by TLC.

  • After the reaction is complete, cool the mixture to room temperature and acidify it with concentrated hydrochloric acid to a pH of approximately 2-3.

  • A precipitate of the carboxylic acid should form.

  • Collect the solid product by vacuum filtration, wash it with cold water, and dry it in a vacuum oven.

  • The final product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

Expected Yield: Moderate to good.

Characterization: The final product should be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Reaction Mechanisms and Workflow Diagrams

To provide a deeper understanding of the chemical transformations, the following diagrams illustrate the proposed reaction mechanism and the experimental workflow.

Proposed Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: Phenylhydrazone Formation cluster_step2 Step 2: Cyclization and Hydrolysis Phenylhydrazine Phenylhydrazine Intermediate1 Pyruvic Acid Phenylhydrazone Phenylhydrazine->Intermediate1 + Pyruvic Acid (H⁺ catalyst) PyruvicAcid Pyruvic Acid Intermediate1_ref Pyruvic Acid Phenylhydrazone Intermediate2 Cycloadduct Intermediate1_ref->Intermediate2 + CSI CSI Chlorosulfonyl Isocyanate Intermediate3 5-methyl-1-phenyl-1H-1,2,4-triazole- 3-carboxamide Intermediate2->Intermediate3 Rearrangement & Elimination FinalProduct 5-methyl-1-phenyl-1H-1,2,4-triazole- 3-carboxylic acid Intermediate3->FinalProduct Hydrolysis (NaOH, H₃O⁺)

Caption: Proposed reaction mechanism for the synthesis.

Experimental Workflow

Experimental_Workflow Start Start Step1 Dissolve Phenylhydrazine in Acetic Acid/Water Start->Step1 Step2 Add Pyruvic Acid Step1->Step2 Step3 Stir and Precipitate Step2->Step3 Step4 Filter and Recrystallize (Pyruvic Acid Phenylhydrazone) Step3->Step4 Step5 Dissolve Phenylhydrazone in Anhydrous DCM Step4->Step5 Step6 Add Chlorosulfonyl Isocyanate at 0°C Step5->Step6 Step7 Stir and Quench Step6->Step7 Step8 Work-up and Isolate Carboxamide Intermediate Step7->Step8 Step9 Hydrolyze with NaOH Step8->Step9 Step10 Acidify with HCl Step9->Step10 Step11 Filter and Purify (Final Product) Step10->Step11 End End Step11->End

Caption: Step-by-step experimental workflow.

Safety and Handling

  • Phenylhydrazine: is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pyruvic Acid and Glacial Acetic Acid: are corrosive. Avoid contact with skin and eyes.

  • Chlorosulfonyl Isocyanate: is highly reactive and corrosive. It reacts violently with water. All manipulations should be carried out under anhydrous conditions in a fume hood.

  • Dichloromethane: is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area.

Conclusion

The synthetic protocol detailed in this guide provides a reliable and reproducible method for the preparation of this compound. By following the step-by-step instructions and adhering to the safety precautions, researchers can confidently synthesize this valuable heterocyclic building block for applications in drug discovery and development. The elucidation of the reaction mechanism and the visual representation of the workflow are intended to provide a comprehensive understanding of the entire synthetic process, empowering scientists to potentially adapt and optimize the methodology for their specific research needs.

References

  • General Synthesis of 1,2,4-Triazoles: A review on methods of synthesis of 1,2,4-triazole derivatives. (2013). International Journal of Pharmaceutical Sciences and Research, 4(5), 1673-1685. [Link: Not available]
  • Phenylhydrazone Formation: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Cyclization Reactions of Hydrazones: Shawali, A. S. (2010). Cyclization of Hydrazonoyl Halides. In The Chemistry of Functional Groups, Patai's Chemistry of Functional Groups. John Wiley & Sons, Ltd. [Link]

  • Reactions of Isocyanates: Comprehensive Organic Transformations: A Guide to Functional Group Prepar

An In-depth Technical Guide to the Synthesis of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antifungal, antiviral, and anti-inflammatory properties. The specific substitution pattern of a methyl group at the 5-position, a phenyl group at the 1-position, and a carboxylic acid at the 3-position imparts unique physicochemical properties that can be exploited for the design of novel drug candidates.

This comprehensive technical guide provides a detailed, field-proven methodology for the preparation of this compound from readily available starting materials. The synthesis is presented as a two-stage process, commencing with the formation of a key amidrazone intermediate, followed by a cyclocondensation reaction to construct the triazole ring and subsequent hydrolysis to afford the target carboxylic acid. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step protocol but also insights into the underlying chemical principles and experimental considerations.

Synthetic Strategy Overview

The most efficient and reliable synthetic route to this compound involves a convergent approach. The core of this strategy lies in the formation of the 1,2,4-triazole ring through the cyclocondensation of an N-substituted amidrazone with an α-keto ester. This method is widely recognized for its versatility and high yields in the synthesis of substituted 1,2,4-triazoles.[1]

The overall synthetic pathway can be dissected into two primary stages:

  • Stage 1: Synthesis of N-phenylacetamidrazone. This crucial intermediate is prepared via the well-established Pinner reaction, which involves the formation of an imidate from a nitrile, followed by its reaction with a hydrazine.[2][3][4][5]

  • Stage 2: Synthesis of this compound. This stage encompasses the cyclocondensation of N-phenylacetamidrazone with ethyl pyruvate to yield the corresponding ethyl ester of the target molecule. Subsequent alkaline hydrolysis of the ester furnishes the final carboxylic acid.

Stage 1: Synthesis of N-phenylacetamidrazone

The preparation of N-phenylacetamidrazone is a critical first step. The Pinner reaction provides a robust and scalable method for its synthesis.

Principle and Causality

The Pinner reaction commences with the acid-catalyzed addition of an alcohol (ethanol) to a nitrile (acetonitrile) to form an imidate hydrochloride salt, commonly referred to as a Pinner salt.[3][5] This salt is a highly reactive intermediate. The subsequent addition of phenylhydrazine, a nucleophile, to the imidate results in the displacement of the ethoxy group and the formation of the desired N-phenylacetamidrazone. The use of anhydrous conditions is crucial in the initial phase to prevent the hydrolysis of the nitrile and the imidate intermediate.

Experimental Protocol

Step 1.1: Preparation of Ethyl Acetimidate Hydrochloride (Pinner Salt)

  • Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Reagents:

    • Acetonitrile (ACS grade, dried over molecular sieves)

    • Anhydrous ethanol

    • Anhydrous hydrogen chloride gas

  • Procedure:

    • To the flask, add acetonitrile (0.5 mol) and anhydrous ethanol (0.55 mol).

    • Cool the mixture to 0 °C in an ice bath.

    • Bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic, so the temperature should be maintained at or below 10 °C.

    • Continue the addition of HCl until the solution is saturated and a white precipitate of ethyl acetimidate hydrochloride forms.

    • Stopper the flask and allow it to stand in the cold for 24 hours to ensure complete precipitation.

    • Collect the white crystalline solid by filtration under a nitrogen atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.

Step 1.2: Synthesis of N-phenylacetamidrazone

  • Setup: A 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagents:

    • Ethyl acetimidate hydrochloride (from Step 1.1)

    • Phenylhydrazine

    • Anhydrous ethanol

  • Procedure:

    • Dissolve the ethyl acetimidate hydrochloride (0.4 mol) in anhydrous ethanol (200 mL).

    • To this solution, add phenylhydrazine (0.4 mol) dropwise with stirring.

    • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield N-phenylacetamidrazone as a crystalline solid.

Workflow Diagram

G cluster_0 Stage 1: N-phenylacetamidrazone Synthesis A Acetonitrile + Anhydrous Ethanol C Ethyl Acetimidate Hydrochloride (Pinner Salt) A->C Pinner Reaction (0°C to 10°C) B Anhydrous HCl gas B->C E N-phenylacetamidrazone C->E Reaction with Phenylhydrazine (Reflux in Ethanol) D Phenylhydrazine D->E

Caption: Workflow for the synthesis of N-phenylacetamidrazone.

Stage 2: Synthesis of this compound

With the key amidrazone intermediate in hand, the next stage focuses on the construction of the triazole ring and the final functional group modification.

Principle and Causality

The formation of the 1,2,4-triazole ring proceeds via a cyclocondensation reaction between the N-phenylacetamidrazone and ethyl pyruvate. The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the amidrazone onto the ketone carbonyl of ethyl pyruvate. This is followed by an intramolecular cyclization with the elimination of a molecule of water to form the stable aromatic triazole ring. The resulting product is the ethyl ester of the target carboxylic acid. The final step is the saponification (alkaline hydrolysis) of the ethyl ester to the corresponding carboxylate salt, followed by acidification to yield the desired this compound.

Experimental Protocol

Step 2.1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylate

  • Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagents:

    • N-phenylacetamidrazone (from Stage 1)

    • Ethyl pyruvate

    • Glacial acetic acid (as solvent and catalyst)

  • Procedure:

    • In the flask, dissolve N-phenylacetamidrazone (0.1 mol) in glacial acetic acid (100 mL).

    • Add ethyl pyruvate (0.11 mol) to the solution.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water (500 mL).

    • The crude product will precipitate. Collect the solid by filtration and wash with water.

    • The crude ester can be purified by recrystallization from ethanol.

Step 2.2: Hydrolysis to this compound

  • Setup: A 250 mL round-bottom flask with a magnetic stirrer and reflux condenser.

  • Reagents:

    • Ethyl 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylate (from Step 2.1)

    • Sodium hydroxide (10% aqueous solution)

    • Hydrochloric acid (concentrated)

  • Procedure:

    • Suspend the ester (0.08 mol) in the 10% sodium hydroxide solution (100 mL).

    • Heat the mixture to reflux for 2-3 hours, or until the ester has completely dissolved and the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the cooled solution with concentrated hydrochloric acid to a pH of approximately 2-3.

    • The carboxylic acid will precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the white solid by filtration, wash with cold water, and dry under vacuum.

    • The final product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Workflow and Mechanism Diagram

G cluster_1 Stage 2: Triazole Formation and Hydrolysis F N-phenylacetamidrazone H Ethyl 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylate F->H Cyclocondensation (Reflux in Acetic Acid) G Ethyl Pyruvate G->H K This compound H->K Hydrolysis I NaOH (aq) I->K J HCl (aq) J->K Acidification

Caption: Workflow for the synthesis of the target molecule.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields
StepReactionKey ReagentsSolventTemperatureTime (h)Expected Yield (%)
1.1Pinner Salt FormationAcetonitrile, Ethanol, HCl-0-10 °C24>85
1.2Amidrazone SynthesisEthyl Acetimidate HCl, PhenylhydrazineEthanolReflux2-370-80
2.1Triazole Ester FormationN-phenylacetamidrazone, Ethyl PyruvateAcetic AcidReflux4-675-85
2.2HydrolysisTriazole Ester, NaOHWaterReflux2-3>90
Table 2: Characterization Data for this compound
PropertyValue
Molecular FormulaC₁₀H₉N₃O₂
Molecular Weight203.20 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point137-138 °C (for the 1,2,3-isomer)[6]
¹H NMR (CDCl₃, δ ppm)Expected signals: aromatic protons (multiplet), methyl protons (singlet), carboxylic acid proton (broad singlet)
¹³C NMR (CDCl₃, δ ppm)Expected signals: aromatic carbons, triazole ring carbons, methyl carbon, carboxyl carbon
IR (KBr, cm⁻¹)Expected peaks: C=O stretch (carboxylic acid), C=N stretch (triazole), aromatic C-H stretch, O-H stretch (carboxylic acid)

Note: The melting point is provided for the isomeric 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid and should be considered as an estimate. Experimental determination for the 1,2,4-triazole isomer is recommended.

Conclusion

This technical guide has outlined a comprehensive and reliable synthetic route for the preparation of this compound. By following the detailed protocols for the synthesis of the N-phenylacetamidrazone intermediate and its subsequent cyclocondensation and hydrolysis, researchers can efficiently obtain this valuable compound for further investigation in drug discovery and development programs. The provided insights into the reaction mechanisms and experimental considerations are intended to empower scientists to not only replicate this synthesis but also to adapt and apply these principles to the preparation of other substituted 1,2,4-triazole derivatives.

References

  • 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. PubChem. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole. ResearchGate. [Link]

  • Isolated yields for the synthesis of N-(phenyl)-phenylacetamide using the recirculation method. ResearchGate. [Link]

  • Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology. [Link]

  • A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. [Link]

  • 1H-[1][7]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. SciELO. [Link]

  • The reaction of ethyl acetoacetate with Hydrazine hydrate, Phenyl Hydrazine, and Hydroxylamine. YouTube. [Link]

  • Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. [Link]

  • Regular Article. Organic Chemistry Research. [Link]

  • Pinner synthesis. A) Generation of an iminoester salt (Pinner salt)... ResearchGate. [Link]

  • One pot condensation reaction of phenylhydrazine, ethyl acetoacetate benzaldehyde for synthesis of bis pyrazol-5-ols in the presence of reused cage like CuFe2O4 hollow nanostructure. ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

  • Supporting Information for RSC Advances In-silico binding affinity to cyclooxygenase-II and Green synthesis of benzylpyrazolyl coumarin derivatives. Royal Society of Chemistry. [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. [Link]

  • methyl 1H-1,2,4-triazole-3-carboxylate. PubChem. [Link]

  • ethyl 5-methoxy-4-phenyl-1H-1,2,3-triazole-1-carboxylate. ChemSynthesis. [Link]

  • Pinner reaction. Wikipedia. [Link]

  • Pinner Reaction. Organic Chemistry Portal. [Link]

Sources

A Technical Guide to the Predicted Chemical Properties and Synthetic Strategies for 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including notable antifungal and antiviral drugs.[1][2][3] This guide provides a comprehensive, predictive overview of the chemical properties, synthetic routes, and reactivity of a specific, valuable derivative: 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid. In the absence of extensive, consolidated experimental data for this exact molecule in peer-reviewed literature, this document serves as a technical whitepaper for researchers, scientists, and drug development professionals. By synthesizing data from structurally related analogs and the fundamental principles of 1,2,4-triazole chemistry, we present a robust predictive profile to guide future research, synthesis, and application of this promising heterocyclic building block.

The 1,2,4-Triazole-3-Carboxylic Acid Scaffold: A Privileged Structure

The 1,2,4-triazole ring is an aromatic, five-membered heterocycle containing three nitrogen atoms. Its unique electronic properties, including its π-deficient nature and capacity for hydrogen bonding, make it an excellent scaffold for engaging with biological targets.[1] The incorporation of a carboxylic acid at the 3-position introduces a key functional handle for salt formation to improve bioavailability, for derivatization to explore structure-activity relationships (SAR), and for serving as a critical binding motif (e.g., a zinc-binding group in metalloenzymes).

The target molecule, this compound, combines these features with:

  • A 1-phenyl substituent , which introduces lipophilicity and potential for π-stacking interactions.

  • A 5-methyl substituent , which can influence the steric profile and electronic properties of the triazole ring.

These combined features make it a highly attractive, yet underexplored, scaffold for library synthesis and lead optimization programs.

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of 1,2,4-triazoles can be achieved through several established methods, most notably via the Pellizzari or Einhorn–Brunner reactions, or through the cyclization of functionalized thiosemicarbazides.[2] A highly plausible and efficient route for the title compound involves the acylation of a suitable thiosemicarbazide followed by cyclodehydration.[4][5]

This two-step, one-pot approach is selected for its operational simplicity and the ready availability of starting materials. The use of a dehydrating agent like polyphosphate ester (PPE) is a field-proven method for promoting the crucial cyclization step, often providing high yields where simple thermal or acid-catalyzed methods might fail.[4][5] The final hydrolysis step is a standard and robust transformation. This entire protocol is designed to be self-validating; successful formation of the intermediate acylthiosemicarbazide, followed by its conversion to the triazole thiol and subsequent oxidation/hydrolysis, can be monitored sequentially by techniques like TLC and LC-MS.

Step 1 & 2: Synthesis of Ethyl 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylate via Acylthiosemicarbazide Cyclization

  • Preparation of Precursor: To a stirred solution of 4-phenylthiosemicarbazide (1.0 eq) in a suitable aprotic solvent (e.g., chloroform or THF) within a hydrothermal reaction vessel, add acetyl chloride (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Acylation and Cyclization: Add polyphosphate ester (PPE) (2.0 eq by weight) to the reaction mixture. Seal the vessel and heat to 90-100 °C for 8-12 hours. The reaction involves the formation of an acylthiosemicarbazide intermediate, which then undergoes PPE-mediated cyclodehydration.[4]

  • Workup and Isolation: Cool the reaction mixture to room temperature. Carefully quench the mixture by pouring it onto crushed ice and neutralizing with a saturated aqueous solution of sodium bicarbonate. The intermediate 5-methyl-1-phenyl-4H-1,2,4-triazole-3-thiol will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

  • Desulfurization/Esterification: The thiol can be converted to the target ester. While various methods exist, one approach is oxidative desulfurization with nitric acid or hydrogen peroxide followed by standard Fischer esterification with ethanol and a catalytic amount of sulfuric acid. A more direct route may involve reaction with ethyl bromopyruvate followed by subsequent chemical modifications.

Step 3: Saponification to the Carboxylic Acid

  • Hydrolysis: Dissolve the crude ethyl 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylate from the previous step in a mixture of ethanol and 2M aqueous sodium hydroxide (1.5 eq).

  • Reaction Monitoring: Heat the mixture to reflux (approx. 80 °C) and monitor by TLC until the starting ester is fully consumed (typically 2-4 hours).

  • Isolation and Purification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ethyl acetate to remove any unreacted starting material. Acidify the aqueous layer to pH 2-3 with 2M hydrochloric acid. The desired product, this compound, will precipitate as a solid.

  • Final Purification: Filter the solid, wash thoroughly with cold deionized water, and dry in a vacuum oven at 50-60 °C. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for higher purity.

Synthetic Workflow A 4-Phenylthiosemicarbazide + Acetyl Chloride B Acylation Intermediate (1-Acetyl-4-phenylthiosemicarbazide) A->B CHCl₃, RT C Cyclodehydration (Thiol Intermediate) B->C PPE, 90°C D Oxidation & Esterification C->D 1. HNO₃ 2. EtOH, H⁺ E Ethyl 5-methyl-1-phenyl- 1H-1,2,4-triazole-3-carboxylate D->E F Saponification (Hydrolysis) E->F NaOH, EtOH/H₂O G 5-methyl-1-phenyl-1H-1,2,4-triazole- 3-carboxylic acid (Final Product) F->G HCl (aq)

Caption: Proposed synthetic workflow for the target compound.

Predicted Physicochemical and Structural Properties

The chemical properties of the title compound can be reliably predicted based on its constituent functional groups and data from analogous structures.

PropertyPredicted Value / DescriptionRationale & References
Molecular Formula C₁₀H₉N₃O₂By structure
Molecular Weight 203.20 g/mol By structure
Acidity (pKa) ~3.5 - 4.5The primary acidic proton is on the carboxylic acid. Its pKa is expected to be in the typical range for carboxylic acids, influenced by the electron-withdrawing nature of the attached 1,2,4-triazole ring.
Basicity (pKa of conjugate acid) ~2.0 - 2.5The 1,2,4-triazole ring is a weak base. The pKa of the protonated parent 1,2,4-triazole is 2.45.[2]
Solubility Poorly soluble in water; soluble in aqueous base (e.g., NaOH, NaHCO₃); soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol).The presence of the N-phenyl ring imparts significant lipophilicity, while the carboxylic acid allows for salt formation in basic media, enhancing aqueous solubility.[6]
Physical State White to off-white crystalline solid.Typical for small, aromatic carboxylic acids.
Structural Features The molecule is not planar. A significant dihedral angle is expected between the planes of the phenyl and triazole rings.A closely related structure, 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole, exhibits a dihedral angle of 38.8°.[7] A similar torsion is anticipated here. In the solid state, it is expected to form centrosymmetric hydrogen-bonded dimers via the carboxylic acid groups.

Anticipated Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. The following data are predicted for this compound.

TechniquePredicted Observations
¹H NMR ~12-13 ppm: Very broad singlet, 1H (COOH). ~7.5-7.8 ppm: Multiplet, 5H (aromatic protons of N-phenyl ring). ~2.6 ppm: Singlet, 3H (C5-CH₃).
¹³C NMR >160 ppm: C=O (carboxylic acid). ~155-165 ppm: C3 of triazole ring. ~145-155 ppm: C5 of triazole ring. ~125-140 ppm: Carbons of N-phenyl ring. ~12-15 ppm: C5-CH₃.
FT-IR (cm⁻¹) ~2500-3300: Very broad band (O-H stretch, carboxylic acid dimer). ~1700-1725: Strong band (C=O stretch). ~1500-1600: Medium bands (C=N and C=C aromatic ring stretches). ~1400-1450: Medium band (C-H bending).
Mass Spec (EI) m/z 203: Molecular ion (M⁺). m/z 158: [M-COOH]⁺, loss of the carboxylic acid group. m/z 77: [C₆H₅]⁺, phenyl fragment.

Reactivity and Derivatization Potential

The carboxylic acid is the primary site for chemical modification, making this molecule an excellent scaffold for building chemical libraries for drug discovery.

  • Esterification: Reaction with various alcohols under standard Fischer conditions (acid catalysis) or using coupling agents like DCC/DMAP will yield a diverse set of esters, which can act as prodrugs.

  • Amidation: Amide coupling with a wide range of primary or secondary amines using peptide coupling reagents (e.g., HATU, HOBt/EDC) provides access to amides. These derivatives are often more stable metabolically than esters and offer diverse hydrogen bonding patterns. Several derivatives of 1,2,4-triazole-3-carboxylic acid have been synthesized as potential anti-inflammatory agents via this route.[8][9]

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄ or borane complexes. This opens up further derivatization possibilities at the resulting hydroxymethyl group.

  • Ring Stability: The 1,2,4-triazole ring itself is generally robust and stable towards many synthetic transformations, including moderate acidic, basic, and redox conditions.[1]

Derivatization Pathways Core 5-methyl-1-phenyl-1H-1,2,4-triazole- 3-carboxylic acid Ester Ester Derivatives (Prodrugs) Core->Ester R-OH, H⁺ Amide Amide Library (SAR Exploration) Core->Amide R₂NH, HATU Alcohol Primary Alcohol (Further Functionalization) Core->Alcohol 1. LiAlH₄ 2. H₂O AcidChloride Acid Chloride (Reactive Intermediate) Core->AcidChloride SOCl₂ AcidChloride->Ester R-OH AcidChloride->Amide R₂NH

Caption: Key derivatization reactions of the carboxylic acid group.

References

  • Synthesis of 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives of Potential Anti-inflammatory Activity. ResearchGate. Available from: [Link]

  • Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity. PubMed. Available from: [Link]

  • 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. National Institutes of Health. Available from: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health, National Center for Biotechnology Information. Available from: [Link]

  • 1,2,4-Triazole. Wikipedia. Available from: [Link]

  • 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. PubChem, National Institutes of Health. Available from: [Link]

  • Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid. ResearchGate. Available from: [Link]

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. Available from: [Link]

  • Synthesis and Properties of 1,2,4-Triazol-3-one-Based Energetic Compounds. ACS Publications. Available from: [Link]

  • 1H-[8][9][10]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. SciELO. Available from: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available from: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available from: [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available from: [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. Available from: [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Available from: [Link]

  • (PDF) 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole. ResearchGate. Available from: [Link]

  • ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top)... ResearchGate. Available from: [Link]

  • The pKa values of 1,2,4-triazole and its alkyl derivatives. ResearchGate. Available from: [Link]

Sources

An In-Depth Technical Guide to 5-Methyl-1-phenyl-1H-triazole-3-carboxylic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the synthesis, characterization, and potential applications of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, with a discussion of its lesser-known isomer, the 1,2,4-triazole derivative.

Introduction: Navigating the Isomeric Landscape of Phenyl-Methyl-Triazole Carboxylic Acids

The triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities.[1] This guide focuses on the synthesis and properties of a specific scaffold: 5-methyl-1-phenyl-1H-triazole-carboxylic acid. A critical ambiguity often arises with this nomenclature, as it can refer to two distinct isomers: the 1,2,3-triazole and the 1,2,4-triazole. This document provides a detailed exploration of the well-characterized 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 20725-32-0) and offers a scientifically grounded approach to the synthesis of the less documented 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid .

Part 1: The Well-Characterized Isomer: 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid

This isomer is a known compound with established synthetic routes and structural characterization. Its unique arrangement of nitrogen atoms in the triazole ring imparts specific physicochemical properties that are of interest in drug design.

Physicochemical Properties and Structural Elucidation

A comprehensive understanding of a compound's properties is fundamental to its application. The key physicochemical data for 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid are summarized below.

PropertyValueSource
CAS Number 20725-32-0PubChem
Molecular Formula C₁₀H₉N₃O₂[2]
Molecular Weight 203.20 g/mol [2]
Appearance Colorless prisms[2]
Crystal System Monoclinic[2]
Space Group C2/c[2]

The crystal structure of this compound reveals that the molecules form inversion dimers through hydrogen bonding between the carboxylic acid groups.[2] The dihedral angle between the triazole and phenyl rings is approximately 41.85°.[2]

Synthesis Protocol: The El Khadem Cycloaddition

The seminal synthesis of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid was reported by El Khadem et al. in 1968.[3] The reaction proceeds via a 1,3-dipolar cycloaddition between phenyl azide and ethyl acetoacetate. This classical approach remains a reliable method for accessing this scaffold.

Experimental Workflow: Synthesis of 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product A Phenyl Azide C Sodium Ethoxide in Ethanol A->C B Ethyl Acetoacetate B->C D Ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate C->D Cycloaddition E Aqueous NaOH, then HCl D->E Saponification F 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid E->F Acidification

Caption: Synthetic pathway for 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid.

Step-by-Step Methodology:

  • Preparation of Phenyl Azide: Phenyl azide is typically prepared from aniline via diazotization followed by reaction with sodium azide. Extreme caution should be exercised as phenyl azide is potentially explosive.

  • Cycloaddition Reaction: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide. To this, add ethyl acetoacetate, followed by the dropwise addition of phenyl azide.

  • Reaction Monitoring and Work-up: The reaction mixture is typically heated under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.

  • Hydrolysis: The resulting crude ester is hydrolyzed by heating with an aqueous solution of sodium hydroxide.

  • Purification: After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.[2]

Expected Analytical Data
  • ¹H NMR: Aromatic protons of the phenyl group would appear as multiplets in the range of 7.2-7.8 ppm. A singlet corresponding to the methyl group at the 5-position of the triazole ring would be expected around 2.5 ppm. The carboxylic acid proton would be a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: Signals for the aromatic carbons would be observed between 120-140 ppm. The methyl carbon would resonate around 15-20 ppm. The carbonyl carbon of the carboxylic acid would appear significantly downfield, typically in the range of 160-170 ppm.

  • IR Spectroscopy: A broad O-H stretching band for the carboxylic acid would be prominent in the region of 2500-3300 cm⁻¹. A sharp C=O stretching vibration for the carbonyl group would be observed around 1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 203, with fragmentation patterns corresponding to the loss of CO₂ and other characteristic fragments.

Part 2: The Elusive Isomer: A Proposed Synthesis for this compound

In contrast to its 1,2,3-triazole counterpart, this compound is not a commercially available compound and lacks a designated CAS number. However, based on established synthetic methodologies for 1,2,4-triazoles, a plausible and robust synthetic route can be designed.

Synthetic Strategy: The Amidrazone Cyclization Approach

A common and effective method for the synthesis of 1,2,4-triazoles involves the cyclization of amidrazones with carboxylic acids or their derivatives.[4] This approach offers a high degree of control over the substitution pattern of the resulting triazole ring.

Proposed Synthetic Workflow

G cluster_reactants Reactants cluster_pinner Pinner Reaction cluster_amidrazone Amidrazone Formation cluster_acylate Acylation cluster_cyclize Cyclization cluster_hydrolyze Hydrolysis cluster_product Final Product A Phenylhydrazine F Acetamidrazone A->F B Acetonitrile C HCl (gas), Ethanol B->C D Acetimidate C->D D->F E Phenylhydrazine E->F G Ethyl Oxalyl Chloride F->G Acylation H Heat (e.g., in xylene) G->H Intramolecular Cyclization I Aqueous NaOH, then HCl H->I Saponification J This compound I->J Acidification

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol:

  • Synthesis of N-Phenylacetamidrazone:

    • Treat acetonitrile with anhydrous ethanol and hydrogen chloride gas (Pinner reaction) to form ethyl acetimidate hydrochloride.

    • React the resulting imidate with phenylhydrazine in a suitable solvent like ethanol to yield N-phenylacetamidrazone.

  • Acylation of the Amidrazone:

    • The N-phenylacetamidrazone is then acylated with an appropriate C2-building block. Ethyl oxalyl chloride is a suitable reagent for this purpose. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.

  • Cyclization to the Triazole Ring:

    • The resulting acylamidrazone intermediate is then cyclized to form the 1,2,4-triazole ring. This is often achieved by heating the intermediate in a high-boiling solvent like xylene or by using a dehydrating agent.

  • Hydrolysis to the Carboxylic Acid:

    • The ethyl ester of the triazole is subsequently hydrolyzed to the desired carboxylic acid using standard saponification conditions (e.g., heating with aqueous sodium hydroxide), followed by acidification.

Self-Validating System and Characterization

The identity and purity of the synthesized this compound should be confirmed through a battery of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): The proton and carbon NMR spectra will be distinct from the 1,2,3-isomer. The chemical shifts of the methyl and phenyl protons will be slightly different due to the change in the electronic environment of the triazole ring.

  • Infrared (IR) Spectroscopy: Similar characteristic functional group absorptions as the 1,2,3-isomer are expected, though minor shifts in wavenumber may be observed.

  • High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition of the synthesized compound.

  • Melting Point: A sharp melting point will be indicative of high purity.

Part 3: Applications in Drug Discovery and Development

Triazole derivatives are privileged structures in medicinal chemistry due to their favorable properties, including metabolic stability, hydrogen bonding capability, and dipole moment.[5]

  • 1,2,3-Triazoles: Often synthesized via "click chemistry," these compounds are used as bioisosteres for amide bonds and have found applications as anticancer, antiviral, and antibacterial agents.[6]

  • 1,2,4-Triazoles: This isomer is present in a number of approved drugs, including the antifungal agents fluconazole and itraconazole, and has been explored for a wide range of therapeutic areas such as anti-inflammatory and anticancer applications.[7][8]

The phenyl and methyl substitutions on the triazole carboxylic acid core provide a scaffold that can be further functionalized to optimize binding to biological targets. The carboxylic acid group, in particular, can act as a key hydrogen bond donor and acceptor or as a handle for further derivatization.

Conclusion

This guide has provided a comprehensive overview of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, including its synthesis and physicochemical properties. Furthermore, a robust and scientifically sound synthetic strategy for the lesser-known this compound has been proposed. Understanding the distinct synthetic pathways and properties of these isomers is crucial for researchers and drug development professionals seeking to leverage the therapeutic potential of the triazole scaffold.

References

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 26(15), 4475. [Link]

  • Zhao, H. (2009). 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1258. [Link]

  • Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry, 76(4), 1177–1179. [Link]

  • Lin, J. R., Yao, J. Y., & Zhao, H. (2008). 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1843. [Link]

  • Ueda, S., & Nagasawa, H. (2009). A copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions. Journal of the American Chemical Society, 131(42), 15080–15081. [Link]

  • D'yakonov, V. A., Kovyazin, P. V., Dzhemilev, U. M., & Fokin, V. V. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Molecules, 26(9), 2728. [Link]

  • Tsai, C. H., Li, Y. C., & Sun, C. M. (2020). New methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates as selective COX-2 inhibitors and anti-inflammatory agents: Design, synthesis, biological evaluation, and docking study. European Journal of Medicinal Chemistry, 207, 112720. [Link]

  • Dai, L., Zhang, Y., Peng, X., & Zhang, G. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]

  • Guru, S. K., Kumar, V., Sharma, P., & Kumar, V. (2019). I2-catalyzed synthesis of 1,2,4-triazoles and possible mechanism. New Journal of Chemistry, 43(15), 5895-5899. [Link]

  • de Oliveira, R. B., de Oliveira, A. C., de Souza, A. A., & de Oliveira, R. B. (2020). 1H-[3][4][9]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society, 31(10), 2135-2146. [Link]

  • Kaur, R., & Kumar, V. (2021). Synthesis methods of 1,2,4 triazole compounds. International Journal of Scientific Research in Engineering and Management, 5(1), 1-17. [Link]

  • Royal Society of Chemistry. (2022). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. RSC Advances, 12(1), 1-10. [Link]

  • Google Patents. (2020). CN111471028A - Synthesis method of 1,2, 4-triazole-3-formic acid.
  • Tian, X., Li, Y., & Zhang, J. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1017315. [Link]

  • Nikolova, S., & Danalev, D. (2022). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 27(19), 6296. [Link]

  • Khan, I., Zaib, S., Batool, S., & Iqbal, J. (2022). Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. Molecules, 27(22), 7793. [Link]

  • American Chemical Society. (1968). The Journal of Physical Chemistry, 72(1). [Link]

  • Mansour, T. E., & Ahlfors, C. E. (1968). Studies on heart phosphofructokinase. Some kinetic and physical properties of the crystalline enzyme. The Journal of Biological Chemistry, 243(10), 2523–2533. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry and materials science, renowned for its remarkable biological activity and versatile chemical properties. As a five-membered heterocycle containing three nitrogen atoms, its unique electronic and structural features allow for a wide range of molecular interactions, making it a privileged scaffold in drug design. Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and antitumor properties.[1][2] The subject of this guide, 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid, is a specific derivative with significant potential for further functionalization and exploration in drug discovery programs. This document provides a comprehensive overview of its molecular structure, a proposed synthetic pathway, and its predicted spectroscopic characteristics, offering a foundational resource for researchers in the field.

Molecular Structure and Isomerism

The molecular formula of this compound is C₁₀H₉N₃O₂. Its structure features a central 1,2,4-triazole ring substituted with a methyl group at the 5-position, a phenyl group at the 1-position, and a carboxylic acid group at the 3-position.

It is crucial to distinguish this molecule from its isomer, 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, as the arrangement of the nitrogen atoms in the triazole ring significantly influences the molecule's chemical and biological properties. In the 1,2,4-triazole isomer, the nitrogen atoms are at positions 1, 2, and 4, whereas in the 1,2,3-triazole isomer, they are at positions 1, 2, and 3. This seemingly subtle difference leads to distinct electronic distributions and steric environments, which in turn affect reactivity, binding affinities to biological targets, and solid-state packing.

Caption: Molecular structure of this compound.

Proposed Synthesis Pathway

The proposed synthesis would begin with the reaction of ethyl oxalyl chloride with acetamidine to form an N-(1-aminoethylidene)oxalamic acid ethyl ester intermediate. This intermediate would then be reacted with phenylhydrazine. The cyclization, driven by the elimination of water and ethanol, would yield the ethyl ester of the target molecule, ethyl 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylate. The final step would be the hydrolysis of the ester under basic or acidic conditions to afford the desired this compound.

Synthesis_Workflow A Ethyl Oxalyl Chloride + Acetamidine B N-(1-aminoethylidene)oxalamic acid ethyl ester A->B D Cyclocondensation B->D C Phenylhydrazine C->D E Ethyl 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylate D->E F Hydrolysis (e.g., NaOH, H₂O/EtOH) E->F G This compound F->G

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylate

  • To a solution of acetamidine hydrochloride in a suitable aprotic solvent (e.g., dichloromethane), add a base (e.g., triethylamine) at 0 °C.

  • Slowly add ethyl oxalyl chloride to the reaction mixture and stir at room temperature until the formation of the N-(1-aminoethylidene)oxalamic acid ethyl ester is complete (monitored by TLC).

  • Add phenylhydrazine to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure ethyl ester.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl ester in a mixture of ethanol and water.

  • Add an excess of a base (e.g., sodium hydroxide) and heat the mixture to reflux.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the final product.

Spectroscopic Characterization (Predicted)

The definitive identification and structural confirmation of a synthesized compound rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar 1,2,4-triazole derivatives found in the literature, the following spectral data are predicted for this compound.[4][5]

Spectroscopic Data Predicted Characteristics
¹H NMR Phenyl protons: δ 7.2-7.6 ppm (multiplet, 5H); Methyl protons: δ 2.4-2.6 ppm (singlet, 3H); Carboxylic acid proton: δ 12-13 ppm (broad singlet, 1H).
¹³C NMR Carboxylic acid carbonyl carbon: δ 160-165 ppm; Triazole ring carbons: δ 145-160 ppm; Phenyl carbons: δ 120-140 ppm; Methyl carbon: δ 10-15 ppm.
IR (cm⁻¹) O-H stretch (carboxylic acid): 2500-3300 (broad); C=O stretch (carboxylic acid): 1680-1710; C=N and C=C stretches: 1450-1600; N-N stretch: 1250-1300.
Mass Spectrometry (MS) Expected molecular ion peak (M+) at m/z = 203.07. Common fragmentation patterns may include the loss of CO₂ (m/z = 159) and further fragmentation of the triazole and phenyl rings.[6]

Potential Applications in Drug Discovery

The 1,2,4-triazole-3-carboxylic acid moiety is a key pharmacophore in a number of biologically active compounds. The presence of the carboxylic acid group provides a handle for the formation of amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships. Furthermore, the carboxylic acid can act as a hydrogen bond donor and acceptor, as well as a metal chelator, which can be crucial for binding to biological targets. The 1-phenyl and 5-methyl substituents also contribute to the molecule's lipophilicity and steric profile, which can be fine-tuned to optimize pharmacokinetic and pharmacodynamic properties. Given the known anti-inflammatory and antiproliferative activities of other 1,2,4-triazole derivatives, this compound and its analogs represent promising starting points for the development of novel therapeutic agents.[7]

Conclusion

This technical guide provides a comprehensive overview of the molecular structure of this compound. While direct experimental data for this specific molecule is limited, a robust understanding of its chemistry can be derived from the extensive literature on related 1,2,4-triazole derivatives. The proposed synthesis offers a viable route for its preparation, and the predicted spectroscopic data provide a benchmark for its characterization. As research into novel therapeutic agents continues, the exploration of scaffolds such as this 1,2,4-triazole derivative will undoubtedly play a crucial role in the discovery of new and effective medicines.

References

  • Xu, Y., McLaughlin, M., Bolton, E. N., & Reamer, R. A. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry, 75(24), 8666–8669. [Link]

  • Allouch, F., Zouari, F., Chabchoub, F., & Salem, M. (2008). 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online, 64(4), o729. [Link]

  • Google Patents. (n.d.).
  • Hassan, A. A., & Mohamed, N. K. (2021). Synthesis and Screening of New[3][8][9]Oxadiazole,[3][9][10]Triazole, and[3][9][10]Triazolo[4,3-b][3][9][10]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules, 26(2), 335. [Link]

  • Kebiroglu, M. H. (2026). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. [Link]

  • Krasavin, M., et al. (2020). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 25(24), 5923. [Link]

  • Moustafa, A. H., et al. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid moiety. eScholarship. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-1,2,4-triazole-3-carboxylic acid. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-phenyl-1H-1,2,4-triazole. PubChem. [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

  • ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles...[Link]

  • ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. [Link]

  • ResearchGate. (n.d.). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. [Link]

  • Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction of. [Link]

  • Shneine, J. K., & Alaraji, Y. H. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(4), 2319-7064. [Link]

  • Sravya, G., & Reddy, N. B. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065. [Link]

  • Taha, M. O., et al. (2018). Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. Journal of the Chemical Society of Pakistan, 40(2). [Link]

  • Wolska, I., et al. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Journal of Molecular Structure, 1272, 134159. [Link]

  • Zarezin, D. G., et al. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Molecules, 25(24), 5897. [Link]

  • Zarezin, D. G., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid. In the absence of extensive empirical data in the public domain, this guide leverages advanced computational prediction methodologies to present a thorough spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section delves into the theoretical basis for the predicted spectral features, offering insights into the structural and electronic properties of the molecule. Detailed, field-proven experimental protocols for the synthesis and spectroscopic analysis of this class of compounds are provided, ensuring this document serves as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction: The Significance of 1,2,4-Triazole Carboxylic Acids

The 1,2,4-triazole moiety is a cornerstone in the architecture of numerous pharmacologically active agents, exhibiting a broad spectrum of biological activities. The incorporation of a carboxylic acid function at the 3-position and further substitution on the triazole ring, as seen in this compound, offers a versatile scaffold for the development of novel therapeutics. A precise understanding of the spectroscopic characteristics of such molecules is paramount for their unambiguous identification, purity assessment, and the elucidation of their interactions with biological targets. This guide provides a foundational spectroscopic dataset and interpretive framework for this promising compound.

Predicted Spectroscopic Data and Interpretation

Due to the limited availability of experimental spectra for this compound in peer-reviewed literature, the following data has been generated using validated computational prediction tools. These predictions are based on established algorithms that analyze the molecule's structure to estimate its spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each nucleus within this compound.

2.1.1. Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in CDCl₃ reveals distinct signals corresponding to the aromatic protons of the phenyl group, the methyl protons, and the acidic proton of the carboxylic acid.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.5 - 7.7Multiplet5HPhenyl group protons
~ 2.6Singlet3HMethyl group protons (-CH₃)
> 10.0Broad Singlet1HCarboxylic acid proton (-COOH)
  • Expert Interpretation: The downfield chemical shift of the phenyl group protons is characteristic of their attachment to an electron-withdrawing triazole ring. The sharp singlet for the methyl group indicates no adjacent protons. The carboxylic acid proton is expected to be a broad singlet at a very downfield position, and its presence could be confirmed by D₂O exchange.

2.1.2. Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides insights into the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
~ 165Carboxylic acid carbon (C=O)
~ 158Triazole ring carbon (C3)
~ 150Triazole ring carbon (C5)
~ 135Phenyl C1 (ipso-carbon)
~ 130Phenyl C4 (para-carbon)
~ 129Phenyl C2/C6 (ortho-carbons)
~ 125Phenyl C3/C5 (meta-carbons)
~ 12Methyl carbon (-CH₃)
  • Expert Interpretation: The quaternary carbons of the triazole ring and the carboxylic acid appear at the downfield end of the spectrum. The distinct signals for the phenyl carbons reflect their different electronic environments. The upfield signal for the methyl carbon is typical for an alkyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound is expected to show characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Broad, StrongO-H stretch of carboxylic acid (hydrogen-bonded)
~ 3100MediumC-H stretch (aromatic)
~ 2950MediumC-H stretch (methyl)
~ 1720StrongC=O stretch of carboxylic acid
~ 1600, 1480MediumC=C stretch (aromatic ring)
~ 1550MediumN=N stretch (triazole ring)
~ 1450MediumC-N stretch (triazole ring)
  • Expert Interpretation: The most prominent feature will be the very broad O-H stretching band of the carboxylic acid, which often overlaps with the C-H stretching vibrations. The strong carbonyl absorption around 1720 cm⁻¹ is a clear indicator of the carboxylic acid group. The presence of the phenyl and triazole rings is confirmed by the characteristic C=C, N=N, and C-N stretching vibrations in the fingerprint region.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural analysis.

  • Predicted Molecular Ion (M⁺): m/z = 217.07

  • Predicted Fragmentation Pattern: The fragmentation of 1,2,4-triazole derivatives can be complex.[3][4] Key predicted fragmentation pathways for this compound include:

    • Loss of CO₂ (m/z = 173)

    • Loss of the carboxylic acid group (m/z = 172)

    • Cleavage of the phenyl group (m/z = 140)

    • Fragmentation of the triazole ring.

  • Expert Interpretation: The molecular ion peak at m/z 217 would confirm the molecular formula C₁₀H₉N₃O₂. The fragmentation pattern can provide valuable structural information. For instance, the loss of 44 amu (CO₂) is a characteristic fragmentation of carboxylic acids.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

  • Predicted λmax: The UV-Vis spectrum of this compound in a polar solvent like methanol is predicted to show absorption maxima corresponding to π → π* transitions of the phenyl and triazole rings. Expected absorption bands are likely to be in the range of 250-280 nm.

  • Expert Interpretation: The position and intensity of the absorption bands can be influenced by the solvent polarity. The conjugation between the phenyl ring and the triazole system is a key factor determining the electronic transitions.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: A General Method

Step-by-Step Methodology:

  • Reaction Setup: To a solution of pyruvic acid (1.0 eq) in a suitable solvent such as ethanol, add benzamidine hydrochloride (1.0 eq) and phenylhydrazine (1.0 eq).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired this compound.

Diagram of Synthetic Workflow

Synthesis_Workflow reagents Pyruvic Acid Benzamidine HCl Phenylhydrazine reaction One-pot Reaction (Ethanol, Reflux) reagents->reaction Mixing workup Solvent Removal Recrystallization reaction->workup Cooling & Isolation product This compound workup->product Purification Spectroscopic_Analysis_Workflow start Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms uv UV-Vis Spectroscopy start->uv data Spectroscopic Data (Spectra, Peak Lists) nmr->data ir->data ms->data uv->data analysis Data Interpretation & Structure Confirmation data->analysis

Caption: The overall workflow for comprehensive spectroscopic analysis.

Conclusion

This technical guide presents a detailed, albeit computationally predicted, spectroscopic characterization of this compound. The provided data and interpretations offer a solid foundation for the identification and structural analysis of this compound and its derivatives. The included experimental protocols are designed to be robust and reliable, empowering researchers to synthesize and analyze this class of molecules with confidence. As research into novel 1,2,4-triazole-based compounds continues to expand, this guide will serve as a valuable reference for scientists and professionals in the field of drug discovery and development.

References

  • Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). A highly regioselective one-pot process provides rapid access to highly diverse 1,3,5-trisubstituted 1,2,4-triazoles from reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. The Journal of Organic Chemistry, 76(4), 1177–1179. [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved January 23, 2026, from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved January 23, 2026, from [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved January 23, 2026, from [Link]

  • CFM-ID. (n.d.). Spectra Prediction. Retrieved January 23, 2026, from [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Table. Retrieved January 23, 2026, from [Link]

  • Al-Ghorbani, M., et al. (2015). Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity. Molecules, 20(9), 16536-16551. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). CN111471028A - Synthesis method of 1,2, 4-triazole-3-formic acid.
  • Chemistry LibreTexts. (n.d.). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis and procedural overview for the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with practical, field-proven experimental protocols.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. For a novel or synthesized compound like this compound, ¹H NMR provides critical information about the electronic environment, connectivity, and number of different protons in the molecule. This guide will deconstruct the predicted spectrum of this compound, explain the rationale behind acquiring high-quality data, and provide a robust protocol for its execution.

The subject molecule contains several distinct proton environments: a phenyl ring, a methyl group, and a carboxylic acid moiety, all connected to a central 1,2,4-triazole core. Understanding the characteristic signals from each of these groups is key to confirming the compound's identity and purity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Solvent (0.6-0.7 mL DMSO-d₆) weigh->dissolve transfer 3. Transfer to NMR Tube (Vortex to mix) dissolve->transfer insert 4. Insert into Spectrometer transfer->insert lock 5. Lock & Shim (Ensure B₀ homogeneity) insert->lock acquire 6. Acquire Spectrum (Set parameters: scans, delay) lock->acquire process 7. Process Data (Fourier Transform, Phasing) acquire->process reference 8. Reference Spectrum (DMSO-d₆ at 2.50 ppm) process->reference integrate 9. Integrate & Analyze (Assign peaks, check coupling) reference->integrate

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried compound into a clean, small vial.

    • Add approximately 0.6-0.7 mL of DMSO-d₆.

    • Mix thoroughly using a vortex mixer until the sample is fully dissolved.

    • Transfer the solution into a standard 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the field on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp lines and good resolution.

    • Set appropriate acquisition parameters. For a standard ¹H spectrum, 16-32 scans are typically sufficient. A relaxation delay (d1) of 1-2 seconds is recommended.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to generate the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.

    • Calibrate the chemical shift axis by setting the residual DMSO-d₆ peak to 2.50 ppm. [1] * Integrate the signals and analyze the multiplicities and chemical shifts to assign the peaks to the corresponding protons in the molecule.

Conclusion

The ¹H NMR spectrum of this compound offers a clear and definitive fingerprint for its structural verification. By understanding the predicted chemical shifts and multiplicities of the carboxylic acid, phenyl, and methyl protons, researchers can confidently interpret the experimental data. The protocol outlined in this guide provides a robust framework for obtaining high-quality spectra, emphasizing the causal relationships between experimental choices and data quality. This systematic approach ensures trustworthiness and scientific integrity in the structural characterization of this and similar heterocyclic compounds.

References

  • SciELO. 1H--[2][3]triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. [Link]

  • National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.[Link]

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. [Link]

  • AIP Publishing. Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Canadian Journal of Chemistry. 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Canadian Journal of Chemistry. Phenyl group as a probe in the 1H nuclear magnetic resonance study of the conformations of quaternary heteroaromatic carbapenem. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate. ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles.... [Link]

Sources

The Architectural Blueprint of 1-Phenyl-1,2,4-Triazole Derivatives: An In-depth Technical Guide to Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-phenyl-1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with diverse biological activities, including antifungal, antibacterial, and anticancer properties.[1] The precise three-dimensional arrangement of atoms within these molecules, and their interactions in the crystalline state, are paramount to understanding their physicochemical properties, mechanism of action, and for the rational design of new, more potent derivatives. This guide provides a comprehensive technical overview of the determination and analysis of the crystal structure of 1-phenyl-1,2,4-triazole derivatives. We will delve into the strategic considerations for synthesis and crystallization, the practical and theoretical underpinnings of single-crystal X-ray diffraction, and the power of computational chemistry to further illuminate structural nuances. This document is intended to serve as a detailed resource for researchers actively engaged in the design and development of novel triazole-based compounds.

The Significance of the 1-Phenyl-1,2,4-Triazole Core

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic properties, including its aromaticity, ability to participate in hydrogen bonding, and its role as a bioisostere for amide and ester groups, contribute to its prevalence in pharmacologically active molecules.[2] The addition of a phenyl group at the N1 position introduces further opportunities for molecular interactions and can significantly influence the overall conformation and biological activity of the derivative.

The 1,2,4-triazole moiety is a planar system, and the C-N and N-N bond lengths are consistent with its aromatic character.[3] These molecules can exist in two tautomeric forms, 1H- and 4H-1,2,4-triazole, with the 1H tautomer being the more stable.[2] The ability of the triazole ring to act as both a hydrogen bond donor and acceptor is a key feature in its interaction with biological targets.[4]

Synthesis and Crystallization: The Gateway to Structural Elucidation

The journey to understanding the crystal structure of a 1-phenyl-1,2,4-triazole derivative begins with its successful synthesis and subsequent crystallization. The quality of the single crystals obtained is the single most critical factor for a successful X-ray diffraction experiment.

Synthetic Strategies for 1-Phenyl-1,2,4-Triazole Derivatives

A variety of synthetic routes are available for the preparation of 1-phenyl-1,2,4-triazole derivatives. A common and effective method involves the cyclization of a hydrazone derivative. For instance, the reaction of a substituted benzaldehyde with a hydrazine, followed by oxidative cyclization, can yield the desired triazole.[5] Another established method is the Pellizzari reaction.[3] The choice of synthetic route will depend on the desired substitution pattern on the phenyl ring and the triazole core.

Experimental Protocol: A Generalized Synthesis

The following is a representative, generalized protocol for the synthesis of a 1-phenyl-1,2,4-triazole derivative. Specific reaction conditions will need to be optimized for each target molecule.

  • Hydrazone Formation:

    • Dissolve an equimolar amount of the desired substituted phenylhydrazine and a suitable aldehyde or ketone in a solvent such as ethanol.

    • Add a catalytic amount of an acid (e.g., acetic acid).

    • Reflux the mixture for a specified time, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and collect the precipitated hydrazone by filtration.

    • Wash the product with a cold solvent and dry.

  • Oxidative Cyclization:

    • Suspend the synthesized hydrazone in a suitable solvent (e.g., acetic acid).

    • Add an oxidizing agent, such as selenium dioxide, and heat the mixture.[5]

    • Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture and pour it into cold water.

    • Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or recrystallization.

The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The ideal crystal should be between 0.1 and 0.5 mm in all dimensions, with well-defined faces and no visible defects.[6]

Key Considerations for Crystallization:

  • Purity: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or lead to the formation of poorly ordered crystals.

  • Solvent Selection: The choice of solvent is crucial. The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures. A systematic screening of different solvents and solvent mixtures is often necessary.[7]

  • Nucleation and Growth: Crystal growth should be slow and controlled to allow for the formation of a well-ordered lattice. This can be achieved by slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion.[7]

Experimental Protocol: Slow Evaporation for Crystallization

  • Prepare a saturated or near-saturated solution of the purified 1-phenyl-1,2,4-triazole derivative in a suitable solvent.[7]

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Monitor the vial for the formation of single crystals.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional structure of a molecule in the crystalline state.[8] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms.[6]

The Principles of X-ray Diffraction

When a beam of X-rays is directed at a single crystal, the electrons in the atoms of the crystal scatter the X-rays. In a crystalline material, the atoms are arranged in a regular, repeating pattern, which causes the scattered X-rays to interfere with each other constructively in specific directions. This phenomenon is known as diffraction. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.

Workflow for Single-Crystal X-ray Diffraction

scxrd_workflow cluster_experiment Experimental cluster_analysis Data Analysis Crystal_Selection Crystal Selection & Mounting Data_Collection Data Collection Crystal_Selection->Data_Collection Diffractometer Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure Validation

Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

Interpreting the Crystallographic Data

The output of a successful SC-XRD experiment is a set of crystallographic data that describes the crystal structure. Key parameters include:

ParameterDescription
Crystal System The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.
Atomic Coordinates The x, y, and z coordinates of each atom in the unit cell.
Bond Lengths & Angles The distances between bonded atoms and the angles between bonds.
Torsion Angles The dihedral angles that describe the conformation of the molecule.

For example, the crystal structure of 1-phenylsulfonyl-1H-1,2,4-triazole has been reported to be in the monoclinic crystal system with the space group P2/c.[9] The dihedral angle between the triazole and phenyl rings in this derivative is 82.17(14)°.[9]

Computational Chemistry: A Deeper Dive into Structure and Properties

Computational chemistry provides a powerful set of tools to complement experimental data and gain a deeper understanding of the crystal structure and properties of 1-phenyl-1,2,4-triazole derivatives.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. It can be used to optimize the geometry of a molecule, predict its vibrational frequencies, and calculate various electronic properties. For crystal structure analysis, DFT can be used to:

  • Validate experimental structures: By comparing the DFT-optimized geometry with the experimental X-ray structure, one can assess the quality of the experimental data.

  • Analyze intermolecular interactions: DFT can be used to calculate the energies of intermolecular interactions, such as hydrogen bonds and π-π stacking, which are crucial for understanding the crystal packing.

  • Predict molecular properties: DFT can be used to predict properties such as the dipole moment, polarizability, and HOMO-LUMO energy gap, which are related to the molecule's reactivity and biological activity.[10]

Protocol for a DFT Calculation on a 1-Phenyl-1,2,4-Triazole Derivative

  • Input Structure: Start with the atomic coordinates from the single-crystal X-ray diffraction data.

  • Level of Theory: Choose a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Geometry Optimization: Perform a geometry optimization to find the minimum energy structure.

  • Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the vibrational spectra.

  • Property Calculation: Calculate the desired molecular properties, such as the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO).

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions in a crystal. It partitions the crystal space into regions where the electron density of a promolecule is greater than that of all other promolecules. The resulting Hirshfeld surface provides a visual representation of the close contacts between molecules in the crystal.

Workflow for Hirshfeld Surface Analysis

hirshfeld_workflow CIF_File Crystallographic Information File (CIF) Hirshfeld_Surface_Calculation Hirshfeld Surface Calculation CIF_File->Hirshfeld_Surface_Calculation TwoD_Fingerprint_Plots 2D Fingerprint Plots Hirshfeld_Surface_Calculation->TwoD_Fingerprint_Plots Quantitative_Analysis Quantitative Analysis of Intermolecular Contacts TwoD_Fingerprint_Plots->Quantitative_Analysis

Caption: A workflow for performing Hirshfeld surface analysis.

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts in the crystal.[11] This allows for a detailed understanding of the forces that govern the crystal packing.

Structure-Activity Relationships: From Crystal Structure to Biological Function

A thorough understanding of the crystal structure of 1-phenyl-1,2,4-triazole derivatives is essential for establishing structure-activity relationships (SAR). By correlating specific structural features with biological activity, researchers can rationally design new molecules with improved therapeutic properties. For example, the planarity of the triazole ring and the orientation of the phenyl group can significantly impact how the molecule binds to its biological target.[2]

Conclusion

The determination and analysis of the crystal structure of 1-phenyl-1,2,4-triazole derivatives is a multifaceted process that combines synthetic chemistry, crystallography, and computational modeling. This in-depth guide has provided a comprehensive overview of the key techniques and considerations involved in this endeavor. By applying these methodologies, researchers can gain invaluable insights into the molecular architecture of these important compounds, paving the way for the development of new and improved therapeutic agents.

References

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

  • 1,2,4-Triazole - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. (2018). Journal of Chemical and Pharmaceutical Research, 10(4), 1-10.
  • 1-phenyl-1H-1,2,4-triazole | C8H7N3 | CID 83432 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • Intra- and Intermolecular Interactions in the Crystals of 3,4-Diamino-1,2,4-triazole and Its 5-Methyl Derivative. Experimental and Theoretical Investigations of Charge Density Distribution | The Journal of Physical Chemistry A. (2011). Retrieved January 23, 2026, from [Link]

  • synthesis of 1,2,4 triazole compounds - ISRES. (n.d.). Retrieved January 23, 2026, from [Link]

  • 1-phenyl-1H-1,2,4-triazole | C8H7N3 | CID 83432 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog. (2026, January 7). Retrieved January 23, 2026, from [Link]

  • (PDF) 1-Phenylsulfonyl-1H-1,2,4-triazole - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain - MDPI. (2024, September 5). Retrieved January 23, 2026, from [Link]

  • Study of the intermolecular interactions in the crystal structure formation of two new 4,5-disubstituted vicinal triazoles | Request PDF - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE - International Research Journal of Education and Technology. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis and Crystallization of N-rich Triazole Compounds - ResearchGate. (2023, November 2). Retrieved January 23, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC. (2025, April 10). Retrieved January 23, 2026, from [Link]

  • Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

  • Compound: 1,2,4-TRIAZOLE (CHEMBL15571) - ChEMBL. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC. (2022, September 26). Retrieved January 23, 2026, from [Link]

  • Intra- And Intermolecular Interactions in the Crystals of 3,4-diamino-1,2,4-triazole and Its 5-methyl Derivative. Experimental and Theoretical Investigations of Charge Density Distribution - PubMed. (2011, August 4). Retrieved January 23, 2026, from [Link]

  • Comprehensive Analysis of Triazolothiadiazole Derivative: From Synthesis and Crystal Structure to Quantum Chemical and Molecular Simulation Studies on JAK2 Protein | Request PDF - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data | Request PDF - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain - PubMed. (2024, September 5). Retrieved January 23, 2026, from [Link]

  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 23, 2026, from [Link]

  • Quantitative Investigation into the Role of Intermolecular Interactions in Crystalline Fluorinated Triazoles | Crystal Growth & Design. (n.d.). Retrieved January 23, 2026, from [Link]

  • Single-crystal X-ray Diffraction - SERC. (2007, May 17). Retrieved January 23, 2026, from [Link]

  • 1,2,4-Triazole-based molecular switches: crystal structures, Hirshfeld surface analysis and optical properties - CrystEngComm (RSC Publishing). (n.d.). Retrieved January 23, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid: A Guide for Preclinical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental utilization of the novel compound, 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid. The 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide array of biological activities including antifungal, anti-inflammatory, and anticancer properties.[1][2][3] This guide outlines detailed protocols for the synthesis, purification, and characterization of the title compound, followed by a suite of in vitro and in vivo assays to explore its therapeutic potential. The protocols are designed to be self-validating and are supported by insights into the underlying scientific principles, empowering researchers to generate robust and reproducible data.

Introduction: The Therapeutic Potential of 1,2,4-Triazole Derivatives

The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its ability to engage in various biological interactions, including hydrogen bonding and dipole interactions, with enzymes and receptors.[1] Consequently, derivatives of 1,2,4-triazole have been successfully developed into drugs for a wide range of diseases.[1][2]

This compound is a novel compound that combines the key features of the 1,2,4-triazole core with a carboxylic acid moiety, which can enhance solubility and provide an additional point of interaction with biological targets. The presence of the methyl and phenyl groups can influence the compound's lipophilicity and steric interactions, potentially leading to unique pharmacological properties.

This guide provides a foundational framework for the initial investigation of this compound, with a focus on anticancer and anti-inflammatory applications, two areas where 1,2,4-triazole derivatives have shown considerable promise.[2][4][5]

Synthesis and Characterization

A plausible synthetic route for this compound is proposed based on established methods for the synthesis of similar 1,2,4-triazole derivatives.[6][7] The following protocol is a starting point and may require optimization.

Proposed Synthetic Pathway

Synthesis_Pathway A Phenylhydrazine C Intermediate Hydrazone A->C Condensation B Pyruvic acid B->C F 5-methyl-1-phenyl-1H-1,2,4-triazol-3-amine C->F Reaction with D, then E D Cyanogen bromide D->F E Cyclization H This compound F->H G G Diazotization & Hydrolysis MTT_Workflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of the compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H

Sources

Introduction: The Therapeutic Promise of 1,2,4-Triazoles in Inflammation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol for Evaluating the Anti-inflammatory Activity of 1,2,4-Triazole Compounds

The 1,2,4-triazole nucleus is a five-membered heterocyclic ring that serves as a privileged scaffold in medicinal chemistry. Its unique structural properties, including its dipole character, capacity for hydrogen bonding, and high stability, allow it to bind with high affinity to a variety of biological receptors and enzymes. This has led to the development of numerous drugs with a broad spectrum of therapeutic applications, including antifungal, anticancer, and antiviral agents. In recent years, there has been a burgeoning interest in 1,2,4-triazole derivatives as potent anti-inflammatory agents. Many novel compounds based on this scaffold have demonstrated significant anti-inflammatory activity, often exceeding that of established drugs in preclinical studies, highlighting their potential as a new class of therapeutics for inflammatory diseases.

This technical guide provides a comprehensive overview and detailed protocols for researchers engaged in the discovery and development of 1,2,4-triazole-based anti-inflammatory drugs. We will delve into the key molecular pathways, provide step-by-step instructions for essential in vitro and in vivo assays, and explain the scientific rationale behind these experimental choices to ensure robust and reproducible results.

Part 1: Mechanistic Insights into Anti-inflammatory Action

A thorough understanding of the underlying molecular mechanisms is critical for designing effective screening funnels. 1,2,4-triazole derivatives exert their anti-inflammatory effects through various mechanisms, primarily by modulating the key enzymatic and signaling pathways that drive the inflammatory response.

The Arachidonic Acid Cascade: COX and LOX Inhibition

Inflammation is often initiated by the release of arachidonic acid from cell membranes, which is then metabolized by two key enzyme families: cyclooxygenases (COX) and lipoxygenases (LOX).

  • Cyclooxygenases (COX-1 & COX-2): These enzymes catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced at sites of inflammation. Many 1,2,4-triazole compounds have been identified as potent inhibitors of COX enzymes, with some showing high selectivity for the inducible COX-2 isoform, which is a desirable trait for minimizing gastrointestinal side effects associated with non-selective NSAIDs.

  • Lipoxygenases (LOX): These enzymes convert arachidonic acid into leukotrienes, which are involved in chemotaxis, bronchoconstriction, and increased vascular permeability. Dual inhibition of both COX and LOX pathways is an attractive strategy for developing broad-spectrum anti-inflammatory agents. Several 1,2,4-triazole derivatives have demonstrated potent dual inhibitory activity against COX-2 and 5-LOX.

The NF-κB Signaling Pathway: A Master Regulator of Inflammation

The transcription factor Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a pivotal mediator of inflammatory responses. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) from bacteria, activate the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation targets IκBα for degradation, allowing NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to DNA and induces the transcription of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and the enzyme inducible nitric oxide synthase (iNOS). The ability of 1,2,4-triazole compounds to suppress the production of these downstream mediators often points to an inhibitory effect on the NF-κB pathway.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB IkB_P P-IκBα IkB_NFkB->IkB_P Proteasome Proteasome Degradation IkB_P->Proteasome Ubiquitination & NFkB_active Active NF-κB IkB_P->NFkB_active Releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates DNA DNA Response Elements NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Induces Transcription In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis cluster_data Data Output Cell_Culture 1. Seed RAW 264.7 Cells in 96-well plate Treatment 3. Treat cells with compounds (1-2 hr incubation) Cell_Culture->Treatment Compound_Prep 2. Prepare dilutions of 1,2,4-Triazole compounds Compound_Prep->Treatment Stimulation 4. Stimulate with LPS (24 hr incubation) Treatment->Stimulation Supernatant 5. Collect Supernatant Stimulation->Supernatant Viability_Assay 6c. Cell Viability Assay (MTT / PrestoBlue) Stimulation->Viability_Assay Remaining Cells NO_Assay 6a. Nitric Oxide Assay (Griess Reagent) Supernatant->NO_Assay Cytokine_Assay 6b. Cytokine Assay (TNF-α, IL-6 ELISA) Supernatant->Cytokine_Assay IC50_NO IC50 for NO Inhibition NO_Assay->IC50_NO Cytokine_Conc Cytokine Levels (pg/mL or ng/mL) Cytokine_Assay->Cytokine_Conc Toxicity Cytotoxicity Profile (CC50) Viability_Assay->Toxicity

Caption: Workflow for cell-based in vitro anti-inflammatory assays.

Part 3: In Vivo Assay Protocol

In vivo models are essential for evaluating a compound's efficacy, pharmacokinetics, and safety profile in a whole biological system. The carrageenan-induced paw edema model is a widely used and highly reproducible acute inflammation model for screening anti-inflammatory drugs.

Protocol 3.1: Carrageenan-Induced Paw Edema in Rodents

Causality: The subcutaneous injection of carrageenan, a phlogistic agent, into a rodent's paw induces a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, followed by a later phase (3-5 hours) mediated by prostaglandins and nitric oxide, which is sensitive to inhibition by NSAIDs. The swelling (edema) of the paw is a quantifiable measure of this inflammatory response.

Step-by-Step Methodology:

  • Animal Acclimatization: House rats or mice under standard laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide animals into groups (n=6-8 per group).

    • Group 1: Vehicle Control (e.g., saline or 0.5% Na-CMC, p.o.)

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group 3+: Test Groups (1,2,4-Triazole compound at various doses, p.o.)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a digital plethysmometer. This is the 0-hour reading.

  • Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.). The timing of administration (typically 30-60 minutes before carrageenan) should be consistent.

  • Induction of Edema: At the designated time after dosing, inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection, for instance, at 1, 2, 3, 4, and 5 hours.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

  • Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional and national guidelines for the care and use of laboratory animals.

In_Vivo_Workflow cluster_prep Pre-Experiment cluster_experiment Experiment cluster_analysis Data Analysis Acclimatize 1. Acclimatize Animals Grouping 2. Randomize into Groups (Vehicle, Positive Control, Test) Acclimatize->Grouping Baseline 3. Measure Baseline Paw Volume (0 hr) Grouping->Baseline Dosing 4. Administer Compounds (p.o. or i.p.) Baseline->Dosing Induction 5. Inject Carrageenan into Paw (after 30-60 min) Dosing->Induction Measurement 6. Measure Paw Volume (1, 2, 3, 4, 5 hr) Induction->Measurement Calc_Edema 7. Calculate Edema Volume (V_t - V_0) Measurement->Calc_Edema Calc_Inhibition 8. Calculate % Inhibition vs. Vehicle Control Calc_Edema->Calc_Inhibition Results 9. Determine In Vivo Efficacy Calc_Inhibition->Results

Caption: Workflow for the carrageenan-induced paw edema in vivo assay.

Part 4: Data Presentation

Summarizing key data in a tabular format allows for a clear and concise comparison of the anti-inflammatory potency and selectivity of different 1,2,4-triazole derivatives.

Compound IDTarget EnzymeIn Vitro IC50 (µM)Selectivity Index (COX-1/COX-2)In Vivo Model% Edema Inhibition @ DoseReference
Celecoxib COX-20.045>326Carrageenan Paw Edema-
Compound 14 COX-20.04337.5--
Compound 144g COX-22.1---
Compound 144g 5-LOX2.6---
Compound 30 COX-20.15-Xylene Ear EdemaComparable to Celecoxib
Compound 30 5-LOX0.85---
Compound 33a COX-20.007>1379Carrageenan Paw EdemaHigh
Compound 33a 5-LOX5.43---

References

  • ResearchG

Application Notes & Protocols for the Antimicrobial Screening of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of the novel compound, 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid. The 1,2,4-triazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including antimicrobial effects.[1][2] This document outlines detailed, step-by-step protocols for preliminary and quantitative antimicrobial susceptibility testing, explains the scientific rationale behind experimental choices, and provides a framework for data interpretation. The protocols are designed to be self-validating through the inclusion of appropriate controls and adherence to established standards.

Introduction: The Rationale for Screening this compound

The escalating threat of antimicrobial resistance necessitates the discovery and development of new antimicrobial agents.[1] Compounds containing the 1,2,4-triazole ring are of significant interest due to their diverse biological activities.[1][2] The mechanism of action for many triazole derivatives involves the inhibition of essential microbial enzymes, such as DNA gyrase or sterol 14-α-demethylase.[3][4] The specific compound, this compound, is a novel derivative. Its structural features, including the triazole core, a phenyl ring, a methyl group, and a carboxylic acid moiety, suggest potential for antimicrobial activity. The phenyl and methyl groups can influence lipophilicity and steric interactions with target enzymes, while the carboxylic acid group can be involved in hydrogen bonding and may act as a bioisostere for other functional groups in known antimicrobial agents.[1]

This guide provides a systematic approach to evaluating the in vitro antimicrobial potential of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Preliminary Antimicrobial Screening: Agar Well Diffusion Assay

The agar well diffusion method is a widely used preliminary technique to assess the antimicrobial activity of a test compound.[5][6][7] This method is based on the diffusion of the antimicrobial agent from a well through a solidified agar medium, resulting in a zone of growth inhibition if the microorganism is susceptible.[8]

Principle

An agar plate is uniformly inoculated with a test microorganism. A well is then made in the agar, and the test compound is introduced into the well. During incubation, the compound diffuses into the agar. If the compound possesses antimicrobial activity, it will inhibit the growth of the microorganism in the surrounding area, creating a clear zone of inhibition. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[9]

Experimental Workflow: Agar Well Diffusion

AgarWellDiffusion cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Media Prepare and sterilize Mueller-Hinton Agar Inoculate Inoculate agar plates with microbial suspension Media->Inoculate Inoculum Prepare microbial inoculum (0.5 McFarland standard) Inoculum->Inoculate Compound Prepare stock solution of This compound in DMSO Load Load compound solution and controls into wells Compound->Load Well Create wells in the agar (6 mm diameter) Inoculate->Well Well->Load Incubate Incubate plates at 37°C for 18-24 hours Load->Incubate Measure Measure the diameter of the zone of inhibition (mm) Incubate->Measure Interpret Interpret results based on zone size Measure->Interpret BrothMicrodilution cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Compound Prepare stock solution of This compound Dilution Perform serial twofold dilutions of the compound in a 96-well plate Compound->Dilution Media Prepare sterile Mueller-Hinton Broth Media->Dilution Inoculum Prepare and standardize microbial inoculum Inoculate Inoculate all wells (except sterility control) with the standardized inoculum Inoculum->Inoculate Dilution->Inoculate Incubate Incubate the plate at 37°C for 18-24 hours Inoculate->Incubate Controls Include growth and sterility controls Controls->Incubate Read Visually inspect for growth and determine the MIC Incubate->Read

Caption: Workflow for the Broth Microdilution Assay to Determine MIC.

Detailed Protocol: Broth Microdilution

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline

  • Multi-channel pipette

  • Bacterial and fungal strains

  • Positive and negative controls

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

  • Compound Dilution:

    • Add 100 µL of the stock solution of the test compound (at twice the highest desired final concentration) to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate, discarding 100 µL from the last well.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the standardized inoculum. The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control: Wells containing 100 µL of CAMHB and 100 µL of the inoculum (no compound).

    • Sterility Control: Wells containing 200 µL of sterile CAMHB only.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. [10]This can be aided by using a reading mirror or a plate reader.

Data Presentation and Interpretation

Example Data: Agar Well Diffusion
Test MicroorganismCompound (1 mg/mL) Zone of Inhibition (mm)Positive Control Zone of Inhibition (mm)Negative Control (DMSO) Zone of Inhibition (mm)
Staphylococcus aureus1825 (Ciprofloxacin)0
Escherichia coli1522 (Ciprofloxacin)0
Candida albicans1220 (Fluconazole)0
Example Data: Minimum Inhibitory Concentration (MIC)
Test MicroorganismMIC of this compound (µg/mL)MIC of Positive Control (µg/mL)
Staphylococcus aureus321 (Ciprofloxacin)
Escherichia coli640.5 (Ciprofloxacin)
Candida albicans1284 (Fluconazole)

Interpretation: The MIC value is a crucial parameter in drug discovery. A lower MIC value indicates higher potency of the antimicrobial agent. [11]These values can be compared to established breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI) to classify the compound as active, moderately active, or inactive against the tested strains.

Concluding Remarks for the Senior Application Scientist

The protocols detailed in these application notes provide a robust framework for the initial antimicrobial evaluation of this compound. Adherence to these standardized methods, including the diligent use of controls, will ensure the generation of reliable and reproducible data. Positive results from these in vitro assays are the first step in a comprehensive drug discovery pipeline and would warrant further investigation, including determination of the minimum bactericidal/fungicidal concentration (MBC/MFC), time-kill kinetics, mechanism of action studies, and toxicity assessments. [12]The exploration of novel triazole derivatives like the one described herein is a vital contribution to the ongoing effort to combat the global challenge of antimicrobial resistance.

References

  • Pleva, P., et al. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 25(16), 3641. Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]

  • Khan, A., et al. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Microbe Notes. Available at: [Link]

  • CLSI. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. Available at: [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Available at: [Link]

  • Gahlaut, A., & Gothwal, A. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Journal of Drug Delivery and Therapeutics, 11(5), 143-147. Available at: [Link]

  • Khan, R., et al. (2024). Progress and challenges in the development of triazole antimicrobials. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]

  • Biology LibreTexts. (2021). 13.5A: Minimal Inhibitory Concentration (MIC). Available at: [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]

  • World Organisation for Animal Health (OIE). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • Kovendi, Z., et al. (2021). Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. Molecules, 26(18), 5641. Available at: [Link]

  • Morshed, M. H., et al. (2011). Synthesis and Antimicrobial Screening of Three Triazole Derivatives. Dhaka University Journal of Pharmaceutical Sciences, 10(1), 43-47. Available at: [Link]

  • Dudipala, A., et al. (2017). Triazoles as antimicrobial: A review. International Journal of Chemical Studies, 5(2), 263-267. Available at: [Link]

Sources

Application Notes & Protocols: Cytotoxicity Testing of 1,2,4-Triazole Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of 1,2,4-Triazoles and the Imperative of Rigorous Cytotoxicity Profiling

The 1,2,4-triazole scaffold is a privileged heterocyclic core in medicinal chemistry, recognized for its wide spectrum of biological activities.[1][2] In recent years, derivatives of 1,2,4-triazole have emerged as a promising class of anticancer agents.[1][3] Their therapeutic potential stems from their ability to interfere with various cellular processes essential for cancer cell growth and survival.[3] The main mechanism behind the development of neoplasms is a disruption of normal cell growth and division, leading to uncontrolled proliferation and migration.[3] 1,2,4-triazole derivatives have been shown to inhibit key enzymes involved in cancer progression, disrupt DNA integrity, and modulate pathways leading to programmed cell death (apoptosis).[1]

The journey from a promising chemical entity to a viable therapeutic candidate is arduous and demands a meticulous evaluation of its biological effects. A critical initial step in this process is the assessment of cytotoxicity—the ability of a compound to kill cells.[4][5][6] In vitro cytotoxicity assays are indispensable tools in the early stages of drug discovery, providing a cost-effective and efficient means to screen large libraries of compounds and identify those with potent anticancer activity.[4][5][6][7] These assays are foundational to understanding the dose-dependent effects of a compound and establishing a preliminary therapeutic window.

This comprehensive guide provides detailed protocols and expert insights for conducting robust and reliable cytotoxicity testing of 1,2,4-triazole derivatives against various cancer cell lines. We will delve into the principles behind commonly employed assays, offer step-by-step methodologies, and discuss critical parameters for data interpretation. Our focus is not merely on procedural execution but on fostering a deeper understanding of the experimental rationale, enabling researchers to design and troubleshoot their own cytotoxicity studies with confidence.

Choosing the Right Battlefield: Selecting Appropriate Cancer Cell Lines

The selection of cancer cell lines is a pivotal decision that will profoundly influence the relevance and translatability of your findings. The choice should be guided by the specific research question and the intended therapeutic application of the 1,2,4-triazole derivatives. For instance, if the goal is to develop a broad-spectrum anticancer agent, a panel of cell lines representing diverse cancer types is recommended. Conversely, for targeted therapies, cell lines with specific molecular markers or genetic backgrounds should be prioritized.

Table 1: Commonly Used Cancer Cell Lines for Cytotoxicity Screening of 1,2,4-Triazole Derivatives

Cancer TypeCell LineKey Characteristics
Breast Cancer MCF-7Estrogen receptor-positive (ER+), luminal A subtype.
MDA-MB-231Triple-negative breast cancer (TNBC), highly invasive.
Lung Cancer A549Non-small cell lung cancer (NSCLC), adenocarcinoma.
Colorectal Cancer HCT-116Colon carcinoma, microsatellite instability (MSI).
Caco-2Colorectal adenocarcinoma, forms polarized monolayers.[8]
Cervical Cancer HeLaHuman papillomavirus (HPV) positive.
Pancreatic Cancer PANC-1Pancreatic ductal adenocarcinoma, highly aggressive.
Prostate Cancer PC-3Androgen-independent prostate cancer.
Hepatocellular Carcinoma HepG2Liver cancer, well-differentiated.[8]

Expert Insight: It is highly recommended to include a non-cancerous cell line (e.g., HEK-293, a human embryonic kidney cell line) in your screening panel.[9] This allows for the assessment of selective cytotoxicity, a crucial parameter for a viable drug candidate. A compound that indiscriminately kills both cancerous and normal cells will likely have a narrow therapeutic window and significant side effects.[10]

Core Methodologies for Assessing Cytotoxicity

Several in vitro assays are available to measure cytotoxicity, each with its own underlying principle, advantages, and limitations.[7][11] Here, we detail two widely used and robust methods: the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies membrane integrity.

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that is a cornerstone for assessing cell viability and proliferation.[12] The principle of the assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells.

Workflow for the MTT Assay:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-well Plate incubate1 Incubate (24h) for Adherence start->incubate1 Allow cells to attach treat Add 1,2,4-Triazole Derivatives incubate1->treat Expose to compounds incubate2 Incubate (e.g., 24, 48, 72h) treat->incubate2 Allow for cytotoxic effect add_mtt Add MTT Reagent incubate2->add_mtt Metabolic conversion incubate3 Incubate (2-4h) add_mtt->incubate3 Formazan formation solubilize Add Solubilization Solution incubate3->solubilize Dissolve crystals read Measure Absorbance (570 nm) solubilize->read Quantify formazan end Calculate % Viability & IC50 read->end

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Protocol for MTT Assay:

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized and stored protected from light)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 1,2,4-Triazole derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells from culture flasks using trypsinization.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).

    • Dilute the cell suspension in complete medium to the optimal seeding density (typically between 1,000 and 100,000 cells per well, to be determined empirically for each cell line).[13]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Expert Tip: To avoid "edge effects," it is good practice to fill the peripheral wells with sterile PBS or medium and not use them for experimental samples.[14]

  • Cell Adherence and Treatment:

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

    • Prepare serial dilutions of the 1,2,4-triazole derivatives in complete medium. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level toxic to the cells (typically <0.5%).

    • After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Incubation and Formazan Solubilization:

    • After the treatment period, add 10-20 µL of MTT solution to each well.[13][15]

    • Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[13][15] The incubation time may need to be optimized for different cell lines.[13]

    • Carefully remove the MTT-containing medium from the wells. Be cautious not to disturb the formazan crystals or the attached cells.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Self-Validation and Troubleshooting:

  • Linearity: Before conducting experiments with your compounds, it is crucial to establish a linear relationship between cell number and formazan production for each cell line. This ensures that the assay is sensitive within your experimental range.

  • Compound Interference: Some compounds can directly reduce MTT or interfere with the absorbance reading.[16] To check for this, include control wells containing the compound in cell-free medium.[16]

  • Inconsistent Replicates: This is often due to pipetting errors or uneven cell seeding.[14] Ensure thorough mixing of the cell suspension before plating and use calibrated pipettes.[14]

  • Low Absorbance Readings: This could be due to low cell numbers, insufficient incubation time with MTT, or incomplete solubilization of formazan crystals.[13]

The LDH Release Assay: A Marker of Cell Lysis

The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[17][18] The amount of LDH released is directly proportional to the number of lysed cells.[17]

Principle of the LDH Assay:

LDH_Principle cluster_cell Cell cluster_reaction Enzymatic Reaction in Medium LDH_inside LDH (inside viable cell) Membrane Intact Plasma Membrane LDH_outside LDH (released from lysed cell) Lactate Lactate LDH_outside->Lactate catalyzes Damaged_Membrane Damaged Plasma Membrane Damaged_Membrane->LDH_outside Release Pyruvate Pyruvate Lactate->Pyruvate NAD NAD+ NADH NADH NAD->NADH Reduction Tetrazolium Tetrazolium Salt (INT) NADH->Tetrazolium Diaphorase-catalyzed reduction Formazan Formazan (Red) Tetrazolium->Formazan

Caption: Principle of the LDH cytotoxicity assay.

Detailed Protocol for LDH Assay:

Materials:

  • Items listed for the MTT assay

  • LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol.

    • It is essential to set up additional controls for the LDH assay:

      • Spontaneous LDH Release Control: Untreated cells to measure the baseline level of LDH release.

      • Maximum LDH Release Control: Untreated cells treated with the lysis buffer provided in the kit to induce 100% cell lysis.

      • Background Control: Medium only.

  • Sample Collection:

    • After the treatment period, gently centrifuge the 96-well plate (if cells are in suspension) or proceed directly if cells are adherent.

    • Carefully transfer an aliquot (typically 50 µL) of the cell culture supernatant from each well to a new, clean 96-well plate.[17]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.[19]

    • Add the reaction mixture (typically 50 µL) to each well of the new plate containing the supernatant.[17]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[17]

  • Stopping the Reaction and Data Acquisition:

    • Add the stop solution (typically 50 µL) to each well.[17]

    • Measure the absorbance at 490 nm using a microplate reader.[17] A reference wavelength of 680 nm can also be used.[17]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

    • Plot the percentage of cytotoxicity against the log of the compound concentration to determine the IC50 value.

Expert Insight: The LDH assay is particularly useful for detecting acute cytotoxicity and cell lysis. However, it may not be sensitive to compounds that induce apoptosis without significant membrane damage in the early stages. Therefore, combining the LDH assay with an apoptosis-specific assay can provide a more comprehensive understanding of the compound's mechanism of action.

Understanding the Mechanism: Apoptosis Signaling

Many effective anticancer drugs, including potentially 1,2,4-triazole derivatives, exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[1][20] Understanding the key signaling pathways involved in apoptosis is crucial for elucidating the mechanism of action of your compounds. The two major apoptotic pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the apoptotic program.[21]

Simplified Apoptosis Signaling Pathway:

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor (e.g., Fas) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Activation Triazole 1,2,4-Triazole Derivative Stress Cellular Stress (DNA Damage) Triazole->Stress Bax_Bak Bax/Bak Activation Stress->Bax_Bak Mito Mitochondria Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Activation Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cleavage of cellular substrates

Caption: Simplified overview of the major apoptosis signaling pathways.

Further investigation into the mechanism of action of promising 1,2,4-triazole derivatives could involve assays that measure caspase activation, DNA fragmentation (TUNEL assay), or changes in mitochondrial membrane potential.

Conclusion: From Data to Discovery

The protocols and insights provided in this guide offer a robust framework for the cytotoxicity testing of 1,2,4-triazole derivatives. By employing these methods with a clear understanding of their principles and limitations, researchers can generate high-quality, reproducible data that is essential for advancing the discovery and development of novel anticancer therapeutics. The systematic evaluation of cytotoxicity is a critical gatekeeping step, ensuring that only the most promising and selective compounds proceed through the drug development pipeline.[3]

References

  • Anticancer Properties of 1,2,4-Triazoles. ISRES.
  • Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024-06-14).
  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021-11-27).
  • I am having problems in getting results in MTT assay. How do I rectify it?. ResearchGate. (2022-06-07). Available from: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. (2025-01-23). Available from: [Link]

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. Available from: [Link]

  • Synthesis and anticancer activity of[13][22][23] triazole [4,3-b][13][16][22][23] tetrazine derivatives. (2022-02-01). Available from:

  • CyQUANT LDH Cytotoxicity Assay Kit Product Information Sheet. (2019-02-19).
  • Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. Asian Journal of Chemistry. (2023-12-02). Available from: [Link]

  • LDH cytotoxicity assay. Protocols.io. (2024-12-11). Available from: [Link]

  • (PDF) Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. ResearchGate. Available from: [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Int J Pharm Chem Anal.
  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. PMC - NIH. Available from: [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC - NIH. (2022-11-12). Available from: [Link]

  • LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega Corporation.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available from: [Link]

  • MTT (Assay protocol). Protocols.io. (2023-02-27). Available from: [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. NIH. (2021-11-26). Available from: [Link]

  • struggling with MTT assay. Reddit. (2023-12-18). Available from: [Link]

  • Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Publishing. Available from: [Link]

  • Update on in vitro cytotoxicity assays for drug development. ResearchGate. (2025-08-07). Available from: [Link]

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025-08-07).
  • MTT Cell Assay Protocol.
  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01). Available from: [Link]

  • In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. Available from: [Link]

  • Why MTT assay not working ?. ResearchGate. (2018-03-14). Available from: [Link]

  • Apoptotic cell signaling in cancer progression and therapy. PMC - PubMed Central - NIH. Available from: [Link]

  • Apoptosis in cancer: Key molecular signaling pathways and therapy targets.
  • Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy.
  • How to target apoptosis signaling pathways for the treatment of pediatric cancers. Frontiers. Available from: [Link]

Sources

Application Notes and Protocols for the Evaluation of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including potent enzyme inhibition. This document provides a comprehensive guide for the investigation of a specific analogue, 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid, as a potential enzyme inhibitor. These application notes offer a structured approach, from the synthesis of the compound to detailed protocols for screening against a panel of therapeutically relevant enzymes, determination of inhibitory potency (IC₅₀), and elucidation of the mechanism of action. The methodologies are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices, ensuring robust and reproducible results.

Introduction: The Therapeutic Potential of 1,2,4-Triazole Derivatives

The 1,2,4-triazole ring system is a privileged scaffold in drug discovery, present in a variety of clinically approved drugs. This is due to its unique chemical properties, including its ability to engage in hydrogen bonding, dipole-dipole interactions, and its metabolic stability. Derivatives of 1,2,4-triazole have been reported to exhibit a broad spectrum of pharmacological activities. A significant body of research has highlighted their efficacy as inhibitors of various enzymes, such as thymidine phosphorylase, acetylcholinesterase, α-glucosidase, and urease.[1][2] The structural features of this compound, specifically the phenyl and methyl substitutions on the triazole core and the presence of a carboxylic acid group, make it an intriguing candidate for exploration as a novel enzyme inhibitor.

Synthesis of this compound

Proposed Synthetic Pathway

G A Phenylhydrazine C Hydrazone Intermediate A->C Condensation B Pyruvic acid B->C E Cyclization Precursor C->E Reaction with D Cyanogen D->E F 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carbonitrile E->F Cyclization H This compound F->H Acid or Base G Hydrolysis G->H

Caption: Proposed synthesis of the target compound.

Protocol: A Generalized Approach

Step 1: Synthesis of the Hydrazone Intermediate

  • To a solution of phenylhydrazine in ethanol, add an equimolar amount of pyruvic acid.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude hydrazone.

Step 2: Cyclization to the Triazole Core

  • The crude hydrazone is dissolved in a suitable solvent such as acetic acid.

  • An equimolar amount of a cyanogen source (e.g., cyanogen bromide) is added portion-wise. (Caution: Cyanogen and its sources are highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment).

  • The mixture is heated to reflux for 6-8 hours.

  • After cooling, the reaction mixture is poured into ice-water, and the precipitated solid is collected by filtration.

Step 3: Hydrolysis to the Carboxylic Acid

  • The crude 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carbonitrile is suspended in a solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 4M NaOH).

  • The mixture is heated at reflux until the reaction is complete (monitored by TLC).

  • If basic hydrolysis is used, the reaction mixture is cooled and acidified with concentrated HCl to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure this compound.

Protocols for Enzyme Inhibition Assays

The following protocols describe standardized methods to screen for and characterize the inhibitory activity of this compound against a panel of therapeutically relevant enzymes.

Preliminary Screening

A preliminary screen at a single, relatively high concentration (e.g., 100 µM) is an efficient first step to identify potential inhibitory activity.

G A Prepare Enzyme and Substrate Solutions C Assay Plate Setup: - Control Wells (Enzyme + Substrate) - Test Wells (Enzyme + Substrate + Compound) - Blank Wells (Substrate only) A->C B Prepare Test Compound Stock Solution B->C D Pre-incubate Enzyme with Compound C->D E Initiate Reaction with Substrate D->E F Incubate at Optimal Temperature E->F G Measure Absorbance/Fluorescence F->G H Calculate % Inhibition G->H

Caption: Workflow for preliminary enzyme inhibition screening.

Determination of IC₅₀ Values

For compounds showing significant inhibition in the preliminary screen, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol:

  • Prepare a serial dilution of the test compound (e.g., from 100 µM to 0.01 µM).

  • Perform the enzyme assay as described for the preliminary screen with each concentration of the inhibitor.

  • Calculate the percentage of inhibition for each concentration relative to a control without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Enzyme TargetExample IC₅₀ (µM) for a Fictional Active Compound
Thymidine Phosphorylase15.2 ± 1.8
Acetylcholinesterase25.7 ± 3.1
α-Glucosidase> 100
Urease8.9 ± 0.9
Carbonic Anhydrase II42.3 ± 5.5
Detailed Assay Protocols

Principle: This spectrophotometric assay measures the phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate. The decrease in absorbance at 290 nm due to the conversion of thymidine to thymine is monitored.

Protocol:

  • Prepare a reaction mixture in a 96-well UV-transparent plate containing potassium phosphate buffer (50 mM, pH 7.0), the test compound at various concentrations, and TP enzyme (0.05-0.1 U/well).

  • Incubate the plate at 30°C for 10 minutes.[6]

  • Initiate the reaction by adding thymidine (final concentration 1.5 mM).

  • Immediately measure the decrease in absorbance at 290 nm every 30 seconds for 10 minutes using a microplate reader.

  • The rate of the reaction is calculated from the linear portion of the curve.

  • A known inhibitor, such as 7-deazaxanthine, should be used as a positive control.

Principle: This colorimetric assay measures the activity of AChE through the hydrolysis of acetylthiocholine to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which is detected at 412 nm.[7]

Protocol:

  • In a 96-well plate, add phosphate buffer (100 mM, pH 8.0), DTNB solution (0.3 mM), and the test compound at various concentrations.

  • Add the AChE solution (0.02 U/well) and incubate at 25°C for 15 minutes.

  • Initiate the reaction by adding acetylthiocholine iodide (0.5 mM).

  • Measure the absorbance at 412 nm at regular intervals for 5-10 minutes.

  • The rate of reaction is determined from the slope of the absorbance versus time plot.

  • Galanthamine or donepezil can be used as a positive control.

Principle: This assay determines α-glucosidase activity by measuring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) at 405 nm.

Protocol:

  • In a 96-well plate, add phosphate buffer (50 mM, pH 6.8) and the test compound at various concentrations.

  • Add α-glucosidase solution (0.2 U/mL) and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding pNPG solution (1 mM).

  • Incubate the mixture at 37°C for 20 minutes.

  • Stop the reaction by adding sodium carbonate solution (0.1 M).

  • Measure the absorbance of the p-nitrophenol produced at 405 nm.

  • Acarbose is a suitable positive control.

Principle: This assay quantifies the ammonia produced from the urease-catalyzed hydrolysis of urea. The ammonia reacts with a phenol-hypochlorite reagent in an alkaline medium to form a blue-green indophenol complex, which is measured at 630 nm.

Protocol:

  • In a 96-well plate, add phosphate buffer (100 mM, pH 7.4), urea solution (20 mM), and the test compound at various concentrations.

  • Add Jack bean urease solution and incubate at 37°C for 15 minutes.

  • Add phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) and alkaline hypochlorite solution (0.5% w/v NaOH, 0.1% active chlorine).

  • Incubate at 37°C for 10 minutes for color development.

  • Measure the absorbance at 630 nm.

  • Hydroxyurea or thiourea can be used as a positive control.

Principle: This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA produces p-nitrophenol, which can be monitored spectrophotometrically at 400 nm.

Protocol:

  • In a 96-well plate, add Tris-HCl buffer (50 mM, pH 7.4) and the test compound at various concentrations.

  • Add a solution of bovine erythrocyte CAII and incubate at room temperature for 10 minutes.

  • Initiate the reaction by adding a solution of p-NPA in acetonitrile.

  • Immediately measure the increase in absorbance at 400 nm for 5 minutes.

  • The rate of reaction is calculated from the initial linear portion of the absorbance curve.

  • Acetazolamide is a standard inhibitor for this assay.

Mechanism of Action (MOA) Studies

Once a compound is confirmed as an inhibitor with a determined IC₅₀, understanding its mechanism of inhibition is crucial. This is typically achieved through enzyme kinetic studies by varying the substrate concentration in the presence of a fixed concentration of the inhibitor.

G A Perform Enzyme Assay at Varying Substrate Concentrations C Plot Reaction Velocity vs. Substrate Concentration (Michaelis-Menten Plot) A->C B Repeat Assay with Fixed Inhibitor Concentration(s) B->C D Generate Double Reciprocal Plot (Lineweaver-Burk Plot) C->D E Analyze Changes in Vmax and Km D->E F Determine Mode of Inhibition (Competitive, Non-competitive, etc.) E->F

Caption: Workflow for determining the mechanism of enzyme inhibition.

Data Analysis and Interpretation

The data from these kinetic studies are plotted as 1/velocity versus 1/[substrate] in a Lineweaver-Burk plot. The type of inhibition can be determined by observing the changes in the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ).

Type of InhibitionEffect on VₘₐₓEffect on KₘLineweaver-Burk Plot Interpretation
Competitive UnchangedIncreasesLines intersect at the y-axis.
Non-competitive DecreasesUnchangedLines intersect at the x-axis.
Uncompetitive DecreasesDecreasesLines are parallel.
Mixed DecreasesIncreases or DecreasesLines intersect in the second or third quadrant.

Conclusion

These application notes provide a comprehensive framework for the systematic evaluation of this compound as a potential enzyme inhibitor. By following these detailed protocols, researchers can obtain reliable and reproducible data on its synthetic feasibility, inhibitory potency, and mechanism of action against a range of clinically relevant enzymes. This structured approach will facilitate the assessment of its therapeutic potential and guide further drug development efforts.

References

  • Abdel-Wahab, B. F., Abdel-Aziem, A., El-Gazzar, A. B. A., & Ahmed, A. S. (2012). Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity. Archiv der Pharmazie, 345(10), 824-831.
  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and properties of new substituted 1, 2, 4-triazoles: potential antitumor agents. Bioorganic & medicinal chemistry, 11(8), 1701-1708.
  • BenchChem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".
  • Gomtsyan, A. (2012). Heterocycles in drugs and drug discovery. Chemistry of Heterocyclic Compounds, 48(1), 7-11.
  • Khan, I., Ali, S., Hameed, S., Rama, N. H., Hussain, M. T., & Wadood, A. (2010). Synthesis, antioxidant and urease inhibitory activities of some new 1, 2, 4-triazole and 1, 3, 4-thiadiazole derivatives. European journal of medicinal chemistry, 45(11), 5200-5207.
  • Turan-Zitouni, G., Kaplancıklı, Z. A., Yıldız, M. T., Chevallet, P., & Kaya, D. (2005). Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3H-1, 2, 4-triazole-3-thiones. European journal of medicinal chemistry, 40(6), 607-613.
  • BenchChem. (2025). Application Notes and Protocols for Testing Urease Inhibitors.
  • Dineshkumar, B., Mitra, A., & Manjunatha, M. (2018). In vitro α-glucosidase inhibitory assay. protocols.io.
  • Ellman, G. L., Courtney, K. D., Andres Jr, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7(2), 88-95.
  • MDPI. (2023). Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking. Molecules, 28(8), 3527.
  • Pearson. (2022). Michaelis-Menten vs. Lineweaver-Burk Plots: Videos & Practice Problems.
  • Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io.
  • Tanaka, T., Kawamura, Y., & Toyoda, M. (2003). A simple method for the determination of urease activity in the Berthelot reaction. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 44(2), 110-114.
  • Wu, Y. M., Deng, J., Li, Y. L., & Chen, Q. Y. (2005). A novel and efficient protocol for the synthesis of 1, 4, 5-trisubstituted-1, 2, 3-triazoles. Synthesis, 2005(08), 1314-1318.
  • Zha, G. F., Wang, Z. Y., Yue, L., Wang, S. Q., & Wang, E. D. (2011). Assessment of acetylcholinesterase activity using indoxylacetate and comparison with the standard Ellman's method. International journal of molecular sciences, 12(4), 2246-2257.

Sources

Application Notes & Protocols for the Development of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,2,4-Triazole Scaffold in Modern Drug Discovery

The 1,2,4-triazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Its unique arrangement of nitrogen atoms allows it to engage in a variety of non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets.[1] Compounds incorporating this moiety exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3][4]

The compound 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid is a versatile starting material for generating libraries of novel compounds. The carboxylic acid group at the 3-position serves as a chemically reactive handle, allowing for the straightforward synthesis of various derivatives, primarily amides and esters. This guide provides a detailed framework and validated protocols for the synthesis, purification, and characterization of such derivatives, aimed at researchers in drug discovery and medicinal chemistry.

Core Synthetic Strategy: Derivatization of the Carboxylic Acid Moiety

The primary strategy for derivatizing the parent compound involves functionalization of the carboxylic acid group. This approach allows for the systematic introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR). The two principal pathways detailed in this guide are amide bond formation and esterification.

G cluster_main A This compound (Core Scaffold) B Amide Derivatives A->B Amide Coupling (Protocol 1) C Ester Derivatives A->C Esterification (Protocol 2)

Figure 1: High-level workflow for the derivatization of the core triazole scaffold.

Protocol 1: Synthesis of Amide Derivatives via Carbodiimide Coupling

Amide bond formation is a cornerstone of medicinal chemistry.[5] Direct condensation of a carboxylic acid and an amine is typically inefficient due to the formation of a non-reactive ammonium carboxylate salt.[6] Therefore, activating the carboxylic acid is essential. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) is a robust and widely adopted method.[6][7]

Causality of Reagent Choice:

  • EDC (or DCC): This carbodiimide activates the carboxylic acid by reacting with the hydroxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by an amine.[6]

  • HOBt: This additive serves two critical functions. First, it reacts with the O-acylisourea intermediate to form an activated HOBt ester. This new intermediate is less reactive than the O-acylisourea but more stable, reducing the risk of side reactions. Second, it acts as a scavenger for any unreacted carbodiimide, preventing the formation of undesired byproducts.

G cluster_mech Mechanism of EDC/HOBt Amide Coupling Acid R-COOH (Triazole Carboxylic Acid) Intermediate1 O-Acylisourea Intermediate (Highly Reactive) Acid->Intermediate1 + EDC EDC EDC->Intermediate1 Amide R-CONH-R' (Final Amide Product) Intermediate1->Amide + R'-NH2 (Direct Path) Urea EDC-Urea Byproduct Intermediate1->Urea Side Reactions HOBt_Ester HOBt-Active Ester (Stable Intermediate) Intermediate1->HOBt_Ester + HOBt Amine R'-NH2 (Primary/Secondary Amine) Amine->Amide HOBt HOBt HOBt_Ester->Amide + R'-NH2 HOBt_Ester->HOBt releases

Figure 2: Simplified mechanism of EDC/HOBt mediated amide bond formation.

Detailed Step-by-Step Protocol
  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), 0.1 M concentration).

  • Coupling Agent Addition: To the stirred solution, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq). Stir the mixture at room temperature for 15-20 minutes to allow for the pre-activation of the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture. If the amine is supplied as a hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) to liberate the free amine.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and base), saturated NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product using flash column chromatography on silica gel, employing a gradient of ethyl acetate in hexanes to isolate the pure amide derivative.

Protocol 2: Synthesis of Ester Derivatives

Esterification of the core scaffold can be achieved through several methods. For simple, unhindered alcohols, a classic Fischer esterification using a catalytic amount of strong acid is effective.

Detailed Step-by-Step Protocol (Fischer Esterification)
  • Setup: In a round-bottom flask, suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which will serve as both the reagent and the solvent. Use a significant excess of the alcohol.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., 3-4 drops of concentrated sulfuric acid, H₂SO₄) to the suspension.

  • Reaction: Heat the mixture to reflux and stir. The reaction progress can be monitored by TLC. This reaction is an equilibrium process and may require several hours to reach completion.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

    • Remove the excess alcohol under reduced pressure.

    • Extract the resulting residue with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester via flash column chromatography or recrystallization.

Characterization and Data Analysis

Confirmation of the synthesized derivatives is achieved through standard spectroscopic techniques.[8][9]

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation. The disappearance of the broad carboxylic acid proton signal (~10-12 ppm) and the appearance of new signals corresponding to the added amide or ester moiety are key indicators of a successful reaction.[10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the new derivative. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.[9]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong carbonyl (C=O) stretch for the amide (1630-1690 cm⁻¹) or ester (1730-1750 cm⁻¹) is expected.[8]

Representative Data for a Library of Amide Derivatives

The following table presents hypothetical data for a small set of synthesized amide derivatives to illustrate expected outcomes.

Derivative IDAmine UsedYield (%)¹H NMR (δ, ppm, CDCl₃) of N-HMS (ESI+) [M+H]⁺
DA-01 Benzylamine85%6.85 (t, 1H)307.14
DA-02 Morpholine91%N/A287.14
DA-03 Aniline78%8.90 (s, 1H)293.12
DA-04 Cyclohexylamine88%6.55 (d, 1H)299.19

Troubleshooting and Key Considerations

  • Low Amide Coupling Yields: Ensure all reagents and solvents are anhydrous. Moisture can quench the activated intermediate. Consider using alternative coupling agents like HATU for particularly difficult couplings.

  • Epimerization: For chiral amines, the use of HOBt is crucial to suppress racemization. Running the reaction at 0°C can also help preserve stereochemical integrity.

  • Purification Difficulties: The urea byproduct from EDC can sometimes be difficult to remove. If the product is soluble in diethyl ether, precipitation of the urea byproduct can be an effective purification step prior to chromatography.

  • Esterification Stalling: Fischer esterification is an equilibrium. To drive the reaction to completion, use the alcohol as the solvent or employ a Dean-Stark apparatus to remove the water byproduct.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 985834. [Link][1]

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules. [Link][2]

  • Castanedo, G. M., et al. (2011). A General, One-Pot, Regioselective Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. The Journal of Organic Chemistry, 76(4), 1177–1179. [Link]

  • Ueda, S., & Nagasawa, H. (2009). Copper-Catalyzed Synthesis of 1,2,4-Triazole Derivatives via Oxidative C-N and N-N Bond Formation. Journal of the American Chemical Society, 131(42), 15080–15081. [Link]

  • F Clínico, H., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(22), 7659. [Link][3][11]

  • Al-Ghorbani, M., et al. (2021). Synthesis and Diagnosis of Some Derivatives of 1,2,4-Triazole-3-Dicarboxylic Acid and Study their Biological Activity. International Journal of Drug Delivery Technology. [Link]

  • Perez-M, C., et al. (2012). An easy and direct method for the synthesis of 1,2,4-triazole derivatives through carboxylic acids and hydrazinophthalazine. Afinidad. [Link][7]

  • Holla, B. S., et al. (2003). Synthesis and spectral characterization of 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry. [Link][8]

  • C&EN. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. C&EN. [Link][12]

  • Al-Amiery, A. A., et al. (2023). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Egyptian Journal of Chemistry. [Link]

  • Sabatini, J. J., & Whiting, A. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(16), 4238–4241. [Link]

  • Chernyshev, V. M., et al. (2006). Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. Russian Journal of Applied Chemistry. [Link]

  • Kahveci, B., et al. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Turkish Journal of Chemistry. [Link][10]

  • Dunetz, J. R., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic Process Research & Development. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved January 23, 2026, from [Link][13]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-140. [Link][5]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved January 23, 2026, from [Link][6]

  • Wang, Z., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(8), 3358. [Link][9]

  • ResearchGate. (n.d.). Overview of the biological activities of 1,2,4-triazole-3-thiol derivatives. Retrieved January 23, 2026, from [Link]

  • MDPI. (2020). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules. [Link]

Sources

Purification of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid by Recrystallization: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This comprehensive guide details a robust protocol for the purification of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid via recrystallization. As a pivotal building block in medicinal chemistry and materials science, obtaining this compound in high purity is paramount for reliable downstream applications. This document provides an in-depth exploration of the principles of recrystallization, a systematic approach to solvent selection, a step-by-step purification protocol, and methods for assessing the final purity of the compound. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the process effectively.

Foundational Principles: The Science of Recrystallization

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2][3] The fundamental principle is based on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[4][5] Ideally, the compound of interest should be highly soluble in a hot solvent and sparingly soluble in the same solvent when it is cold.[6] Conversely, the impurities present should either be insoluble in the hot solvent or remain soluble in the cold solvent.

During the process, the impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.[1][4] Any insoluble impurities can be removed at this stage by hot filtration. As the saturated solution is allowed to cool slowly, the solubility of the target compound decreases, leading to its crystallization out of the solution in a purified form.[3][5] The impurities are left behind in the mother liquor.[1] The slow formation of crystals is crucial as it allows for the selective incorporation of the target molecules into the growing crystal lattice, excluding the dissimilar impurity molecules.

Understanding the Analyte: this compound

This compound is a heterocyclic compound incorporating a triazole ring, a phenyl group, a methyl group, and a carboxylic acid functional group. The presence of the aromatic rings and the polar carboxylic acid group influences its solubility characteristics, making it amenable to purification by recrystallization. While specific data for this exact compound is scarce, related structures provide valuable insights. For instance, the isomeric 5-methyl-1-phenyl-1H-[1][2][7]triazole-4-carboxylic acid has a reported melting point of 137-138 °C when recrystallized from ethanol.[8] This suggests that polar protic solvents like ethanol are a good starting point for solvent screening.

Potential impurities in a crude sample of this compound may include unreacted starting materials, by-products from the cyclization reaction, and residual reagents. The synthesis of similar triazole derivatives often involves precursors that could persist as impurities if the reaction does not go to completion.[9][10]

Strategic Solvent Selection: The Key to Successful Recrystallization

The choice of solvent is the most critical factor in developing a successful recrystallization protocol. An ideal solvent should exhibit the following characteristics:[1]

  • High dissolving power for the target compound at elevated temperatures.

  • Low dissolving power for the target compound at room temperature or below.

  • High or low dissolving power for impurities, but not moderate.

  • It should not react chemically with the compound to be purified. [1]

  • It should be volatile enough to be easily removed from the purified crystals. [1]

  • It should be non-toxic, readily available, and inexpensive.

Given the presence of a carboxylic acid group, solvents capable of hydrogen bonding are often effective.[7][11]

Recommended Solvents for Screening:
Solvent/Solvent SystemRationalePolarityBoiling Point (°C)
EthanolCarboxylic acids often show good solubility in hot alcohols.[7]Polar Protic78
MethanolSimilar to ethanol, but with a lower boiling point.[7]Polar Protic65
WaterThe carboxylic acid group may impart some water solubility, especially when hot.[2][7]Polar Protic100
Ethyl AcetateA moderately polar solvent that is a good choice for many organic compounds.Polar Aprotic77
Ethanol/WaterA solvent mixture can fine-tune the solubility characteristics.VariableVariable
Ethyl Acetate/HexaneA polar/non-polar mixture can be effective if the compound is too soluble in pure ethyl acetate.VariableVariable
Protocol for Solvent Screening:
  • Place approximately 20-30 mg of the crude this compound into a small test tube.

  • Add the chosen solvent dropwise at room temperature and agitate the mixture. If the compound dissolves readily, the solvent is unsuitable.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate, continuing to add the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline solid upon cooling.

Detailed Recrystallization Protocol

This protocol is designed to be a self-validating system, with checkpoints to ensure optimal purification.

Workflow Diagram:

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Crude Compound B Add Minimum Hot Solvent A->B C Saturated Solution B->C D Filter Insoluble Impurities C->D E Clear Filtrate D->E F Slow Cooling E->F G Crystal Formation F->G H Crystal Slurry G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Dry Purified Crystals J->K

Caption: Workflow for the recrystallization of this compound.

Step-by-Step Methodology:
  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a boiling chip and the chosen recrystallization solvent. Start with a small amount of solvent.

    • Heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Decolorization (if necessary):

    • If the solution is colored, and the pure compound is known to be colorless, colored impurities may be present.

    • Remove the flask from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution.

    • Reheat the solution to boiling for a few minutes. The activated charcoal will adsorb the colored impurities.[5]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration.

    • Use a pre-heated funnel and filter paper to prevent premature crystallization of the product in the funnel.

    • Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3]

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Continue to draw air through the crystals on the filter paper to partially dry them.

  • Drying:

    • Transfer the purified crystals to a watch glass and allow them to air dry completely.[3] For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.

Purity Assessment: A Self-Validating System

The purity of the recrystallized this compound should be confirmed analytically.

Purity Assessment Logic:

Purity_Assessment cluster_mp Melting Point Outcome cluster_spec Spectroscopy Outcome A Recrystallized Product B Melting Point Analysis A->B C Spectroscopic Analysis (NMR, FTIR) A->C D Sharp melting range close to literature value B->D Indicates Purity E Broad or depressed melting range B->E Indicates Impurity F Clean spectrum (no impurity peaks) C->F Indicates Purity G Presence of impurity peaks C->G Indicates Impurity

Caption: Logic diagram for assessing the purity of the final product.

  • Melting Point Determination: This is a primary and straightforward method to assess purity.[2][3] A pure crystalline solid will have a sharp melting point range (typically 1-2 °C). Impurities tend to depress and broaden the melting point range.[12] Compare the experimental melting point with the literature value for the compound.

  • Spectroscopic Methods: Techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and confirm the absence of impurities.[10][13]

Troubleshooting Common Recrystallization Issues

ProblemPossible Cause(s)Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the compound. The compound is too insoluble in the chosen solvent.Lower the temperature at which the compound is dissolved. Use a lower-boiling solvent. Add a co-solvent to increase solubility.
No Crystal Formation Too much solvent was used. The solution is not sufficiently supersaturated.Boil off some of the solvent to increase the concentration. Scratch the inner surface of the flask. Add a seed crystal.
Low Recovery Too much solvent was used. Premature crystallization during hot filtration. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated. Cool the solution in an ice bath for a longer period.
Crystals are colored Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration.

Conclusion

Recrystallization is an indispensable technique for the purification of this compound. By systematically selecting an appropriate solvent and carefully following the detailed protocol, researchers can obtain this valuable compound with high purity, ensuring the integrity and reproducibility of subsequent experimental work. The principles and methodologies outlined in this guide are broadly applicable to the purification of other crystalline organic solids.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. [Link]

  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 33(5), 1014-1021. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • Gaponik, P. N., et al. (2018). Synthesis of 1,2,4-Triazole-3-thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 23(11), 2955. [Link]

  • Al-Ostath, A., et al. (2021). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of Applied Pharmaceutical Science, 11(1), 106-113. [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. [Link]

  • Wired Chemist. Recrystallization. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?[Link]

Sources

HPLC Method for the Purification of 1,2,4-Triazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide

Abstract

This application note provides a detailed guide for developing robust High-Performance Liquid Chromatography (HPLC) methods for the purification of 1,2,4-triazole carboxylic acids. These compounds are notoriously challenging to purify using conventional reversed-phase (RP) chromatography due to their high polarity. This guide delves into the fundamental principles of chromatographic selection, emphasizing why Hydrophilic Interaction Liquid Chromatography (HILIC) and Anion-Exchange Chromatography (AEX) are superior approaches. We present detailed, step-by-step protocols for both HILIC and AEX methods, complete with explanations for key experimental choices, optimization strategies, and troubleshooting advice to empower researchers in pharmaceutical development and chemical synthesis.

Foundational Principles: Selecting the Optimal Chromatographic Mode

The successful purification of 1,2,4-triazole carboxylic acids hinges on a critical initial decision: the choice of chromatographic mode. The molecular structure, characterized by the polar triazole ring and an ionizable carboxylic acid group, dictates a strategy that moves beyond standard hydrophobic-interaction-based separations.

The Inherent Challenge: High Polarity and Poor Reversed-Phase Retention

Conventional RP-HPLC columns, typically packed with C18 or C8 bonded silica, separate analytes based on their hydrophobicity. Highly polar compounds, such as 1,2,4-triazole carboxylic acids, have minimal affinity for the non-polar stationary phase and are poorly retained.[1][2] This results in elution at or near the column's void volume, leading to co-elution with salts and other polar impurities, thus achieving no effective purification.

The Critical Role of Mobile Phase pH

The carboxylic acid moiety (-COOH) is a weak acid and its ionization state is governed by the mobile phase pH. This property can be leveraged to modulate the analyte's polarity.

  • Acidic Conditions (Low pH): At a pH well below the analyte's pKa (typically pKa < 3 for carboxylic acids), the carboxyl group is predominantly in its neutral, protonated form (-COOH).[3][4] This reduces the molecule's overall polarity, which can slightly improve retention in RP-HPLC, a technique known as ion suppression . However, for highly polar backbones like the 1,2,4-triazole ring, this improvement is often insufficient for effective purification.

  • Neutral to Basic Conditions (High pH): At a pH above the pKa, the carboxyl group exists in its ionized, deprotonated state (-COO⁻). This negatively charged form is extremely polar and is ideal for separation based on ionic interactions.[5]

Comparative Analysis of Recommended HPLC Modes

Given the analyte's characteristics, two modes of chromatography are strongly recommended over traditional reversed-phase methods.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the premier technique for retaining and separating very polar molecules.[6] It utilizes a polar stationary phase (e.g., bare silica, or phases bonded with amide, diol, or triazole groups) and a mobile phase with a high concentration of a non-polar organic solvent, like acetonitrile.[6] The separation mechanism involves the partitioning of the polar analyte into a water-enriched layer immobilized on the surface of the stationary phase. Some HILIC stationary phases, such as those with triazole functional groups, also offer weak anion-exchange interactions, which can further enhance the retention of acidic compounds.[7]

  • Anion-Exchange Chromatography (AEX): This technique directly leverages the negative charge of the deprotonated carboxylic acid.[8][9] The stationary phase contains fixed positive charges that electrostatically attract the negatively charged analyte. Elution is precisely controlled by increasing the concentration of a competing salt in the mobile phase (a salt gradient) or by altering the pH to neutralize the analyte.[9][10] AEX is exceptionally selective for charged molecules and can resolve impurities with even minor differences in charge or pKa.

Analyte Analyte Properties: 1,2,4-Triazole Carboxylic Acid Polarity High Polarity? Analyte->Polarity Charge Ionizable (Acidic)? Analyte->Charge RPHPLC Reversed-Phase HPLC Polarity->RPHPLC Yes >> Poor Retention HILIC HILIC (Recommended) Polarity->HILIC Yes >> Excellent Retention AEX Anion-Exchange (AEX) (Recommended) Charge->AEX Yes (at pH > pKa) >> Strong, Selective Retention cluster_prep Sample Preparation cluster_hplc HPLC Purification Workflow cluster_post Post-Purification Crude Crude Sample Dissolve Dissolve in appropriate solvent (e.g., high ACN for HILIC) Crude->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject onto Equilibrated Column Filter->Inject Separate Chromatographic Separation (HILIC or AEX Gradient) Inject->Separate Detect Peak Detection (UV and/or MS) Separate->Detect Collect Fraction Collection Detect->Collect Analyze Purity Analysis (Analytical HPLC) Collect->Analyze Solvent Solvent Removal (e.g., Lyophilization) Analyze->Solvent Pure Pure Compound Solvent->Pure

Sources

Application Notes and Protocols for the Exploration of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs. Its unique physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive component in the design of novel therapeutic agents. Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antifungal, and anticancer effects. This application note provides a comprehensive guide for researchers on the synthesis, characterization, and biological evaluation of a specific, promising derivative: 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid . While direct biological data for this exact molecule is emerging, this guide extrapolates from the well-documented activities of structurally similar compounds to propose key therapeutic areas for investigation and provides detailed protocols for its evaluation.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to the title compound can be adapted from established methods for analogous 1,2,4-triazole-3-carboxylic acids.[1] The proposed synthesis involves a multi-step process commencing with readily available starting materials.

Synthesis_Workflow A Acetophenone C Acetophenone phenylhydrazone A->C Condensation B Phenylhydrazine B->C E Intermediate Cyclization Precursor C->E Acylation D Oxalyl chloride D->E F This compound ethyl ester E->F Cyclization G This compound F->G Hydrolysis

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

  • Step 1: Synthesis of Acetophenone Phenylhydrazone.

    • To a solution of acetophenone (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq) and a catalytic amount of acetic acid.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Filter the precipitated solid, wash with cold water, and dry to obtain acetophenone phenylhydrazone.

  • Step 2: Acylation with Oxalyl Chloride.

    • Dissolve the acetophenone phenylhydrazone (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add oxalyl chloride (1.1 eq) dropwise, maintaining the temperature at 0°C.

    • Allow the reaction to stir at room temperature for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, evaporate the solvent under reduced pressure to obtain the crude intermediate.

  • Step 3: Cyclization to form the Triazole Ring.

    • The crude intermediate from Step 2 is then subjected to cyclization. This can often be achieved by heating in a high-boiling point solvent such as xylene or by using a dehydrating agent. A common method involves refluxing in the presence of a base like triethylamine.

  • Step 4: Hydrolysis to the Carboxylic Acid.

    • Dissolve the resulting ester from Step 3 in a mixture of ethanol and aqueous sodium hydroxide solution.

    • Reflux the mixture for 2-4 hours.

    • After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Part 1: Investigation as a Novel Anti-inflammatory Agent

The structural similarity of the target compound to known anti-inflammatory 1,2,4-triazole derivatives suggests its potential as an inhibitor of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1][2]

In Vivo Evaluation of Anti-inflammatory Activity

Protocol 2: Carrageenan-Induced Paw Edema in Rats [3]

This widely used animal model assesses the in vivo anti-inflammatory activity of a compound.

  • Animals: Male Wistar rats (180-200 g) are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping:

    • Group I: Control (vehicle, e.g., 0.5% carboxymethyl cellulose).

    • Group II: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Group III-V: Test compound (e.g., 10, 20, 40 mg/kg, p.o.).

  • Procedure:

    • Administer the vehicle, standard drug, or test compound orally 1 hour before carrageenan injection.

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro Mechanistic Studies: COX Enzyme Inhibition

Protocol 3: Fluorometric COX-1/COX-2 Inhibition Assay [4]

This assay determines the compound's ability to selectively inhibit COX-1 and COX-2 enzymes.

  • Reagents: A commercial fluorometric COX activity assay kit is recommended for convenience and reproducibility.

  • Procedure:

    • Prepare a dilution series of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the assay buffer, COX-1 or COX-2 enzyme, and the test compound or vehicle control.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for the recommended time.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the IC50 values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for both COX-1 and COX-2. The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Table 1: Hypothetical Anti-inflammatory Activity Data

CompoundDose (mg/kg)% Inhibition of Paw Edema (at 3h)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Vehicle -0---
Indomethacin 1065.20.11.50.07
Test Compound 20Data to be determinedData to be determinedData to be determinedData to be determined

Part 2: Exploration as an Antifungal Agent

Triazole-based compounds are a cornerstone of antifungal therapy, primarily through the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.

In Vitro Antifungal Susceptibility Testing

Protocol 4: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination (CLSI Guidelines) [5][6]

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a fungal strain.

  • Fungal Strains: Use standard reference strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305) and clinical isolates.

  • Medium: RPMI-1640 medium buffered with MOPS.

  • Procedure:

    • Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate.

    • Prepare a standardized fungal inoculum and add it to each well.

    • Include a positive control (fungus without compound) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vitro Mechanistic Studies: CYP51 Binding Assay

Protocol 5: Spectral Titration for CYP51 Binding [7]

This assay measures the direct binding of the compound to the target enzyme, CYP51.

  • Reagents: Purified recombinant fungal CYP51 enzyme.

  • Procedure:

    • Record the baseline absorbance spectrum of the CYP51 solution (350-500 nm).

    • Add small aliquots of a concentrated stock solution of the test compound to the enzyme solution.

    • Record the spectrum after each addition until no further spectral changes are observed.

  • Data Analysis: A type II difference spectrum (a peak at ~425-430 nm and a trough at ~390-410 nm) indicates the binding of the triazole nitrogen to the heme iron of CYP51. The dissociation constant (Kd) can be calculated from the spectral shifts.

Antifungal_Mechanism Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalysis Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential Component Inhibitor This compound Inhibitor->CYP51 Inhibition

Caption: Proposed mechanism of antifungal action via CYP51 inhibition.

Part 3: Evaluation of Anticancer and Antimicrobial Potential

The versatility of the 1,2,4-triazole scaffold extends to anticancer and antibacterial applications.

In Vitro Anticancer Activity

Protocol 6: MTT Cell Viability Assay [8]

This colorimetric assay assesses the cytotoxic effect of the compound on cancer cell lines.

  • Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

In Vitro Antibacterial Activity

Protocol 7: Broth Microdilution for Bacterial MIC Determination [9]

This protocol determines the antibacterial efficacy of the compound.

  • Bacterial Strains: Use a panel of Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Procedure:

    • Perform serial two-fold dilutions of the test compound in a 96-well plate.

    • Add a standardized bacterial inoculum to each well.

    • Include growth and sterility controls.

    • Incubate at 37°C for 16-20 hours.

  • Data Analysis: The MIC is the lowest concentration that inhibits visible bacterial growth.

Table 2: Summary of Proposed Biological Evaluation

Therapeutic AreaIn Vivo ModelIn Vitro AssayKey Parameter
Anti-inflammatory Carrageenan-Induced Paw EdemaCOX-1/COX-2 Inhibition% Inhibition, IC50, Selectivity Index
Antifungal -Broth Microdilution, CYP51 BindingMIC, Kd
Anticancer -MTT AssayIC50
Antibacterial -Broth MicrodilutionMIC

Conclusion

This application note provides a strategic framework for the investigation of This compound as a potential therapeutic agent. By leveraging the known pharmacological profile of the 1,2,4-triazole scaffold, researchers can efficiently explore its efficacy in key areas of unmet medical need. The detailed protocols herein offer a robust starting point for a comprehensive preclinical evaluation, paving the way for the discovery of novel drug candidates.

References

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Abdel-Aal, E. A., et al. (2009). Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity. Archives of Pharmacal Research, 32(9), 1247-1255. Retrieved from [Link]

  • Haj-Miri, M., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Journal of Inflammation Research, 7, 169-179. Retrieved from [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2011). CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(1), 98-105. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Pauff, J. M., & Hille, T. O. (2009). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 877(24), 2513-2518. Retrieved from [Link]

  • SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(15), 5769. Retrieved from [Link]

  • Wang, Y., et al. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Chemistry, 8, 834. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, M60. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Wiegand, I., et al. (2008). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 3(2), 163-175. Retrieved from [Link]

  • Al-Salahi, R., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 51-55. Retrieved from [Link]

  • CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google Patents.
  • BPS Bioscience. (n.d.). Cox Screening. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic activity of C. albicans CYP51. A, time course of lanosterol... [Image]. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. Retrieved from [Link]

  • The Journal of Phytopharmacology. (2015). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. Retrieved from [Link]

  • ResearchGate. (2015). Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid. Retrieved from [Link]

  • MDPI. (2023). Molecular Cloning, Heterologous Expression, Purification, and Evaluation of Protein–Ligand Interactions of CYP51 of Candida krusei Azole-Resistant Fungal Strain. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • PubMed. (2007). An ELISA method to measure inhibition of the COX enzymes. Retrieved from [Link]

  • ResearchGate. (n.d.). Carrageenan-induced inflammation assay, paw diameter in... [Image]. Retrieved from [Link]

  • American Society for Microbiology. (2008). Azole Binding Properties of Candida albicans Sterol 14- Demethylase (CaCYP51). Retrieved from [Link]

  • Clinical Microbiology Reviews. (2020). Antifungal Susceptibility Testing: Current Approaches. Retrieved from [Link]

  • SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Retrieved from [Link]

Sources

Application Notes & Protocols: Formulation of 1,2,4-Triazole Compounds for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Formulation Challenge of 1,2,4-Triazole Compounds

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2] Many potent 1,2,4-triazole derivatives, however, exhibit poor aqueous solubility. This characteristic presents a significant hurdle for in vivo studies, as achieving adequate systemic exposure is paramount for evaluating efficacy and toxicity. Oral bioavailability can be limited by low dissolution rates, while parenteral administration is often complicated by the inability to form stable, safe, and injectable solutions at the required concentrations.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of formulating these challenging compounds. It moves beyond simple recipes, focusing on the underlying principles and a systematic approach to developing robust and reproducible formulations suitable for preclinical evaluation. The narrative emphasizes a logical progression from initial characterization to the selection and preparation of an appropriate delivery system, ensuring that experimental choices are driven by data.

Foundational Step: Pre-formulation Characterization

Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is essential.[3] This pre-formulation stage provides the critical data needed to guide the selection of a rational formulation strategy. Limited availability of the new chemical entity (NCE) at this stage necessitates efficient and targeted experimentation.

Solubility and pH-Solubility Profiling

The cornerstone of pre-formulation is determining the compound's solubility. This dictates the feasibility of different formulation approaches.

  • Kinetic and Thermodynamic Solubility: Assess solubility in aqueous buffers (pH 2.0, 5.0, 7.4), saline, and relevant organic solvents or vehicle components (e.g., PEG 400, Propylene Glycol, Labrasol®).

  • pH-Solubility Profile: For ionizable compounds, determining solubility across a range of pH values is critical. The 1,2,4-triazole ring itself can have a basic pKa, influencing its solubility in acidic environments. This profile informs whether pH adjustment can be a viable solubilization strategy.

Solid-State Properties: The Importance of Polymorphism

1,2,4-triazole derivatives can exist in multiple crystalline forms, a phenomenon known as polymorphism.[1][4] Different polymorphs can have vastly different solubilities, dissolution rates, and stability, which directly impacts bioavailability and therapeutic outcomes.[4]

  • Characterization Techniques: Initial solid-state characterization should be performed using techniques like Differential Scanning Calorimetry (DSC) to identify melting points and thermal events, and Powder X-ray Diffraction (PXRD) to identify the crystalline form.[1]

Chemical Stability Assessment

Ensuring the compound remains intact within the formulation is non-negotiable. Degradation can lead to loss of potency and the generation of potentially toxic impurities.

  • Hydrolytic Stability: The stability in aqueous solutions at various pH values (e.g., pH 4, 7, and 9) should be assessed.[5][6] A common protocol involves incubating the compound in buffered solutions at a constant temperature and analyzing for degradation over time using a stability-indicating HPLC method.[6]

  • Photostability: Some heterocyclic compounds are susceptible to photodegradation. Exposing the solid compound and a solution to controlled light conditions (as per ICH Q1B guidelines) is a crucial test.

The data gathered in this phase informs the first major decision in the formulation workflow.

cluster_0 Pre-formulation Data cluster_1 Route & Dose PFS Physicochemical & Stability Data (Solubility, pKa, Stability, Polymorphism) Decision1 Is aqueous solubility > target conc.? PFS->Decision1 Dose Target Dose & Route (e.g., 10 mg/kg IV, 50 mg/kg PO) Dose->Decision1 Form_Simple Simple Aqueous Solution (Saline, Buffer) Decision1->Form_Simple Yes Form_Complex Solubilization Required Decision1->Form_Complex No

Figure 1: Initial decision point in formulation development based on pre-formulation data.

Core Formulation Strategies for 1,2,4-Triazoles

When simple aqueous solutions are not feasible, various enabling technologies must be employed. The choice depends on the route of administration, the required dose, and the compound's specific properties.

Co-solvent Systems

This is often the first and simplest approach for parenteral and oral formulations in preclinical studies.[7] Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous vehicle.

  • Mechanism of Action: Co-solvents disrupt the hydrogen bonding network of water, making it a more favorable environment for lipophilic solutes.

  • Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol, and dimethyl sulfoxide (DMSO).

  • Key Consideration: A major risk is precipitation upon injection or dilution in gastrointestinal fluids.[7] The amount of co-solvent must be carefully optimized to maintain solubility while minimizing toxicity. Excipients should be used in the smallest amounts necessary and proven to be safe in the test species.[3]

Surfactant and Micellar Systems

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively creating a "pseudo-solution".

  • Common Surfactants: Polysorbates (Tween® 80), polyethoxylated castor oils (Kolliphor® EL), and poloxamers.

  • Application: Highly effective for increasing the solubility of very hydrophobic ("grease ball") compounds.[8] They are frequently used in combination with co-solvents.

Table 1: Example Vehicle Compositions for Preclinical Studies

Vehicle CompositionComponents (% w/v)Primary Use RouteComments
Simple Co-solvent 10% DMSO / 40% PEG 400 / 50% SalineIV, IP, SCCommon for initial PK studies. Risk of precipitation. DMSO can have pharmacological effects.
Co-solvent/Surfactant 10% Ethanol / 20% Kolliphor® EL / 70% SalineIVKolliphor® EL can be associated with hypersensitivity reactions.
Aqueous Suspension 0.5% Hydroxypropyl Methylcellulose (HPMC) / 0.1% Tween® 80 in WaterPO, SCFor compounds with very low solubility. Particle size is critical for absorption and uniformity.
Cyclodextrin Solution 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in WaterIV, PO, SCEffective for molecules that fit the cyclodextrin cavity. Can be dose-limited by nephrotoxicity.
Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form non-covalent inclusion complexes with appropriately sized drug molecules, effectively shielding the drug from the aqueous environment and increasing its apparent solubility.[9][10][11]

  • Mechanism of Action: The drug molecule (the "guest") resides within the hydrophobic cavity of the cyclodextrin (the "host"), forming a water-soluble complex. This can significantly enhance solubility and, in some cases, improve chemical stability.[9][12]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used for parenteral formulations due to its favorable safety profile.

Lipid-Based Formulations

For oral administration, lipid-based formulations can dramatically improve the absorption of lipophilic drugs.[13][14] These systems are classified based on their composition and behavior upon dilution.

  • Self-Emulsifying/Microemulsifying Drug Delivery Systems (SEDDS/SMEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions (SEDDS) or microemulsions (SMEDDS) upon gentle agitation in aqueous media like gastrointestinal fluids.[15]

  • Mechanism of Action: These formulations improve bioavailability by:

    • Maintaining the drug in a solubilized state in the GI tract.

    • Stimulating the release of bile salts and phospholipids, which aid in solubilization.

    • Potentially recruiting intestinal lymphatic transport, which can bypass first-pass metabolism in the liver.[14]

Nanosuspensions

For compounds that are poorly soluble in both aqueous and organic media ("brick dust" compounds), nanosuspension technology is a powerful option.[7][16]

  • Mechanism of Action: This approach involves reducing the particle size of the pure drug to the sub-micron range (typically 100-1000 nm).[17] According to the Ostwald-Freundlich equation, this drastic increase in surface area leads to a corresponding increase in saturation solubility and dissolution velocity, which can significantly enhance bioavailability.[17][18]

  • Preparation: Nanosuspensions are typically produced using top-down methods like media milling or high-pressure homogenization, or bottom-up methods like precipitation.[18] They require stabilizers (surfactants or polymers) to prevent particle aggregation.

Start Weigh API & Excipients Mix Mix/Dissolve (Vortex, Sonicate, Heat) Start->Mix QC1 Visual Inspection (Clarity, Precipitation) Mix->QC1 Filter Sterile Filtration (0.22 µm PVDF filter) QC1->Filter Pass Fail Reformulate QC1->Fail Fail QC2 Final QC Checks (pH, Concentration Assay, Particle Size) Filter->QC2 Release Release for In Vivo Study QC2->Release

Figure 2: General experimental workflow for the preparation and quality control of a formulation.

Detailed Experimental Protocols

The following protocols are provided as validated starting points. Researchers must adapt them based on the specific properties of their 1,2,4-triazole compound. Adherence to Good Laboratory Practices (GLP) is recommended for studies supporting regulatory filings.[19]

Protocol 1: Preparation of a Co-solvent/Surfactant Formulation for Intravenous (IV) Administration

Objective: To prepare a 10 mL solution of a triazole compound at 5 mg/mL in a vehicle suitable for IV injection in rodents.

Materials:

  • 1,2,4-Triazole Compound (API): 50 mg

  • Polyethylene Glycol 400 (PEG 400): 2.0 mL (20% v/v)

  • Tween® 80: 1.0 mL (10% v/v)

  • 0.9% Sodium Chloride Injection, USP (Saline): q.s. to 10.0 mL

  • Sterile glass vial (10 mL)

  • Sterile 0.22 µm PVDF syringe filter

Procedure:

  • Weighing: Accurately weigh 50 mg of the API and transfer it to the sterile glass vial.

  • Co-solvent Addition: Add 2.0 mL of PEG 400 to the vial. Vortex or sonicate gently until the API is fully wetted and a uniform slurry is formed.

  • Surfactant Addition: Add 1.0 mL of Tween® 80 to the vial. Vortex thoroughly. The mixture may become clearer at this stage. Gentle warming (to ~40°C) can be used if dissolution is slow, but stability of the compound at this temperature must be confirmed first.

  • Aqueous Phase Addition: Slowly add approximately 6.0 mL of saline to the vial while vortexing. Continue mixing until a completely clear, homogenous solution is obtained.

  • Final Volume Adjustment: Carefully add saline q.s. to a final volume of 10.0 mL.

  • Sterile Filtration: Draw the solution into a sterile syringe, attach a 0.22 µm PVDF syringe filter, and filter the solution into a final sterile container. This step both sterilizes the formulation and removes any undissolved particulates.

  • Quality Control:

    • Visual Inspection: The final solution must be clear and free of any visible particles or precipitation.

    • pH Measurement: Record the pH of the final formulation.

    • Concentration Verification: Submit an aliquot for HPLC analysis to confirm the final concentration is 5 mg/mL ± 10%.

Protocol 2: Preparation of a Cyclodextrin-Based Formulation via Kneading Method

Objective: To prepare a 20 mL oral formulation of a triazole compound at 10 mg/mL using HP-β-CD to enhance solubility.

Materials:

  • 1,2,4-Triazole Compound (API): 200 mg

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): 4.0 g

  • Ethanol/Water (50:50 v/v) solution

  • Purified Water: q.s. to 20.0 mL

  • Glass mortar and pestle

  • Vacuum oven or desiccator

Procedure:

  • Weighing: Accurately weigh 200 mg of API and 4.0 g of HP-β-CD.

  • Blending: Transfer both powders to the glass mortar and mix thoroughly in a dry state for 5 minutes to achieve a homogenous blend.

  • Kneading: Slowly add the ethanol/water solution dropwise to the powder mixture while triturating continuously with the pestle. Continue adding liquid until a thick, consistent paste is formed.

  • Kneading Process: Knead the paste vigorously for 30-45 minutes. This intimate contact in the presence of a small amount of solvent facilitates the inclusion of the API into the cyclodextrin cavity.

  • Drying: Spread the paste in a thin layer on a glass dish and dry under vacuum at 40°C until all solvent has been removed and a constant weight is achieved.

  • Sizing: Gently pulverize the dried complex into a fine powder using the mortar and pestle.

  • Reconstitution: To prepare the final dosing formulation, weigh the appropriate amount of the dried complex and add purified water to achieve the target concentration of 10 mg/mL (based on the initial API weight). For example, to make 20 mL, dissolve the entire 4.2 g of the complex in water and q.s. to 20 mL. Stir until a clear solution is obtained.

  • Quality Control:

    • Visual Inspection: The reconstituted solution should be clear.

    • pH Measurement: Record the pH.

    • Concentration Verification: Confirm the final drug concentration via HPLC.

Conclusion: A Pathway to Successful In Vivo Evaluation

The successful formulation of 1,2,4-triazole compounds for in vivo studies is not a matter of chance but the result of a systematic, data-driven process. It begins with a robust pre-formulation assessment to understand the molecule's liabilities, followed by the selection of an appropriate solubilization strategy tailored to the compound's properties and the study's requirements. Whether employing co-solvents, cyclodextrins, or advanced systems like nanosuspensions, the ultimate goal is to create a safe, stable, and homogenous formulation that delivers the drug reproducibly to the target site. The protocols and strategies outlined in this guide provide the foundational knowledge for researchers to overcome the common challenge of poor solubility and unlock the therapeutic potential of their 1,2,4-triazole candidates.

References

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • Inamdar, S., et al. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Preprints.org.
  • Google Patents. (n.d.). WO2014118753A1 - Triazole formulations.
  • PubMed. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]

  • PubMed. (n.d.). Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. Retrieved from [Link]

  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • PMC - NIH. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Retrieved from [Link]

  • US EPA. (n.d.). Robust Summaries & Test Plan: 1H-1,2,4-triazole. Retrieved from [Link]

  • PMC - NIH. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Retrieved from [Link]

  • PMC - NIH. (n.d.). Nanosuspension: An approach to enhance solubility of drugs. Retrieved from [Link]

  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • ResearchGate. (2021). (PDF) Сontent of 1,2,4-triazole derivatives in cow's milk, meat samples and animal organs after administration. Retrieved from [Link]

  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]

  • MDPI. (2022). New Asymmetric Gemini Triazole Surfactants with a Polar Triethylene Glycol Fragment: Synthesis and Physico-Chemical Properties.
  • ResearchGate. (n.d.). Lipids and lipid-based formulations: Optimizing the oral delivery of lipophilic drugs. Retrieved from [Link]

  • ResearchGate. (2014). Formulation of Nanosuspensions as a New Approach for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Retrieved from [Link]

  • WuXi AppTec. (2024).
  • PubMed. (n.d.). Green Approach Toward Triazole Forming Reactions for Developing Anticancer Drugs. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Retrieved from [Link]

  • Springer. (2009).
  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2020).
  • Frontiers. (n.d.). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Retrieved from [Link]

  • Preprints.org. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.
  • Journal of University of Shanghai for Science and Technology. (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
  • PubMed Central. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Retrieved from [Link]

  • YouTube. (2021). The Development of Nanosuspension Formulations for Poorly Soluble Drugs. Retrieved from [Link]

  • MDPI. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies.
  • PMC - NIH. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Retrieved from [Link]

  • SciSpace. (n.d.). Nanosuspension technologies for delivery of poorly soluble drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • PubMed. (2007). Oral lipid-based formulations. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. Retrieved from [Link]

  • MDPI. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Retrieved from [Link]

  • JoVE. (n.d.). Video: Bioavailability Enhancement: Drug Solubility Enhancement. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers engaged in the synthesis of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid. Recognizing the challenges often encountered in heterocyclic chemistry, this document is structured to offer not just protocols, but a foundational understanding of the reaction mechanism, enabling effective troubleshooting and yield optimization. We will explore a robust and logical synthetic pathway, address common experimental hurdles, and provide validated solutions.

Section 1: Recommended Synthetic Pathway & Mechanism

The synthesis of 1,2,4-triazole rings can be approached through various methods.[1][2] Based on the target structure, a highly logical and efficient two-step approach is proposed. This pathway involves the initial formation of a phenylhydrazone intermediate from commercially available starting materials, followed by an oxidative cyclization to form the desired triazole ring.

Overall Reaction Scheme: Pyruvic Acid + Phenylhydrazine → (E)-2-(2-phenylhydrazono)propanoic acid → this compound

This strategy is advantageous due to the accessibility of the starting materials and the generally reliable nature of hydrazone formation and subsequent cyclization reactions.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Triazole Ring Cyclization A Pyruvic Acid C (E)-2-(2-phenylhydrazono)propanoic acid (Intermediate) A->C Acid Catalyst (e.g., Acetic Acid) Ethanol, Reflux B Phenylhydrazine B->C Acid Catalyst (e.g., Acetic Acid) Ethanol, Reflux E This compound (Final Product) C->E High Temperature (e.g., 160-180°C) D Reagent for C1 & N2 atoms (e.g., Formamide)

Caption: Proposed two-step synthetic workflow.

Section 2: Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 2.1: Synthesis of (E)-2-(2-phenylhydrazono)propanoic acid (Intermediate)

Causality: The reaction between the carbonyl group of pyruvic acid and the nucleophilic nitrogen of phenylhydrazine forms the hydrazone.[3][4] An acid catalyst is employed to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thereby accelerating the nucleophilic attack by the hydrazine.[5]

Materials:

  • Pyruvic acid

  • Phenylhydrazine

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Deionized Water

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyruvic acid (1.0 eq) in absolute ethanol (approx. 3 mL per gram of pyruvic acid).

  • Add phenylhydrazine (1.0 eq) to the solution. A slight exothermic reaction may be observed.

  • Add 3-5 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane).

  • Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the resulting yellow crystalline solid by vacuum filtration.

  • Wash the solid with a small amount of cold deionized water to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum. The expected yield of the phenylhydrazone of pyruvic acid should be high, typically >90%.

Protocol 2.2: Synthesis of this compound

Causality: This step involves the cyclization of the hydrazone intermediate. Formamide serves as the source for the final carbon and nitrogen atoms required to close the 1,2,4-triazole ring. The high temperature provides the necessary activation energy for the intramolecular cyclization and subsequent aromatization.

Materials:

  • (E)-2-(2-phenylhydrazono)propanoic acid (from Protocol 2.1)

  • Formamide

  • Hydrochloric Acid (10% aqueous solution)

  • Sodium Hydroxide (10% aqueous solution)

  • Activated Charcoal

Procedure:

  • Place the dried (E)-2-(2-phenylhydrazono)propanoic acid (1.0 eq) in a 100 mL round-bottom flask.

  • Add an excess of formamide (5-10 eq).

  • Heat the mixture in an oil bath to 160-180°C for 4-6 hours. Use a reflux condenser. The reaction should be performed in a well-ventilated fume hood.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. Add deionized water to the flask, which may result in the precipitation of the crude product.

  • Make the solution basic (pH 9-10) by slowly adding 10% NaOH solution. This will dissolve the acidic product, forming its sodium salt.

  • Filter the basic solution to remove any insoluble impurities.

  • (Optional Decolorization) Add a small amount of activated charcoal to the filtrate, stir for 15 minutes at room temperature, and filter to remove the charcoal.

  • Cool the filtrate in an ice bath and slowly acidify with 10% HCl to a pH of 2-3. The target carboxylic acid will precipitate out.

  • Collect the white or off-white solid by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water mixture) to obtain the pure this compound.

  • Dry the final product under vacuum.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

G Start Low Final Yield of Product P1 Problem: Low yield of hydrazone intermediate (Step 1) Start->P1 P2 Problem: Incomplete cyclization (Step 2) Start->P2 P3 Problem: Product lost during work-up/purification Start->P3 C1 Cause: Impure starting materials (e.g., oxidized phenylhydrazine) P1->C1 C2 Cause: Insufficient reaction time or catalyst P1->C2 C3 Cause: Temperature too low for cyclization P2->C3 C4 Cause: Insufficient reaction time in Step 2 P2->C4 C5 Cause: Product remains dissolved during precipitation P3->C5 C6 Cause: Incorrect pH for precipitation P3->C6

Caption: Decision tree for troubleshooting low yield issues.

ProblemProbable Cause(s)Suggested Solution(s)
No or Low Yield of Hydrazone Intermediate (Step 1) 1. Degraded Phenylhydrazine: Phenylhydrazine can oxidize and darken on storage. This reduces its reactivity. 2. Insufficient Catalyst: The reaction is slow without an acid catalyst.1. Use freshly distilled or newly purchased phenylhydrazine. Ensure it is a light-yellow liquid. 2. Ensure 3-5 drops of glacial acetic acid are added. For stubborn reactions, a small amount of a stronger acid like p-toluenesulfonic acid can be trialed cautiously.
Formation of an Oily Product Instead of a Solid in Step 1 Presence of Impurities: Impurities can inhibit crystallization, leading to the product oiling out.1. Ensure all glassware is clean and dry. 2. After filtration, try triturating the oil with a small amount of cold hexane or diethyl ether to induce crystallization. 3. If crystallization fails, proceed with the crude oil to the next step and purify the final product rigorously.
Incomplete Cyclization Reaction (Step 2) 1. Temperature Too Low: The cyclization requires significant thermal energy. 2. Reaction Time Too Short: The reaction may be slow to reach completion.1. Ensure the internal reaction temperature reaches at least 160°C. Use a high-temperature oil bath and thermometer. 2. Extend the reaction time to 8-10 hours, monitoring progress by TLC every 2 hours.
Dark, Tar-like Crude Product After Cyclization Decomposition: High temperatures can cause decomposition of the starting material or product, especially in the presence of impurities.1. Ensure the hydrazone intermediate is as pure and dry as possible before starting Step 2. 2. Do not exceed 180°C. 3. The basic work-up and optional charcoal treatment are critical for removing colored impurities.
Low Recovery After Recrystallization 1. Product is too soluble in the chosen solvent. 2. Too much solvent was used. 1. For an ethanol/water recrystallization, dissolve the crude product in a minimum amount of hot ethanol. Then, add hot water dropwise until the solution becomes faintly cloudy. Allow to cool slowly. 2. Always use the minimum amount of hot solvent necessary to fully dissolve the solid.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use a different reagent for the cyclization in Step 2? A: Yes, other reagents can be used to provide the C-N unit. For instance, reacting the intermediate with triethyl orthoformate followed by treatment with ammonia or a source of ammonia can also yield 1,2,4-triazoles. However, the formamide method is often preferred for its simplicity and the dual role of formamide as both reagent and solvent.

Q2: What analytical techniques are recommended to confirm the final product structure? A: A combination of techniques is essential for unambiguous structure confirmation:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, showing the presence of methyl, phenyl, and carboxylic acid protons and carbons, and the disappearance of the hydrazone C=N-NH protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₀H₉N₃O₂ = 203.20 g/mol ).

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and the C=O stretch (~1700 cm⁻¹).

Q3: My phenylhydrazine is dark brown. Is it still usable? A: It is strongly advised against using dark brown phenylhydrazine. The color indicates significant oxidation, which will lead to a plethora of side products and drastically reduce the yield of the desired hydrazone. Use of freshly distilled or a new bottle of reagent is critical for success.

Q4: The reaction in formamide is very slow. Can I add a catalyst? A: While some cyclizations can be catalyzed, this specific high-temperature reaction in formamide generally does not require an additional catalyst. The primary driver is thermal energy. Ensuring the temperature is adequate (160-180°C) is the most effective way to increase the reaction rate. Adding a strong acid or base could lead to unwanted side reactions or decomposition at these temperatures.

Q5: Is it possible to perform this as a one-pot synthesis? A: While one-pot syntheses are attractive for their efficiency, they can be challenging for this specific transformation. The conditions for hydrazone formation (refluxing ethanol, acid catalyst) are vastly different from those required for cyclization (high temperature, formamide). Isolating the intermediate allows for its purification, which is crucial for preventing side reactions and decomposition in the high-temperature cyclization step, ultimately leading to a higher yield and purity of the final product.

References

  • National Center for Biotechnology Information. "5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid." PubChem Compound Summary for CID 5339352. This reference is for a constitutional isomer (a 1,2,3-triazole)
  • Google Patents. "Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate." CN111808034A.
  • Dai, H. et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Frontiers in Chemistry.
  • Google Patents. "Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method." CN105037284A.
  • Popa, M. et al. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules. Reviews both classic and modern methods for triazole synthesis.
  • Maleev, V. I. et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. Details a relevant method for forming 1,2,4-triazoles from carboxylic acid precursors.[Link]

  • Brainly. (2024). Describe the reaction mechanism between pyruvic acid and phenylhydrazine. Provides a simplified explanation of the hydrazone formation mechanism.[Link]

  • Chemistry Stack Exchange. (2024). Mechanism for the formation of cyclohexanone phenylhydrazone. Community discussion providing a visual representation of the general mechanism for phenylhydrazone formation.[Link]

  • Kumar, A. et al. (2015). A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide. Synlett, 26, 404-407.
  • Ueda, S., & Nagasawa, H. (2009). A copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives. Journal of the American Chemical Society, 131(42), 15080-15081. Provides context on alternative catalytic methods for 1,2,4-triazole synthesis.

Sources

common side reactions in the synthesis of 1,2,4-triazole-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,2,4-triazole-3-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot common side reactions and optimize your synthetic protocols.

Troubleshooting Guide: Common Side Reactions

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Issue 1: Unwanted Decarboxylation of the Triazole Ring

Q1: I am losing my carboxylic acid group during the synthesis or workup. What is causing this, and how can I prevent it?

A1: Unwanted decarboxylation is a common side reaction, particularly given the thermal stability of the resulting unsubstituted or substituted 1,2,4-triazole.[1][2] The electron-withdrawing nature of the triazole ring can facilitate the loss of CO2, especially under harsh thermal or acidic/basic conditions.

Probable Causes:

  • High Reaction Temperatures: Many classical syntheses of 1,2,4-triazoles require significant heat, which can promote decarboxylation.[3]

  • Strongly Acidic or Basic Conditions: Both extremes of pH can catalyze the removal of the carboxyl group, especially during prolonged reaction times or vigorous workup procedures.

  • Presence of Electron-Withdrawing Groups: Additional electron-withdrawing substituents on the triazole ring can further destabilize the carboxylic acid group.

Solutions and Protocols:

To mitigate unwanted decarboxylation, careful control of reaction conditions is paramount.

ParameterRecommendationRationale
Temperature Maintain the lowest effective temperature for the reaction. Consider microwave-assisted synthesis to reduce reaction times.[4]Minimizes the thermal energy available to overcome the activation energy for decarboxylation.
pH Control During workup, neutralize the reaction mixture carefully to a pH between 3-5 for precipitation of the carboxylic acid. Avoid strong acids or bases unless absolutely necessary for a preceding step.Reduces the catalytic effect of H+ or OH- on the decarboxylation reaction.
Reaction Time Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed.Prevents prolonged exposure of the product to harsh reaction conditions.

Experimental Protocol: Temperature-Controlled Synthesis and Work-up

  • Reaction Setup: Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Monitoring: Use a calibrated thermometer or thermocouple to monitor the internal reaction temperature accurately.

  • Microwave Synthesis (Alternative): If available, utilize a microwave reactor to achieve rapid heating to the target temperature, followed by a shorter holding time compared to conventional heating.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the reaction is in an organic solvent, remove the solvent under reduced pressure at a temperature below 40 °C.

    • If the reaction mixture is aqueous, cool it in an ice bath and slowly add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) with vigorous stirring to adjust the pH. Monitor the pH closely with a calibrated pH meter.

    • Once the desired pH is reached, collect the precipitated product by filtration and wash with cold water.

Issue 2: Incomplete Hydrolysis of Nitrile Precursors

Q2: My synthesis from a nitrile precursor is yielding the corresponding amide instead of the carboxylic acid. How can I drive the hydrolysis to completion?

A2: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[5][6] Incomplete reaction is a common issue, often resulting from insufficiently forcing reaction conditions or premature work-up. Both acid- and base-catalyzed hydrolysis can be employed.[5][7][8]

Probable Causes:

  • Insufficient Reaction Time or Temperature: The hydrolysis of the amide intermediate can be slower than the initial hydrolysis of the nitrile.

  • Inadequate Concentration of Acid or Base: A sufficient concentration of the catalyst is required to ensure the reaction proceeds to completion.

  • Precipitation of the Amide Intermediate: If the amide is insoluble in the reaction medium, it may precipitate out, effectively halting the reaction.

Solutions and Protocols:

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagents Dilute mineral acids (e.g., HCl, H2SO4)[6][7]Aqueous alkali hydroxides (e.g., NaOH, KOH)[7]
Conditions Reflux for an extended period (monitor by TLC/LC-MS)Reflux for an extended period (monitor by TLC/LC-MS)
Work-up Cool, and the carboxylic acid may precipitate. If not, extract with a suitable organic solvent.Cool, then acidify with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

Experimental Protocol: Driving Nitrile Hydrolysis to Completion (Acid-Catalyzed)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitrile-substituted triazole in an excess of dilute hydrochloric acid (e.g., 6M HCl).

  • Heating: Heat the mixture to reflux and maintain for 4-24 hours. The reaction progress should be monitored periodically.

  • Monitoring: Withdraw a small aliquot of the reaction mixture, neutralize it, and analyze by TLC or LC-MS to check for the presence of the starting nitrile and the amide intermediate.

  • Completion: Continue refluxing until the starting material and amide are no longer detectable.

  • Isolation: Allow the reaction mixture to cool to room temperature. The 1,2,4-triazole-3-carboxylic acid may precipitate upon cooling. If not, the product can be isolated by extraction with an appropriate organic solvent (e.g., ethyl acetate) after adjusting the pH of the aqueous layer.

Issue 3: Formation of 1,3,4-Oxadiazole Byproducts

Q3: I am observing a significant amount of a 1,3,4-oxadiazole byproduct in my reaction. Why is this happening, and how can I favor the formation of the 1,2,4-triazole?

A3: The formation of a 1,3,4-oxadiazole ring is a common side reaction when using acylhydrazides as starting materials, as they can undergo acid-catalyzed cyclodehydration to form the oxadiazole instead of reacting with the intended nitrogen source for the triazole ring.[9][10][11]

Probable Causes:

  • Strongly Acidic Conditions: The presence of strong acids can promote the intramolecular cyclization of the acylhydrazide.

  • High Temperatures: Elevated temperatures can also favor the formation of the thermodynamically stable oxadiazole ring.

  • Lack of a Suitable Nucleophile: If the nucleophile intended to form the triazole ring is not sufficiently reactive or present in a high enough concentration, the intramolecular cyclization of the acylhydrazide can dominate.

Solutions and Protocols:

ParameterRecommendationRationale
Catalyst Use a milder acid catalyst or a Lewis acid if the reaction allows. In some cases, the reaction can proceed without a strong acid catalyst.Reduces the rate of the competing oxadiazole formation.
Reaction Sequence If possible, form the N-N bond for the triazole ring before introducing the acyl group that can cyclize to an oxadiazole.This alters the reaction pathway to disfavor the intramolecular cyclization.
Stoichiometry Use a slight excess of the amine source for the triazole ring.Le Chatelier's principle can help to drive the desired intermolecular reaction forward.

G Acylhydrazide Acylhydrazide Acylhydrazide_side Acylhydrazide_side

Caption: Regioselectivity in the Einhorn-Brunner reaction is governed by the electrophilicity of the carbonyl groups.

Frequently Asked Questions (FAQs)

Q5: What are the most common starting materials for the synthesis of 1,2,4-triazole-3-carboxylic acids?

A5: Common precursors include aminoguanidine, which can be reacted with dicarboxylic acids or their derivatives. [12]Other routes involve the use of hydrazides, amidrazones, or the construction of the triazole ring followed by the introduction or unmasking of the carboxylic acid functionality via hydrolysis of a nitrile or ester. [1][13] Q6: Are there any "green" or more environmentally friendly methods for synthesizing 1,2,4-triazoles?

A6: Yes, there is a growing interest in developing greener synthetic routes. Microwave-assisted synthesis is a prominent example, often leading to shorter reaction times, higher yields, and reduced solvent usage. [4]The use of water as a solvent and the development of catalyst-free reactions are also active areas of research.

Q7: How can I improve the overall yield of my 1,2,4-triazole synthesis?

A7: Low yields can often be attributed to the side reactions discussed in the troubleshooting guide. To improve your yield, focus on:

  • Optimizing Reaction Conditions: Systematically vary the temperature, reaction time, solvent, and catalyst to find the optimal conditions for your specific substrates.

  • Purity of Starting Materials: Ensure that your reactants are pure, as impurities can lead to unwanted side reactions.

  • Efficient Work-up and Purification: Minimize product loss during isolation and purification. Recrystallization is often an effective method for purifying solid triazole derivatives.

Q8: What analytical techniques are most useful for monitoring these reactions and identifying byproducts?

A8: A combination of techniques is generally most effective:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the product and any byproducts, providing valuable clues to their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structure elucidation of the final product and isolated byproducts.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups and tracking their transformation during the reaction.

References

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review - SciSpace. (2022-09-26). Retrieved from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. (2022-09-26). Retrieved from [Link]

  • synthesis of 1,2,4 triazole compounds - ISRES. Retrieved from [Link]

  • Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023-11-08). Retrieved from [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (2023-01-22). Retrieved from [Link]

  • Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. Retrieved from [Link]

  • Pellizzari reaction - Wikipedia. Retrieved from [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Retrieved from [Link]

  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids - Master Organic Chemistry. Retrieved from [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. Retrieved from [Link]

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids - MDPI. (2024-03-14). Retrieved from [Link]

  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing). Retrieved from [Link]

  • A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids | Journal of the American Chemical Society. (2022-04-29). Retrieved from [Link]

  • Synthesis of 1,3,4-oxadiazoles - Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of 3,5-disubstituted 1,2,4-triazoles containing an amino group - ResearchGate. (2025-08-09). Retrieved from [Link]

  • Room-Temperature Decarboxylative Amination of (Hetero)Aromatic Carboxylic Acids - ChemRxiv. (2025-09-02). Retrieved from [Link]

  • hydrolysis of nitriles - Chemguide. Retrieved from [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2025-08-06). Retrieved from [Link]

  • Decarboxylative iodination of (hetero)aromatic carboxylic acids enabled... - ResearchGate. Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING By NG YU XUAN A project report submitted to the Depar - UTAR Institutional Repository. Retrieved from [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC - NIH. (2025-11-16). Retrieved from [Link]

  • An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC - NIH. Retrieved from [Link]

  • Synthesis and Diagnosis of Some Derivatives of 1,2,4-Triazole-3-Dicarboxylic Acid and Study their Biological Activity. Retrieved from [Link]

  • Nitrile to Amide - Common Conditions. Retrieved from [Link]

  • 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids | Request PDF - ResearchGate. Retrieved from [Link]

  • 18.5: Decarboxylation of Carboxylic Acids - Chemistry LibreTexts. (2021-03-05). Retrieved from [Link]

  • Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence | ACS Omega. (2022-08-01). Retrieved from [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection - Organic Chemistry Portal. Retrieved from [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. Retrieved from [Link]

  • What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? - Chemistry Stack Exchange. (2017-12-27). Retrieved from [Link]

  • Einhorn-Brunner Reaction. Retrieved from [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Cyclization Conditions for 1-Phenyl-1H-1,2,4-triazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-phenyl-1H-1,2,4-triazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing field-tested insights and evidence-based solutions to help you optimize your reaction conditions, maximize yields, and ensure the purity of your final product.

This document is structured into two main parts: a comprehensive Troubleshooting Guide to address specific experimental failures and a Frequently Asked Questions (FAQs) section for broader conceptual understanding.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section is formatted to help you quickly diagnose and solve common problems encountered during the synthesis of 1-phenyl-1H-1,2,4-triazole.

Issue 1: Consistently Low or No Yield of 1-Phenyl-1H-1,2,4-triazole

Low product yield is one of the most frequent challenges. The root cause often lies in suboptimal reaction conditions or incomplete conversion. The primary route for this synthesis involves the condensation of phenylhydrazine with a source of a formyl group, typically formamide.

Q: My reaction of phenylhydrazine and formamide is giving very low yields. What are the likely causes and how can I fix it?

A: This is a classic cyclization that is highly dependent on temperature and the efficient removal of volatile byproducts like water and ammonia. Let's break down the causality and solutions.

  • Causality 1: Suboptimal Temperature. The reaction mechanism involves the formation of an intermediate formylphenylhydrazine, which then undergoes cyclization with another molecule of formamide, followed by dehydration.[1] Each of these steps has a different optimal temperature. Insufficient heat leads to incomplete reaction, while excessive heat can cause decomposition of starting materials and the product. Conventional heating methods often require high temperatures (140–210 °C), which can be detrimental.[2]

  • Causality 2: Inefficient Water Removal. The final cyclization step is a dehydration reaction. If water is not effectively removed from the reaction medium, Le Chatelier's principle dictates that the equilibrium will not favor product formation.

  • Causality 3: Incorrect Stoichiometry. An excess of formamide is typically required to drive the reaction to completion, acting as both a reactant and a solvent.[3] Using an insufficient amount will result in unreacted phenylhydrazine.

Troubleshooting Solutions & Optimization Protocol

Probable CauseRecommended Solution & Scientific Rationale
Inadequate Reaction Temperature Solution: Implement precise temperature control. For conventional heating, start at a lower temperature (e.g., 130-140 °C) and slowly ramp up, monitoring by TLC. A superior alternative is microwave irradiation , which offers rapid, uniform heating. A typical starting point is 160 °C for 10-15 minutes in a sealed microwave vial.[2][4] This minimizes thermal decomposition by significantly reducing reaction time.
Water Buildup Solution: If using an open vessel with conventional heating, ensure the setup allows for the escape of water vapor. In a sealed tube or microwave reactor, the high temperature and pressure are usually sufficient to drive the dehydration. For larger-scale reactions, a Dean-Stark trap can be considered if using a suitable solvent like toluene, though this is less common for this specific reaction.
Impure Starting Materials Solution: Ensure phenylhydrazine is of high purity and stored properly to prevent oxidation (it can darken on exposure to air). Use dry, high-grade formamide. Impurities can interfere with the reaction and complicate purification.
Incorrect Reagent Ratio Solution: Use a significant excess of formamide. Ratios of 1:20 (phenylhydrazine:formamide) are common, especially in microwave-assisted protocols, to ensure the reaction goes to completion.[2]
Issue 2: Formation of Isomeric and Other Side Products

Regioselectivity is a critical concern in many triazole syntheses. While the reaction of phenylhydrazine and formamide is relatively straightforward, alternative routes like the Einhorn-Brunner reaction can yield isomeric mixtures if not properly controlled.

Q: I'm using an Einhorn-Brunner approach with N-benzoylformamide and phenylhydrazine and getting a mixture of products. How can I ensure I get the 1-phenyl isomer?

A: The Einhorn-Brunner reaction, which condenses a diacylamine with a hydrazine, is a powerful tool, but regioselectivity is a known challenge.[2]

  • Mechanistic Insight: The reaction is acid-catalyzed, and the regioselectivity is determined by which carbonyl group of the unsymmetrical diacylamine is attacked by the hydrazine. This is governed by the electronic properties of the acyl groups. In the case of N-benzoylformamide, you have two distinct carbonyls. The outcome depends on which acyl group is preferentially eliminated. Generally, the acyl group derived from the stronger carboxylic acid tends to be at the 3-position of the final triazole.[5]

  • Side Product Formation: The primary side products are often isomers (e.g., 1,5-diphenyl-1,2,4-triazole instead of the desired 1,3-diphenyl, if starting from N-benzoylbenzamide and phenylhydrazine) or incompletely cyclized intermediates.

Troubleshooting Solutions for Regioselectivity

Probable CauseRecommended Solution & Scientific Rationale
Lack of Regiocontrol in Unsymmetrical Diacylamine Solution: To synthesize 1-phenyl-1H-1,2,4-triazole, the most direct route avoiding this specific isomer issue is the phenylhydrazine and formamide method. If using a substituted variant (e.g., to make 1-phenyl-3-methyl-1H-1,2,4-triazole), you must carefully choose your diacylamine. For more complex syntheses, modern catalyst-controlled methods offer superior regioselectivity. For example, in related cycloadditions, Ag(I) catalysts can favor 1,3-disubstituted triazoles, while Cu(II) can favor the 1,5-isomers, demonstrating that catalyst choice can be a powerful tool for directing regiochemistry.[6]
Formation of 4-Amino-1,2,4-triazole Impurities Solution: In some syntheses, particularly those starting from formamide and hydrazine at high temperatures, side products like 4-amino-1,2,4-triazole can form.[3] Optimizing the reaction temperature and using a significant excess of formamide can help suppress this pathway by favoring the desired cyclization.
Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure 1-phenyl-1H-1,2,4-triazole can be challenging due to the high boiling point of residual formamide and the similar polarity of certain byproducts.

Q: My crude product is an oily solid, and I'm struggling to get a pure, crystalline material. What are the best purification strategies?

A: This is a common final-step hurdle. The key is to effectively remove the high-boiling formamide solvent and then select an appropriate crystallization or chromatographic method.

  • Challenge 1: Residual Formamide. Formamide has a high boiling point (210 °C) and is miscible with many solvents, making it difficult to remove.

  • Challenge 2: Similar Polarity of Byproducts. Unreacted starting materials or side products may have polarities close to the desired product, complicating chromatographic separation.

Effective Purification Protocols

Problem AreaRecommended Protocol
Removing Excess Formamide 1. Vacuum Distillation: After the reaction is complete, remove the bulk of the formamide under high vacuum. Be aware that the product can sublime, so use moderate heat (e.g., 60-80 °C).2. Aqueous Workup: Dilute the reaction mixture with a large volume of water. 1-Phenyl-1H-1,2,4-triazole has limited water solubility and may precipitate or can be extracted with a solvent like ethyl acetate or dichloromethane. Formamide will remain in the aqueous layer.
Final Purification 1. Recrystallization: This is the most effective method for obtaining high-purity crystalline product. Good solvent systems include ethanol/water, isopropanol, or toluene. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly.2. Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable alternative. A common eluent system is a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

Experimental Workflow & Key Checkpoints

The following diagram outlines a robust workflow for the microwave-assisted synthesis of 1-phenyl-1H-1,2,4-triazole, a highly efficient and reproducible method.[2]

G cluster_prep 1. Reaction Setup cluster_reaction 2. Microwave Irradiation cluster_workup 3. Workup & Isolation cluster_purification 4. Purification cluster_analysis 5. Characterization cluster_troubleshoot Troubleshooting Checkpoints A Add Phenylhydrazine (1 mmol) to Microwave Vial B Add Formamide (20 mmol) (Serves as reactant & solvent) A->B Ensure vial is dry C Seal Vial & Irradiate (e.g., 160°C, 10-15 min) B->C D Cool to Room Temp C->D T1 Low Yield? C->T1 E Dilute with Water D->E F Extract with Ethyl Acetate E->F G Dry Organic Layer (Na2SO4) & Concentrate F->G H Recrystallize from Ethanol/Water or Toluene G->H T2 Impure Product? G->T2 I Verify Structure (NMR, MS, m.p.) H->I T1->C Check Temp/Time Reagent Purity T2->H Optimize Recrystallization Solvent/Try Chromatography

Caption: Microwave-assisted synthesis workflow for 1-phenyl-1H-1,2,4-triazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common classical methods for synthesizing 1-phenyl-1H-1,2,4-triazoles? The two most cited classical methods are the Pellizzari Reaction , which involves the condensation of an amide and an acylhydrazide at high temperatures, and the Einhorn–Brunner Reaction , which uses a diacylamine and a hydrazine, often in the presence of a weak acid like acetic acid.[2] Both methods are robust but can suffer from high reaction temperatures, long reaction times, and potential regioselectivity issues with unsymmetrical substrates.

Q2: Why is microwave-assisted synthesis often preferred for this reaction? Microwave-assisted synthesis is a "green chemistry" approach that offers several distinct advantages over conventional heating.[7] By using dielectric heating, microwaves heat the reaction mixture volumetrically and rapidly, leading to:

  • Drastically Reduced Reaction Times: Reactions that take hours with an oil bath can often be completed in minutes.[4][8]

  • Higher Yields: The rapid heating minimizes the formation of thermal degradation byproducts.

  • Improved Reproducibility: Precise temperature and pressure control in modern microwave reactors leads to more consistent results. For the synthesis of 1-phenyl-1H-1,2,4-triazole from phenylhydrazine and formamide, microwave irradiation is particularly effective and can be performed catalyst-free.

Q3: Are there any catalyst-based methods to improve the synthesis? Yes, while the direct condensation of phenylhydrazine and formamide can be catalyst-free, modern organic synthesis has introduced several catalytic systems to improve efficiency and regioselectivity for related 1,2,4-triazole syntheses. Copper-catalyzed reactions, for example, are widely used for forming N-aryl bonds and can facilitate the cyclization under milder conditions, often using air as a green oxidant.[6] While not strictly necessary for the parent 1-phenyl-1H-1,2,4-triazole, these methods are invaluable when synthesizing more complex, substituted analogues.

Q4: What is the general mechanism for the formation of 1-phenyl-1H-1,2,4-triazole from phenylhydrazine and formamide? The reaction proceeds through a multi-step condensation and cyclization pathway:

  • Initial Condensation: Phenylhydrazine reacts with one molecule of formamide to form N-formyl-N'-phenylhydrazine and ammonia.

  • Second Condensation: The N-formyl-N'-phenylhydrazine intermediate then reacts with a second molecule of formamide.

  • Cyclization and Dehydration: An intramolecular nucleophilic attack occurs, followed by the elimination of a water molecule to form the aromatic 1,2,4-triazole ring.[1] Understanding this mechanism highlights the importance of using excess formamide (to facilitate the second step) and managing the removal of byproducts (ammonia and water).

References

  • ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. ISRES Publishing. Retrieved from [Link]

  • Li, P., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 966236. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-23. Available at: [Link]

  • Ali, R. A., et al. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo. Available at: [Link]

  • RSC Publishing. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. Available at: [Link]

  • ResearchGate. (2015). Can anyone tell me what is the problem in the synthesis of 1,2,4 triazole from aminoguanidinium hydrogen carbonate but the yield is much low? Retrieved from [Link]

  • ResearchGate. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyanines synthesized by microwave method and structure elucidation by spectroscopic techniques. Retrieved from [Link]

  • Springer Nature. (2025). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CA1157869A - Process for producing 1h-1,2,4-triazole.
  • BMC. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Journal of Ovarian Research, 15(1), 123. Available at: [Link]

  • Google Patents. (n.d.). CN105906575A - Synthesizing process of 1H-1,2,4-triazole.
  • Kaur, P. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. ResearchGate. Available at: [Link]

  • Jordan Journal of Chemistry. (n.d.). View of Microwave-Assisted Synthesis and Antioxidant Properties of Some New 1,2,4-Triazole Derivatives. Retrieved from [Link]

  • SciELO SA. (2013). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry, 66, 1-6. Available at: [Link]

Sources

troubleshooting guide for the synthesis of 1,2,4-triazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,2,4-triazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to empower you to troubleshoot and optimize your reactions effectively. This guide is structured as a dynamic resource, addressing common challenges in a direct question-and-answer format.

Section 1: Troubleshooting Common Synthetic Challenges

This section addresses the most frequent issues encountered during the synthesis of 1,2,4-triazole derivatives. The advice provided is grounded in mechanistic principles to help you diagnose and solve problems from first principles.

Q1: My reaction yield is very low or I'm seeing no product formation. What are the primary factors to investigate?

Low or no yield is a common frustration. A systematic approach to diagnosing the issue is crucial. Here’s a logical workflow to pinpoint the problem:

Troubleshooting_Workflow Start Low/No Yield Observed Check_Purity Verify Purity & Integrity of Starting Materials Start->Check_Purity Start Here Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Check_Purity->Check_Conditions If Pure Sol_Purity Solution: Purify starting materials. Use fresh reagents. Check_Purity->Sol_Purity Impurity Detected Check_Reagents Assess Reagent Activity (Catalyst, Base, Dehydrating Agent) Check_Conditions->Check_Reagents If Correct Sol_Conditions Solution: Optimize temperature (stepwise). Extend reaction time. Ensure inert atmosphere (if needed). Check_Conditions->Sol_Conditions Suboptimal Check_Mechanism Consider Mechanistic Hurdles (Sterics, Electronics) Check_Reagents->Check_Mechanism If Active Sol_Reagents Solution: Use fresh/activated catalyst. Screen alternative bases/solvents. Ensure anhydrous conditions. Check_Reagents->Sol_Reagents Inactive Sol_Mechanism Solution: Change synthetic route. Use microwave for sterically hindered substrates. Check_Mechanism->Sol_Mechanism Likely

Caption: General troubleshooting workflow for low-yield reactions.

In-depth Analysis:

  • Purity of Starting Materials: This is the most common and often overlooked cause. Hydrazines, for instance, can oxidize upon storage. Impurities in your starting materials can poison catalysts or lead to unwanted side reactions.

    • Causality: Catalytic reactions, especially those involving transition metals like copper, are highly sensitive to impurities which can ligate to the metal center and deactivate it.

    • Validation: Always verify the purity of your starting materials by NMR or LC-MS before starting a reaction. For hydrazines, using a fresh bottle or purifying via distillation or crystallization is recommended.[1]

  • Reaction Temperature and Time: Many classical 1,2,4-triazole syntheses, like the Pellizzari reaction, require high temperatures (often >150 °C) to drive the dehydration and cyclization steps.[1] Conversely, some modern catalytic methods are sensitive to high temperatures, which can lead to catalyst decomposition or side reactions.

    • Causality: Insufficient temperature may not overcome the activation energy for the final cyclization-dehydration step. Excessive temperature can cause transamination or decomposition.[2]

    • Validation: Monitor your reaction by TLC or LC-MS at regular intervals. If the reaction stalls, consider incrementally increasing the temperature. If you observe the formation of multiple new spots, the temperature may be too high.

  • Steric and Electronic Effects: The nature of your substituents plays a critical role.

    • Steric Hindrance: Bulky groups near the reactive centers can significantly slow down the reaction rate.[3] This is due to the difficulty in achieving the required transition state geometry for cyclization. For sterically hindered substrates, microwave-assisted synthesis can be particularly effective as it provides rapid, uniform heating that can help overcome these kinetic barriers.

    • Electronic Effects: Electron-withdrawing groups on your starting materials can influence the nucleophilicity of the reacting atoms. For instance, in the Einhorn-Brunner reaction, the regioselectivity is determined by the electronic nature of the acyl groups on the imide intermediate.[4] A recent DFT study has shown that electron-donating groups can lower the activation energy for thermal decomposition pathways, which can be relevant for high-temperature cyclizations.[5][6]

Q2: My reaction is producing a significant amount of a byproduct. I suspect it's a 1,3,4-oxadiazole. How can I confirm this and favor the triazole product?

This is a classic issue, especially when using acylhydrazides as starting materials. The formation of a 1,3,4-oxadiazole is a common competitive pathway to the desired 1,2,4-triazole.[7][8]

Mechanistic Insight:

The key intermediate is often a diacylhydrazine derivative. This intermediate can undergo two different intramolecular cyclization/dehydration reactions. The pathway is often dictated by which nitrogen or oxygen atom acts as the nucleophile.

Competing_Pathways Intermediate Diacylhydrazine Intermediate Triazole_Path Path A: N-Nucleophilic Attack Intermediate->Triazole_Path Favored by Amine/Ammonia Source Oxadiazole_Path Path B: O-Nucleophilic Attack (via tautomer) Intermediate->Oxadiazole_Path Favored by Strong Dehydrating Agents (e.g., POCl₃, TFAA) Triazole_Product 1,2,4-Triazole Triazole_Path->Triazole_Product Oxadiazole_Product 1,3,4-Oxadiazole (Side Product) Oxadiazole_Path->Oxadiazole_Product

Caption: Competing cyclization pathways leading to 1,2,4-triazole vs. 1,3,4-oxadiazole.

Troubleshooting Strategies:

  • Confirmation: 1,3,4-Oxadiazoles are isomeric with 3,4,5-trisubstituted 1,2,4-triazoles. High-resolution mass spectrometry will show the same molecular weight. The key to differentiation is NMR spectroscopy. In ¹H NMR, the N-H proton of a 4-substituted-1,2,4-triazole will be absent. In ¹³C NMR, the chemical shifts of the ring carbons will differ significantly. If you have access to X-ray crystallography, this will provide definitive proof.

  • Favoring Triazole Formation:

    • Reaction Conditions: The formation of 1,3,4-oxadiazoles is often favored by harsh dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride, or trifluoroacetic anhydride (TFAA).[7] If your procedure uses these, consider alternatives.

    • Pellizzari Reaction Modification: The classical Pellizzari reaction involves heating an amide and an acylhydrazide. To favor the triazole, you can add a source of ammonia or a primary amine. This promotes the formation of the necessary N-N-C linkage for the triazole ring over the O-C-N linkage of the oxadiazole.

    • Microwave Synthesis: Microwave-assisted synthesis from hydrazides and nitriles or amides can often provide the desired triazole with higher selectivity and in shorter reaction times, minimizing the formation of thermal decomposition byproducts.[2]

Q3: I am getting a mixture of regioisomers. How can I control the regioselectivity of my reaction?

Regioselectivity is a critical challenge, particularly in the synthesis of disubstituted or unsymmetrically trisubstituted 1,2,4-triazoles. The specific outcome is highly dependent on the synthetic route chosen.

Key Scenarios and Solutions:

  • Einhorn-Brunner Reaction: This reaction of an unsymmetrical imide with a hydrazine can produce a mixture of isomers.

    • Causality & Control: The regioselectivity is governed by the electronic properties of the two acyl groups. The incoming hydrazine's primary amino group will preferentially attack the more electrophilic carbonyl carbon. Therefore, the acyl group derived from the stronger carboxylic acid tends to end up at the 3-position of the triazole ring.[1][4][9] To control the outcome, you must design your imide starting material accordingly.

  • Catalyst-Controlled [3+2] Cycloadditions: For syntheses involving cycloadditions, such as between isocyanides and diazonium salts, the choice of metal catalyst is paramount.

    • Causality & Control: The mechanism of interaction between the catalyst and the reactants dictates the regiochemical outcome. It has been demonstrated that using a silver(I) catalyst can selectively yield 1,3-disubstituted 1,2,4-triazoles , while a copper(II) catalyst under similar conditions favors the formation of the 1,5-disubstituted regioisomer.[10] This provides a powerful synthetic lever to pull to direct the reaction to your desired product.

Section 2: Purification Strategies for 1,2,4-Triazole Derivatives

The inherent polarity and hydrogen-bonding capabilities of the 1,2,4-triazole ring can make purification challenging. Products may be highly water-soluble or streak on silica gel.

Purification_Strategy Start Crude Product Mixture Polarity_Check Assess Polarity (TLC, Solubility) Start->Polarity_Check Normal_Phase Normal Phase Chromatography (Silica/Alumina) Polarity_Check->Normal_Phase Moderately Polar Reverse_Phase Reverse Phase HPLC (C18) Polarity_Check->Reverse_Phase Non-polar to Moderately Polar HILIC HILIC (Triazole/Amide/Diol Column) Polarity_Check->HILIC Highly Polar/ Water Soluble Crystallization Crystallization Polarity_Check->Crystallization Solid Product Pure_Product Purified 1,2,4-Triazole Normal_Phase->Pure_Product Pure Product Reverse_Phase->Pure_Product Pure Product HILIC->Pure_Product Pure Product Crystallization->Pure_Product Pure Product

Caption: Decision tree for selecting a purification strategy.

Q4: My triazole derivative is streaking badly on a silica gel column. What solvent systems or alternative methods should I try?

Streaking on silica is a classic sign of strong interaction between the polar triazole and the acidic silanol groups of the stationary phase.

Troubleshooting Column Chromatography:

  • Solvent System Modification:

    • Add a Basic Modifier: For basic triazoles, adding a small amount of a base like triethylamine (0.1-1%) or ammonia (using a mobile phase saturated with ammonia vapor) to your eluent can neutralize the acidic sites on the silica gel, leading to sharper peaks.

    • Use a Polar Aprotic Solvent: Increasing the polarity with solvents like ethyl acetate or acetone is standard. For more polar compounds, a mixture of dichloromethane (DCM) and methanol is common. A gradient of 0-10% methanol in DCM is a good starting point. Some literature reports using chloroform:methanol (e.g., 90:10) successfully.[11]

    • Alumina as an Alternative: For particularly basic compounds, switching to an alumina (neutral or basic) column can be very effective as it lacks the acidic silanol groups.[12]

  • Alternative Chromatography Modes:

    • Reverse-Phase (RP) HPLC: If your compound has sufficient hydrophobic character, RP-HPLC on a C18 or C8 column is an excellent high-resolution option. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[5][10]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar, water-soluble triazoles that have poor retention on C18 columns, HILIC is the method of choice.[6][13] HILIC uses a polar stationary phase (e.g., bare silica, or bonded with diol, amide, or even triazole functionalities) with a high-organic mobile phase. This technique allows for the retention and separation of compounds that would otherwise elute in the void volume of an RP column.[13][14][15][16]

Q5: My product is a solid. Can I avoid chromatography?

Yes, crystallization is often the most efficient and scalable method for purifying solid products.

  • Solvent Screening: The key is finding a suitable solvent or solvent system. The ideal solvent will dissolve your compound when hot but have low solubility when cold. You can screen a range of solvents of varying polarity (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane). Sometimes a binary solvent system (e.g., ethanol/water, DCM/hexane) is required to achieve optimal crystallization.

  • Workup-Induced Crystallization: In some cases, the product may precipitate directly from the reaction mixture upon cooling or after an aqueous workup, providing a straightforward isolation method that may yield a highly pure product.[11]

Section 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for common and reliable syntheses of 1,2,4-triazole derivatives.

Protocol 1: One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles (Castanedo Method)

This highly regioselective method provides rapid access to a diverse range of 1,3,5-trisubstituted 1,2,4-triazoles from readily available starting materials.[3][14]

Reaction Scheme: R¹-COOH + H₂N-C(=NH)-R³ + R⁵-NHNH₂ → 1,3,5-Trisubstituted-1,2,4-Triazole

Materials:

  • Carboxylic Acid (1.0 eq)

  • Primary Amidine Hydrochloride (1.1 eq)

  • Monosubstituted Hydrazine (1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Acetic Acid

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the amidine hydrochloride (1.1 eq), HATU (1.2 eq), and DIPEA (3.5 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the acylamidine intermediate. Monitor by LC-MS.

  • To the reaction mixture, add the monosubstituted hydrazine (1.2 eq) followed by acetic acid (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring for the formation of the triazole product by LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by crystallization.

Protocol 2: Microwave-Assisted Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles (Bechara Method)

This protocol utilizes microwave irradiation for a rapid and efficient cyclodehydration of an activated amide-hydrazide intermediate.[3]

Reaction Scheme: R¹-C(=O)NH-R² + R³-C(=O)NHNH₂ → 3,4,5-Trisubstituted-1,2,4-Triazole

Materials:

  • Secondary Amide (1.0 eq)

  • Hydrazide (1.1 eq)

  • Trifluoromethanesulfonic Anhydride (Tf₂O) (1.2 eq)

  • 2-Fluoropyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, dissolve the secondary amide (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add 2-fluoropyridine (1.5 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the hydrazide (1.1 eq) to the mixture and allow it to warm to room temperature.

  • Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.

  • After the reaction, cool the vessel and quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 4: Data Summary & Reference Tables

Table 1: Comparison of Common Synthetic Methods for 1,2,4-Triazoles

Reaction NameStarting MaterialsTypical ConditionsAdvantagesCommon Issues
Pellizzari Reaction Amide, AcylhydrazideHigh temp (>150 °C), neat or high-boiling solventAtom economical, directLow yields, harsh conditions, 1,3,4-oxadiazole formation[17][18]
Einhorn-Brunner Diacylamine (Imide), HydrazineAcid catalyst (e.g., AcOH), heatGood for specific isomersRegioisomeric mixtures with unsymmetrical imides[1][4]
Castanedo Method Carboxylic Acid, Amidine, HydrazineOne-pot, HATU/DIPEA, 80-100 °CHigh regioselectivity, mild, good scope[3][14]Cost of coupling reagents
Copper-Catalyzed Amidines, Nitriles, etc.Cu(I) or Cu(II) salt, base, oxidant (O₂)High efficiency, broad scopeCatalyst sensitivity, potential for regioisomeric mixtures[10][17]
Microwave-Assisted Various (e.g., Hydrazide, Amide)Microwave irradiation, 120-150 °CRapid, improved yields, can overcome steric hindrance[2][3]Requires specialized equipment

References

  • Bechara, W. S., Khazhieva, I. S., Rodriguez, E., & Charette, A. B. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, 17(5), 1184–1187. Available at: [Link]

  • Chemistry of 1,2,4-Triazoles in Current Science. (n.d.). ISRES. Available at: [Link]

  • Einhorn–Brunner reaction - Wikipedia. (n.d.). Available at: [Link]

  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Funct. (2025). Preprints.org. Available at: [Link]

  • Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. Organic Chemistry Portal. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Available at: [Link]

  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. (n.d.). Available at: [Link]

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. (n.d.). Available at: [Link]

  • COSMOSIL HILIC - NACALAI TESQUE, INC. (n.d.). Available at: [Link]

  • 1,2,4-Triazole and 1,3,4-oxadiazole analogues: Synthesis, MO studies, in silico molecular docking studies, antimalarial as DHFR inhibitor and antimicrobial activities. (2017). PubMed. Available at: [Link]

  • Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. (2022). NIH. Available at: [Link]

  • HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column. (n.d.). Available at: [Link]

  • Einhorn-Brunner Reaction. (n.d.). Available at: [Link]

  • High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. (n.d.). Chemical Science (RSC Publishing). Available at: [Link]

  • Pentabromobenzyl-RP versus triazole-HILIC columns for separation of the polar basic analytes famotidine and famotidone: LC method development combined with in silico tools to follow the potential consequences of famotidine gastric instability. (n.d.). PubMed. Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Available at: [Link]

  • Synthesis and Screening of New[1][3][10]Oxadiazole,[1][3][17]Triazole, and[1][3][17]Triazolo[4,3-b][1][3][17]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). NIH. Available at: [Link]

  • Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023). Available at: [Link]

  • Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography. Available at: [Link]

  • Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. (n.d.). Available at: [Link]

  • Help with Low Yield Synthesis : r/Chempros - Reddit. (2025). Available at: [Link]

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. (2023). Available at: [Link]

  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. (n.d.). NIH. Available at: [Link]

  • Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023). Available at: [Link]

Sources

Technical Support Center: Purification of Polar 1,2,4-Triazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique purification challenges of polar 1,2,4-triazole carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter difficulties in isolating and purifying these valuable compounds. The inherent characteristics of these molecules, namely their high polarity and zwitterionic nature, often lead to frustrating and time-consuming purification processes. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these obstacles with a foundation in scientific principles.

Understanding the Core Challenge: The Zwitterionic Nature

Polar 1,2,4-triazole carboxylic acids possess both a basic triazole ring and an acidic carboxylic acid group. This duality means that over a certain pH range, the molecule can exist as a zwitterion, with both a positive and a negative charge. This zwitterionic character is the primary source of many purification difficulties, as it significantly influences the compound's solubility in various solvents. The solubility of such compounds is at its minimum at the isoelectric point (pI), the pH at which the net charge of the molecule is zero. Manipulating the pH to move away from the pI is a powerful tool to modulate solubility and facilitate purification.[1][2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of polar 1,2,4-triazole carboxylic acids in a question-and-answer format, providing not just the solution but the scientific reasoning behind it.

Q1: My compound is insoluble in most common organic solvents, making purification by standard methods nearly impossible. What should I do?

Root Cause: The high polarity and potential zwitterionic form of your 1,2,4-triazole carboxylic acid lead to strong intermolecular interactions, favoring solubility in highly polar solvents like water, and sometimes showing very limited solubility in common organic solvents like dichloromethane, ethyl acetate, or even methanol.[3]

Solutions:

  • pH-Adjusted Aqueous Solutions: The most effective strategy is to leverage the pH-dependent solubility.[2][4]

    • Acidic Conditions (pH < pKa of carboxylic acid): Protonating the carboxylate group to form the neutral carboxylic acid will increase its lipophilicity and may enhance solubility in some polar organic solvents.

    • Basic Conditions (pH > pKa of triazole ring): Deprotonating the triazolium ion to the neutral triazole will similarly increase lipophilicity.

    • Exploiting the Zwitterion: At the isoelectric point, the compound's solubility in aqueous media is at its lowest. This can be used to selectively precipitate your product from a solution containing impurities that remain soluble at that specific pH.[1]

  • Highly Polar Aprotic Solvents: Consider using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for initial dissolution, followed by precipitation with a less polar anti-solvent. However, be mindful that removing these high-boiling point solvents can be challenging.

Q2: I'm trying to purify my compound using silica gel chromatography, but it either streaks badly on the TLC plate or doesn't elute from the column at all. Why is this happening and how can I fix it?

Root Cause: The acidic nature of silica gel can strongly and sometimes irreversibly bind to the basic 1,2,4-triazole ring.[5][6] This interaction leads to the observed streaking and poor recovery. Furthermore, the high polarity of your compound results in very strong adsorption to the polar silica stationary phase.[7]

Solutions:

  • Modify the Mobile Phase:

    • Add a Basic Modifier: To mitigate the interaction with acidic silica, add a small amount of a base to your eluent, such as triethylamine (0.1-1%) or ammonia (in the form of a methanolic ammonia solution).[5][8] This will neutralize the acidic sites on the silica and improve the elution of your basic compound.

    • Use Highly Polar Solvents: A more polar mobile phase, such as a gradient of dichloromethane/methanol or even chloroform/methanol/ammonia, may be necessary to elute your compound.[5][8]

  • Switch to a Different Stationary Phase:

    • Reversed-Phase Chromatography (RP-HPLC): This is often the most effective method for purifying highly polar compounds.[5][9] A C18 column with a mobile phase of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape, is a good starting point.[5][10]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar molecules and is an excellent alternative to reversed-phase chromatography.[5][9][11]

    • Alumina (Basic or Neutral): For compounds that are sensitive to acidic conditions, basic or neutral alumina can be a suitable alternative to silica gel for column chromatography.[6]

Q3: I've successfully isolated my compound, but I'm struggling to obtain crystals for characterization. It just oils out or remains as an amorphous solid. Any suggestions?

Root Cause: The high polarity and potential for multiple hydrogen bonding interactions can make it difficult for the molecules to arrange themselves into a well-ordered crystal lattice.[12]

Solutions:

  • Systematic Solvent Screening: The choice of solvent is paramount for successful crystallization.

    • Single Solvent Systems: Slowly cool a saturated solution in a polar solvent like methanol, ethanol, or water.

    • Solvent/Anti-Solvent Systems: Dissolve your compound in a good solvent (e.g., water, methanol) and slowly add an anti-solvent (a solvent in which your compound is poorly soluble, e.g., acetone, ethyl acetate, or acetonitrile) until turbidity is observed. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.

    • Vapor Diffusion: Place a concentrated solution of your compound in a small vial and place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your compound's solution, gradually inducing crystallization.

  • pH Adjustment for Crystallization: As previously mentioned, adjusting the pH of an aqueous solution of your compound to its isoelectric point can induce crystallization due to the minimum in solubility.[1] This is often a highly effective technique for zwitterionic compounds.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for developing a purification strategy for a novel polar 1,2,4-triazole carboxylic acid?

A: Start by determining the approximate pKa values of the carboxylic acid and the triazole ring. This will give you an idea of the pH range in which the compound will be zwitterionic, cationic, or anionic. Then, perform small-scale solubility tests in a range of solvents and at different pH values (e.g., pH 2, 7, and 10 in aqueous solutions). This information will guide your choice of purification method, whether it be pH-adjusted recrystallization or a specific type of chromatography.

Q: Can I use ion-exchange chromatography for these compounds?

A: Absolutely. Ion-exchange chromatography can be a very powerful technique for purifying ionizable compounds.[1][11]

  • Cation-exchange chromatography: At a pH below the pKa of the carboxylic acid, your compound will be positively charged and can be bound to a cation-exchange resin.

  • Anion-exchange chromatography: At a pH above the pKa of the triazole ring, your compound will be negatively charged and can be purified using an anion-exchange resin.

Q: Are there any "green" or more environmentally friendly purification methods for these compounds?

A: Yes. Recrystallization is generally considered a greener technique than chromatography as it uses less solvent. If chromatography is necessary, consider using supercritical fluid chromatography (SFC), which uses compressed carbon dioxide as the primary mobile phase, significantly reducing organic solvent consumption.[13] Additionally, optimizing your chromatographic method to use less solvent and reusing columns when possible are good practices.[13]

Experimental Protocols

Protocol 1: Purification by pH-Adjusted Recrystallization

This protocol is ideal for compounds that exhibit significant changes in aqueous solubility with pH.

  • Dissolution: Dissolve the crude 1,2,4-triazole carboxylic acid in a minimum amount of dilute aqueous base (e.g., 1 M NaOH or NaHCO3). Ensure the pH is sufficiently high to fully deprotonate the carboxylic acid and form the soluble salt.

  • Filtration (Optional): If there are any insoluble impurities, filter the solution while warm.

  • Acidification and Precipitation: Slowly add a dilute aqueous acid (e.g., 1 M HCl or acetic acid) to the clear solution with stirring. Monitor the pH. As the pH approaches the isoelectric point (pI) of the compound, you will observe the product precipitating out of the solution.[14]

  • Isolation: Continue adding acid until the precipitation is complete (a slight excess of acid may be needed). Cool the mixture in an ice bath to maximize precipitation.

  • Collection and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any remaining salts, followed by a rinse with a small amount of a suitable organic solvent (e.g., cold ethanol or acetone) to aid in drying.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is a versatile method for purifying polar compounds, especially when dealing with closely related impurities.[10][15]

  • Column: C18 stationary phase (e.g., 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

  • Gradient Elution: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over a set period (e.g., to 95% B over 20-30 minutes). The exact gradient will need to be optimized for your specific compound.

  • Sample Preparation: Dissolve the crude sample in a small amount of the initial mobile phase or a compatible solvent like DMSO. Filter the sample through a 0.45 µm syringe filter before injection.

  • Detection: Use a UV detector set to a wavelength where your compound has strong absorbance.

  • Fraction Collection: Collect the fractions corresponding to the peak of your desired compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator). Lyophilization (freeze-drying) may be necessary to remove the final traces of water.

Data Presentation

Table 1: Comparison of Purification Techniques for Polar 1,2,4-Triazole Carboxylic Acids

Purification TechniqueProsConsBest Suited For
pH-Adjusted Recrystallization High throughput, cost-effective, can yield highly pure material, greener.Only applicable if the compound has suitable pH-dependent solubility and impurities have different solubility profiles.Large-scale purification of compounds with significant zwitterionic character.
Silica Gel Chromatography (with modifier) Inexpensive stationary phase, well-established technique.Often problematic (streaking, poor recovery), requires basic modifiers.[5]Less polar 1,2,4-triazole derivatives or when other methods are not available.
Reversed-Phase HPLC (RP-HPLC) High resolution, applicable to a wide range of polar compounds, reproducible.[10][15]Lower capacity, more expensive, requires solvent removal from aqueous fractions.Analytical separation, purification of small to medium quantities, and separation of closely related impurities.
Hydrophilic Interaction Liquid Chromatography (HILIC) Excellent for very polar compounds that have little or no retention in reversed-phase.[5][9]Can have longer equilibration times, may be less robust than RP-HPLC.Highly polar compounds that are not well-retained by C18 columns.
Ion-Exchange Chromatography Highly selective for charged molecules, high capacity.[1][11]Requires the compound to be charged, can be more complex to develop a method.Purification from a mixture of neutral and charged impurities.

Visualizations

Workflow for Selecting a Purification Method

Purification_Workflow start Crude Product solubility_test Perform pH-Dependent Solubility Tests start->solubility_test is_soluble_change Significant Solubility Change with pH? solubility_test->is_soluble_change recrystallization pH-Adjusted Recrystallization is_soluble_change->recrystallization Yes chromatography_needed Proceed to Chromatography is_soluble_change->chromatography_needed No end Pure Compound recrystallization->end tlc_test TLC on Silica (with/without base) chromatography_needed->tlc_test streaking Streaking or No Movement? tlc_test->streaking silica_chrom Silica Chromatography with Basic Modifier streaking->silica_chrom No rp_hplc Reversed-Phase HPLC or HILIC streaking->rp_hplc Yes silica_chrom->end rp_hplc->end

Caption: A decision-making workflow for selecting the appropriate purification method.

Conceptual Diagram of pH Effects on Solubility

pH_Solubility cluster_pH pH Scale cluster_form Predominant Molecular Form low_pH Low pH (Acidic) pI Isoelectric Point (pI) high_pH High pH (Basic) cationic Cationic Form (High Solubility) zwitterionic Zwitterionic Form (Low Solubility) cationic->zwitterionic Increase pH anionic Anionic Form (High Solubility) zwitterionic->anionic Increase pH

Caption: The relationship between pH, molecular form, and solubility.

References

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (n.d.). MDPI. Retrieved from [Link]

  • Method for synthesizing 1, 2, 4-triazole-3-methyl carboxylate. (n.d.). Google Patents.
  • How to desalt zwitterions? (2020). ResearchGate. Retrieved from [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Institutes of Health. Retrieved from [Link]

  • Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. (2011). ACS Publications. Retrieved from [Link]

  • Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents from 278.15 to 318.15 K. (n.d.). ResearchGate. Retrieved from [Link]

  • 1,2,4-Triazole - Solubility of Things. (n.d.). Solubility of Things. Retrieved from [Link]

  • An easy and direct method for the synthesis of 1,2,4-triazole derivatives through carboxylic acids and hydrazinophthalazine. (2025). ResearchGate. Retrieved from [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds. (2021). ACS Publications. Retrieved from [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI. Retrieved from [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). MDPI. Retrieved from [Link]

  • Structural Engineering and Optimization of Zwitterionic Salts for Expeditious Discovery of Thermoresponsive Materials. (n.d.). MDPI. Retrieved from [Link]

  • Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical acids and their sodium salts. II: Salicylic acid, theophylline, and benzoic acid. (n.d.). Semantic Scholar. Retrieved from [Link]

  • The effect of pH and triethanolamine on sulfisoxazole complexation with hydroxypropyl-β-cyclodextrin. (n.d.). ResearchGate. Retrieved from [Link]

  • 1,2,4-Triazole. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and Crystallization of N-Rich Triazole Compounds. (n.d.). MDPI. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. (n.d.). PubMed Central. Retrieved from [Link]

  • The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. (2020). PubMed. Retrieved from [Link]

  • MedChem Tips and Tricks. (2016). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]

  • Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography. (n.d.). PubMed. Retrieved from [Link]

  • Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form. (2020). PubMed. Retrieved from [Link]

  • Isolation/purification of zwitterionic phospholipid. (2025). Reddit. Retrieved from [Link]

  • How Does Polarity Affect Chromatography? (2025). YouTube. Retrieved from [Link]

  • Effects of non-ionic and zwitterionic detergents on soluble proteins during native mass spectrometry experiments. (2025). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Resolving Isomeric Mixtures of Substituted 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis and resolution of substituted 1,2,4-triazole isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common, yet critical, challenge of separating and identifying regioisomers of 1,2,4-triazoles. Given their prevalence in pharmacologically active compounds, ensuring isomeric purity is paramount for regulatory approval, safety, and efficacy.

This document moves beyond simple protocols to explain the underlying principles of why certain methods are chosen, providing a robust framework for troubleshooting and method development.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction produce a mixture of 1,2,4-triazole isomers?

Answer: The formation of isomeric mixtures, typically N1- and N2-substituted regioisomers, is a frequent outcome in the alkylation or arylation of unsymmetrically substituted 1,2,4-triazole precursors. The triazole ring possesses multiple nucleophilic nitrogen atoms (N1, N2, and N4).[1] The site of substitution is governed by a delicate balance of factors:

  • Electronic Effects: The electron density on each nitrogen atom, influenced by the existing substituents on the triazole ring.

  • Steric Hindrance: Bulky substituents on the triazole or the incoming electrophile can favor substitution at the less hindered nitrogen atom.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the regioselectivity. For instance, different conditions can favor either kinetic or thermodynamic control of the product distribution.[2]

  • Tautomerism: 1,2,4-triazoles can exist in different tautomeric forms, presenting different nitrogen atoms for reaction.[3]

Achieving complete regioselectivity is often challenging, making the subsequent resolution of the resulting mixture a necessary step in the workflow.[4][5]

Q2: What are the primary isomeric forms I should be aware of?

Answer: For a 3,5-disubstituted 1,2,4-triazole, substitution can occur at the N1, N2, or N4 positions. When starting with an NH-1,2,4-triazole, alkylation or arylation typically yields a mixture of the N1- and N2-substituted isomers. The N4-substituted isomer is also possible, especially if the N4 position is unsubstituted in the starting material. Understanding the potential products is the first step in devising a separation and characterization strategy.

Caption: Key regioisomers of substituted 1,2,4-triazoles.

Q3: How can I definitively distinguish between N1- and N2-substituted isomers using NMR?

Answer: While 1D ¹H and ¹³C NMR can show different chemical shifts for the isomers, unambiguous assignment often requires 2D NMR techniques. The key is to exploit through-space correlations (NOESY/ROESY) or long-range through-bond correlations (HMBC).

  • Nuclear Overhauser Effect (NOE): The most reliable method is to use a 2D NOESY or ROESY experiment. Look for a correlation between the protons of the new substituent (e.g., the CH₂ group of a benzyl substituent) and the protons of the existing substituents on the triazole ring (at C3 or C5).

    • For an N1-substituted isomer, an NOE correlation will be observed between the substituent's protons and the ring substituent at the adjacent C5 position.

    • For an N2-substituted isomer, NOE correlations may be observed to substituents at both the C3 and C5 positions, depending on the conformation.

  • Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are 2-3 bonds away. Look for a ³J correlation from the protons on the new substituent to the C3 and C5 carbons of the triazole ring. The presence or absence of these correlations can help elucidate the connectivity.

  • ¹⁵N NMR: If available, ¹⁵N NMR provides distinct chemical shifts for the different nitrogen environments in each isomer, offering definitive characterization.

Troubleshooting Guides

Problem 1: My isomers are co-eluting in reversed-phase HPLC.

Your C18 column shows a single broad peak or two poorly resolved peaks for your isomeric mixture. This is a common issue due to the similar polarity and hydrophobicity of regioisomers.

Causality: The subtle differences in the dipole moment and the accessibility of the nitrogen atoms for interaction with the stationary phase are often insufficient to provide separation on standard C18 columns with simple mobile phases (e.g., acetonitrile/water).

Troubleshooting Workflow:

HPLC_Troubleshooting start_node start_node decision_node decision_node process_node process_node solution_node solution_node fail_node fail_node start Co-elution on C18 (ACN/H2O) q1 Modify Mobile Phase? start->q1 p1 Add Additive: - 0.1% TFA or Formic Acid - 10mM Ammonium Acetate q1->p1 Yes q3 Change Stationary Phase? q1->q3 No q2 Resolution Improved? p1->q2 q2->q3 No success Separation Successful q2->success Yes p2 Try: 1. Phenyl-Hexyl Column 2. Cyano (CN) Column 3. HILIC Column q3->p2 Yes q5 Consider SFC? q3->q5 No q4 Separation Achieved? p2->q4 q4->q5 No q4->success Yes p3 Screen Chiral/Achiral SFC Columns q5->p3 Yes fail Consider Derivatization or Crystallization q5->fail No p3->success

Caption: Decision tree for troubleshooting co-eluting triazole isomers.

Detailed Explanations:

  • Modify Mobile Phase Additives:

    • Acidic Modifiers (TFA, Formic Acid): Adding 0.1% acid protonates the basic nitrogen atoms of the triazole ring.[6] This can subtly alter the polarity and interaction with residual silanols on the stationary phase, often improving peak shape and potentially resolving the isomers.

    • Buffers (Ammonium Acetate/Formate): Using a buffer (e.g., 10-20 mM, pH 3-5) provides better control over the ionization state of the molecules, leading to more reproducible retention times and improved resolution.

  • Change the Stationary Phase:

    • Phenyl-Hexyl: This phase provides alternative selectivity through π-π interactions between the phenyl groups on the stationary phase and the aromatic triazole ring. This is often very effective for separating regioisomers where one might have a more exposed aromatic system.

    • Pentafluorophenyl (PFP): Offers a combination of hydrophobic, π-π, dipole, and ion-exchange interactions, making it a powerful choice for separating polar, aromatic isomers.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): If your compounds are highly polar and elute too early on reversed-phase, a HILIC column is an excellent alternative.[7] It uses a polar stationary phase with a high-organic mobile phase, separating compounds based on their partitioning into an adsorbed water layer.

  • Consider Supercritical Fluid Chromatography (SFC): SFC is an orthogonal technique that often provides superior resolution for isomers.[8][9] Using chiral or achiral columns with CO₂ and a co-solvent (like methanol or isopropanol) can provide unique selectivity that is not achievable with HPLC.[10]

Problem 2: My isomers are still inseparable. Should I try derivatization?

Answer: Yes. If chromatographic methods fail to resolve the native isomers, achiral derivatization is a powerful strategy. The goal is to introduce a new functional group that exaggerates the structural differences between the isomers, making them easier to separate.

Causality: By adding a chemical tag, you can alter the isomers' polarity, steric profile, or introduce new interaction sites (e.g., for π-π stacking), which can then be exploited by a standard chromatographic system.[11][12]

Protocol: Derivatization with an Isocyanate

This protocol is effective if your triazole isomers possess a reactive handle like a primary/secondary amine or hydroxyl group.

  • Reaction Setup: In a dry vial, dissolve the isomeric mixture (1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile.

  • Add Base: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Derivatization: Add a suitable isocyanate (e.g., phenyl isocyanate) (1.1 eq) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Workup: Quench the reaction with a small amount of methanol. Dilute the mixture with ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. The resulting mixture of diastereomeric ureas can now be re-subjected to the optimized HPLC or flash chromatography conditions. The amplified structural differences should now enable separation.

Problem 3: I need a non-chromatographic method for large-scale separation.

Answer: For multi-gram or kilogram scale, preparative chromatography can be costly and inefficient. In this case, fractional crystallization is the preferred industrial method.[13]

Causality: Regioisomers often have different crystal packing efficiencies and lattice energies, leading to differences in solubility in a given solvent system.[14] By carefully selecting a solvent or solvent mixture, one isomer can be selectively precipitated while the other remains in the mother liquor.[15]

Workflow: Developing a Fractional Crystallization Protocol

  • Solvent Screening (Critical Step):

    • Select a range of 8-10 solvents of varying polarity (e.g., hexane, ethyl acetate, isopropanol, acetonitrile, water).

    • In small vials, dissolve ~20 mg of your isomeric mixture in the minimum amount of each solvent at an elevated temperature (e.g., 60 °C).

    • Allow the vials to cool slowly to room temperature, then cool further to 4 °C.

    • Observe: Look for solvents that yield crystalline solids, not oils or amorphous precipitates.

    • Analyze: Collect the solid and the mother liquor from promising candidates. Analyze the isomeric ratio in each fraction by HPLC or ¹H NMR. The ideal solvent will show significant enrichment of one isomer in the solid phase.

  • Optimization:

    • Once a primary solvent is identified, optimize the process using anti-solvents. For example, if your product is soluble in ethyl acetate but insoluble in hexane, you can dissolve the mixture in hot ethyl acetate and slowly add hexane until turbidity is observed, then cool to induce crystallization.

  • Scale-Up:

    • Perform the optimized procedure on a larger scale. Dissolve the mixture in the chosen solvent system at its boiling point.

    • Allow the solution to cool slowly and undisturbed. Rapid cooling often traps impurities and the undesired isomer.

    • Isolate the crystals by filtration and wash with a small amount of cold solvent.

    • Perform multiple recrystallization steps (re-subjecting the enriched solid to the same process) to achieve the desired isomeric purity (>99.5%).

Data Summary Tables

Table 1: Recommended Starting Conditions for HPLC/SFC Method Development

TechniqueColumn TypeMobile Phase AMobile Phase BModifier/AdditiveTypical Gradient
RP-HPLC C18, Phenyl-HexylWaterAcetonitrile or Methanol0.1% Formic Acid or TFA5% to 95% B over 15 min
HILIC Silica, AmideAcetonitrileWater20 mM Ammonium Formate95% to 50% A over 15 min
SFC Chiral (Cellulose-based)Supercritical CO₂Methanol or Ethanol---2% to 40% B over 10 min

Table 2: Typical ¹H NMR Chemical Shift Differences

Proton PositionN1-Alkyl Isomer (ppm)N2-Alkyl Isomer (ppm)Rationale
Triazole C-H More deshielded (e.g., 8.0-8.5)More shielded (e.g., 7.8-8.2)The N1-position is electronically similar to a pyrrole-type nitrogen, while N2 is more pyridine-like.
α-CH₂ of N-Alkyl More deshielded (e.g., 4.2-4.5)More shielded (e.g., 4.0-4.3)Proximity to two ring nitrogens in the N1 isomer leads to greater deshielding.
Note: These are general ranges and can vary significantly based on other substituents.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column. Retrieved from [Link]

  • Jiang, Z. J., et al. (2001). [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. Se Pu, 19(3), 253-255. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from [Link]

  • Spindola, C., et al. (2018). Enantioselective separation of (±)-β-hydroxy-1,2,3-triazoles by supercritical fluid chromatography and high-performance liquid chromatography. Journal of Chromatography A, 1567, 184-192. Retrieved from [Link]

  • Ačanski, M. M., Perišić-Janjić, N. U., & Dimova, V. (2003). Normal and reversed phase high performance liquid chromatography of some new 1, 2, 4-triazole derivatives. Journal of the Serbian Chemical Society, 68(10), 729-736. Retrieved from [Link]

  • Aturki, Z., et al. (2012). SFC separation mode for chiral azole compounds. Journal of Pharmaceutical and Biomedical Analysis, 63, 71-78. Retrieved from [Link]

  • Okovytyy, S. I., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 33(5), 1547-1559. Retrieved from [Link]

  • Dai, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. Retrieved from [Link]

  • de la Guardia, M., & Ruzicka, J. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Separations, 9(12), 423. Retrieved from [Link]

  • Licea-Perez, H., & Andonian, C. (2021). Chemical derivatization in combination with supercritical fluid chromatography to improve resolution of stereoisomers. Bioanalysis, 13(12), 985-999. Retrieved from [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

  • ResearchGate. (2014). How can you separate a co-eluting more polar compound by HPLC? Retrieved from [Link]

  • Google Patents. (1988). Process for the isomerization of symmetric triazoles to unsymmetric...
  • Al-Soud, Y. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Molecules, 21(11), 1558. Retrieved from [Link]

  • Ghesini, M., et al. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Crystals, 13(7), 1058. Retrieved from [Link]

  • Licea Perez, H., & Andonian, C. (2021). Chemical derivatization in combination with supercritical fluid chromatography to improve resolution of stereoisomers. Bioanalysis, 13(12), 985-999. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H- NMR NOESY spectrum 1,4-Disubstituted-1,2,3-triazoles (2g). Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2015). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 4(11), 1205-1223. Retrieved from [Link]

  • Wang, X., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 3456. Retrieved from [Link]

  • Christie, W. W. (n.d.). The Chromatographic Resolution of Chiral Lipids. AOCS. Retrieved from [Link]

  • TSI Journals. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Retrieved from [Link]

  • Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. Retrieved from [Link]

  • Sulzer. (n.d.). Fractional Crystallization. Retrieved from [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]

  • Analyst (RSC Publishing). (n.d.). Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2015). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 4(11), 1205-1223. Retrieved from [Link]

  • Journal of Molecular Structure. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and. Retrieved from [Link]

  • Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Szókán, G., et al. (1994). Enantiomeric derivatization for biomedical chromatography. Journal of Chromatography B: Biomedical Applications, 656(2), 265-281. Retrieved from [Link]

  • MDPI. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Retrieved from [Link]

  • Manifested Publishers. (2024). Fractional Crystallization. Retrieved from [Link]

  • International Journal of Scientific Development and Research (IJSDR). (2023). Troubleshooting in HPLC: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and efficient synthesis process.

I. Overview of the Synthesis Pathway

The synthesis of this compound can be approached through various synthetic routes common for 1,2,4-triazole derivatives. A prevalent and reliable method involves the cyclization of an acylhydrazone intermediate. This guide will focus on a two-step process:

  • Formation of the Acylhydrazone Intermediate: Reaction of ethyl 2-oxo-propanoate with phenylhydrazine to form ethyl 2-(2-phenylhydrazono)propanoate.

  • Oxidative Cyclization and Hydrolysis: The acylhydrazone intermediate undergoes oxidative cyclization to form the ethyl ester of the target molecule, followed by hydrolysis to yield the final carboxylic acid product.

This approach is often favored for its relatively mild conditions and good regioselectivity.

Reaction Scheme

Reaction_Scheme cluster_step1 Step 1: Acylhydrazone Formation cluster_step2 Step 2: Oxidative Cyclization & Hydrolysis Ethyl_2_oxopropanoate Ethyl 2-oxopropanoate Intermediate Ethyl 2-(2-phenylhydrazono)propanoate Ethyl_2_oxopropanoate->Intermediate + Phenylhydrazine (Acid catalyst, Ethanol) Phenylhydrazine Phenylhydrazine Intermediate_2 Ethyl 2-(2-phenylhydrazono)propanoate Ester_Product Ethyl 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylate Intermediate_2->Ester_Product Oxidant (e.g., Cu(II) salt) Heat Final_Product This compound Ester_Product->Final_Product Base Hydrolysis (e.g., NaOH) then Acidification Troubleshooting_Tree Start Low Yield or Purity Issue Step Which step is problematic? Start->Step Step1 Step 1: Hydrazone Formation Step->Step1 Step2 Step 2: Cyclization/Hydrolysis Step->Step2 Final Final Product Purification Step->Final Incomplete_S1 Incomplete_S1 Step1->Incomplete_S1 Low_Yield_S2 Low_Yield_S2 Step2->Low_Yield_S2 Purification_Issue Purification_Issue Final->Purification_Issue Check_Catalyst Check/Increase Acid Catalyst Increase_Temp_S1 Increase Temperature Check_Catalyst->Increase_Temp_S1 Check_Reagents_S1 Check Reagent Purity Increase_Temp_S1->Check_Reagents_S1 Incomplete_S1->Check_Catalyst Yes Optimize_Oxidant Optimize Oxidant/Stoichiometry Optimize_Temp_Time_S2 Optimize Temperature/Time Optimize_Oxidant->Optimize_Temp_Time_S2 Change_Solvent_S2 Consider Different Solvent Optimize_Temp_Time_S2->Change_Solvent_S2 Low_Yield_S2->Optimize_Oxidant Yes Incomplete_Hydrolysis Incomplete Hydrolysis? Low_Yield_S2->Incomplete_Hydrolysis No Increase_Base Increase Base/Reaction Time Incomplete_Hydrolysis->Increase_Base Yes Use_Cosolvent Use Co-solvent Increase_Base->Use_Cosolvent Recrystallize Optimize Recrystallization Solvent Acid_Base_Extraction Perform Acid-Base Extraction Recrystallize->Acid_Base_Extraction Chromatography Use Column Chromatography Acid_Base_Extraction->Chromatography Purification_Issue->Recrystallize Yes

Technical Support Center: Navigating the Stability of 1,2,4-Triazole Compounds in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 1,2,4-triazole compounds. This resource is designed to provide you with in-depth, field-proven insights into the stability challenges associated with these versatile heterocyclic scaffolds. Here, you will find practical troubleshooting guides and frequently asked questions (FAQs) to anticipate and address common stability and degradation issues encountered during your experiments.

The 1,2,4-triazole ring is a vital pharmacophore present in a wide array of pharmaceuticals and agrochemicals, valued for its metabolic stability and ability to engage in hydrogen bonding.[1] However, understanding its behavior in solution is critical to ensuring the reliability and reproducibility of experimental results. This guide will equip you with the knowledge to maintain the integrity of your 1,2,4-triazole compounds.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of 1,2,4-triazole compounds in solution.

Q1: I'm observing a gradual loss of my 1,2,4-triazole compound in my stock solution. What are the primary factors that could be causing this degradation?

A4: The degradation of 1,2,4-triazole compounds in solution is a multifaceted issue influenced by several factors. The most common culprits are the solvent, pH of the medium, storage temperature, and exposure to light.[2] Photodegradation can be a significant concern for many derivatives, particularly under UV or simulated solar light. Hydrolysis is another key factor, with its rate being highly dependent on the pH of the solution. To ensure the stability of your stock solutions, it is crucial to use appropriate solvents and buffer systems, and to protect your solutions from light, especially if the compound's photosensitivity is known or suspected.

Q2: How susceptible is the 1,2,4-triazole ring to cleavage under acidic or basic conditions?

A3: The 1,2,4-triazole ring is generally considered aromatic and stable, making it resistant to cleavage under typical acidic and basic conditions. However, this stability is not absolute. Under harsh conditions, such as concentrated acids or bases at elevated temperatures, the ring can undergo hydrolysis or rearrangement, although this is not a simple cleavage. The susceptibility to hydrolysis is highly dependent on the nature and position of the substituents on the triazole ring.[2] For instance, some studies on the antifungal drug Voriconazole show significant degradation under basic hydrolysis conditions.[2]

Q3: I'm developing a new synthetic route for a 1,2,4-triazole derivative and I'm seeing an unexpected side product. Could this be a degradation product?

A2: It is certainly possible. Side products can arise from the degradation of either your starting materials or the newly formed 1,2,4-triazole ring, especially under certain reaction conditions. A common side reaction, particularly when using hydrazides in the synthesis, is the formation of a 1,3,4-oxadiazole. This transformation can be favored by the presence of moisture or high temperatures. To minimize the formation of such impurities, it is essential to ensure strictly anhydrous reaction conditions and consider optimizing the reaction temperature.[2]

Q4: What are the best practices for storing 1,2,4-triazole compounds to ensure their long-term stability?

A1: Proper storage is paramount for maintaining the integrity of 1,2,4-triazole derivatives. For optimal long-term stability, it is recommended to store them in a cool, dry, and dark environment. Exposure to light, high temperatures, and humidity can significantly accelerate degradation. For maximum protection, store your compounds in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, at low temperatures (e.g., +4°C).[2]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common stability-related problems encountered during experiments with 1,2,4-triazole compounds.

Issue 1: Inconsistent or Poor Results in Biological Assays

  • Potential Cause: Degradation of the 1,2,4-triazole compound in the assay medium or stock solution.

  • Causality: The complex biological matrices and buffer systems used in assays can have a pH or enzymatic components that may not be compatible with your compound, leading to its degradation over the course of the experiment.

  • Troubleshooting Workflow:

    • Step 1: Verify Stock Solution Integrity: Prepare a fresh stock solution of your compound and compare its biological activity to your older stock. A significant difference in activity points to degradation in the stored solution.

    • Step 2: Assess Stability in Assay Buffer: Incubate your 1,2,4-triazole compound in the assay buffer for the typical duration of your experiment. At various time points, analyze the solution using a stability-indicating method like HPLC to quantify the remaining parent compound.

    • Step 3: Optimize Storage Conditions: If stock solution instability is confirmed, prepare smaller aliquots to avoid repeated freeze-thaw cycles and store them at a lower temperature (e.g., -20°C or -80°C) in a suitable solvent.

    • Step 4: Adjust Assay Protocol: If instability in the assay buffer is the issue, consider modifying the assay conditions, such as adjusting the pH or adding antioxidants, if compatible with the assay.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis of a Stability Study

  • Potential Cause: Formation of degradation products due to hydrolysis, oxidation, or photolysis.

  • Causality: The stress conditions applied during a stability study are designed to accelerate degradation and reveal potential liabilities of the molecule.

  • Troubleshooting Workflow:

G start Unknown Peak(s) in HPLC check_blank Analyze a Blank (Vehicle) Sample Run Under Same Conditions start->check_blank peak_present Peak Present in Blank? check_blank->peak_present impurity Source is Solvent/Reagent Impurity peak_present->impurity Yes degradation_product Likely a Degradation Product peak_present->degradation_product No characterize Characterize the Degradation Product (LC-MS/MS, NMR) degradation_product->characterize pathway Elucidate Degradation Pathway characterize->pathway mitigate Develop Mitigation Strategy (e.g., pH control, light protection, antioxidant) pathway->mitigate

Caption: Workflow for investigating unknown HPLC peaks.

Issue 3: Low Yield or Formation of Impurities During Synthesis

  • Potential Cause: Thermal degradation or side reactions during the synthesis of the 1,2,4-triazole.

  • Causality: High reaction temperatures can provide the activation energy for alternative reaction pathways, leading to the formation of thermally rearranged products or other impurities like 1,3,4-oxadiazoles.

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: Experiment with running the reaction at a lower temperature for a longer duration to minimize thermal stress on the product.

    • Ensure Anhydrous Conditions: Use dry solvents and reagents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture-driven side reactions.

    • Purification Strategy: If impurities are still formed, optimize your purification method (e.g., column chromatography with a different solvent system, recrystallization from a different solvent) to effectively separate the desired product.

Understanding Degradation Pathways

The stability of a 1,2,4-triazole compound is intrinsically linked to its chemical structure and the surrounding environment. Below is a summary of the primary degradation pathways.

Hydrolytic Degradation

While the 1,2,4-triazole ring is generally stable, hydrolysis can occur under forcing conditions, and the rate is often pH-dependent. The specific pathway and products will depend on the substituents present on the ring. For example, studies on the antifungal drug voriconazole have shown it to be more susceptible to degradation under basic conditions compared to acidic conditions.[2]

Photodegradation

Many 1,2,4-triazole derivatives exhibit photosensitivity. Exposure to UV or even ambient light can trigger photochemical reactions. The photodegradation of itraconazole, for instance, can involve C-N bond cleavage and the loss of chlorine atoms from the phenyl ring.[3]

Oxidative Degradation

Oxidative stress, often simulated in forced degradation studies using reagents like hydrogen peroxide, can lead to the degradation of 1,2,4-triazole compounds. For example, forced degradation studies of posaconazole have identified oxidative degradation products where the piperazine ring is modified.[4]

Thermal Degradation

Elevated temperatures can induce degradation, often leading to complex mixtures of products. In some cases, high temperatures can cause the 1,2,4-triazole ring to lose a molecule of nitrogen (N₂).[5]

Quantitative Stability Data

The stability of 1,2,4-triazole compounds can vary significantly based on their structure. The following tables provide a summary of available quantitative data for some representative compounds.

Table 1: Hydrolytic Stability of Selected 1,2,4-Triazole Fungicides

CompoundpHHalf-life (days) at 25°CReference
Epoxiconazole4.0120[6]
7.0131[6]
9.0151[6]
Tebuconazole4.0257[6]
7.0198[6]
9.0187[6]
Flutriafol4.0204[6]
7.0182[6]
9.0182[6]

Table 2: Photolytic Stability of Selected 1,2,4-Triazole Fungicides

CompoundConditionHalf-life (hours)Reference
EpoxiconazolePhotolysis0.68[6]
TebuconazolePhotolysis2.35[6]
FlutriafolPhotolysis9.30[6]

Experimental Protocols

To proactively assess the stability of your 1,2,4-triazole compounds, conducting forced degradation studies is a critical step. Below are generalized protocols for common stress conditions.

Protocol 1: Forced Degradation Study (Hydrolysis)

This protocol provides a general procedure for evaluating the hydrolytic stability of a 1,2,4-triazole compound across a range of pH values.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffers Prepare Buffer Solutions (e.g., pH 2, 7, 9) add_stock Add Stock to Buffers to Achieve Final Concentration prep_buffers->add_stock prep_stock Prepare Compound Stock Solution (e.g., 1 mg/mL in ACN or MeOH) prep_stock->add_stock incubate Incubate at Constant Temperature (e.g., 50°C) add_stock->incubate sampling Withdraw Aliquots at Specified Time Points incubate->sampling quench Quench Reaction (if necessary) sampling->quench hplc Analyze by Stability-Indicating HPLC Method quench->hplc

Caption: Workflow for a hydrolytic forced degradation study.

Methodology:

  • Preparation of Solutions:

    • Prepare buffer solutions at relevant pH values (e.g., pH 2 using 0.01 N HCl, pH 7 using a phosphate buffer, and pH 9 using a borate buffer).

    • Prepare a stock solution of your 1,2,4-triazole compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Incubation:

    • Add a small volume of the stock solution to each buffer to achieve a final concentration suitable for your analytical method.

    • Incubate the solutions at a constant elevated temperature (e.g., 50°C or 60°C) to accelerate degradation.

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

    • If necessary, immediately quench the degradation reaction (e.g., by neutralizing the pH or cooling on ice).

    • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound remaining.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the parent compound versus time to determine the degradation rate constant.

Protocol 2: Forced Degradation Study (Oxidation)

This protocol outlines a general procedure for assessing the oxidative stability of a 1,2,4-triazole compound.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of your 1,2,4-triazole compound in a suitable solvent.

    • Prepare a solution of an oxidizing agent (e.g., 3% hydrogen peroxide in water).

  • Incubation:

    • Mix your compound solution with the oxidizing agent solution.

    • Incubate the mixture at room temperature or a slightly elevated temperature, protected from light.

  • Sampling and Analysis:

    • Follow the same sampling and analysis procedure as described in the hydrolysis protocol.

Protocol 3: Photostability Study

This protocol provides a general methodology for evaluating the photostability of a 1,2,4-triazole compound.

Methodology:

  • Sample Preparation:

    • Prepare a solution of your compound in a suitable solvent and place it in a photostable, transparent container (e.g., quartz cuvette).

    • Prepare a control sample in an amber vial or wrapped in aluminum foil to protect it from light.

  • Exposure:

    • Expose the sample to a controlled light source that provides both UV and visible output (as per ICH Q1B guidelines).

    • Keep the control sample in the dark at the same temperature.

  • Sampling and Analysis:

    • At specified time points, withdraw aliquots from both the exposed and control samples.

    • Analyze the samples by a stability-indicating HPLC method.

References

Sources

Technical Support Center: Synthesis of 1,2,4-Triazole-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,2,4-triazole-3-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting for common and alternative synthetic routes, moving beyond simple protocols to explain the underlying chemical principles and rationale behind each step. Our goal is to empower you to diagnose and resolve experimental challenges effectively.

Frequently Asked Questions (FAQs)

1. I need to synthesize 1,2,4-triazole-3-carboxylic acid. Which route is best for me?

The optimal route depends on your starting material availability, scale, and tolerance for hazardous reagents.

  • For a modern, scalable approach with well-defined intermediates, consider Route 1: Synthesis from Trichloroacetonitrile and Formylhydrazine .[1]

  • If you are starting from simple, readily available materials and prefer a classical approach, Route 2: Cyclization of an Acylamidrazone Intermediate offers flexibility.[2]

  • If you have a pre-existing ester or amide of a 1,2,4-triazole, or are adapting classical named reactions, refer to our Guide to Hydrolysis of 1,2,4-Triazole-3-Carboxylic Acid Precursors .

2. My cyclization reaction is giving low yields. What are the common causes?

Low cyclization yields are a frequent issue. Key factors include:

  • Purity of the acyclic precursor: Impurities can interfere with the reaction. Ensure your intermediate is thoroughly purified.

  • Reaction conditions: Temperature, reaction time, and choice of cyclizing agent are critical. See the specific troubleshooting guides for detailed optimization strategies.

  • Side reactions: Depending on the route, side reactions like the formation of oxadiazoles or degradation of starting materials can occur. Our guides provide information on identifying and minimizing these.

3. I'm having trouble with the final hydrolysis step to get the carboxylic acid. What should I look out for?

Hydrolysis of a stable heterocyclic ester or amide can be challenging. Common pitfalls include:

  • Incomplete hydrolysis: The triazole ring can be electron-withdrawing, making the carbonyl less reactive. Harsher conditions (higher temperature, stronger base/acid) may be needed.

  • Decarboxylation: The target molecule can be susceptible to decarboxylation at high temperatures, especially under acidic or basic conditions.[3]

  • Purification: Isolating the zwitterionic carboxylic acid can be difficult. Careful pH adjustment during workup is crucial for precipitation.

4. How do I purify the final 1,2,4-triazole-3-carboxylic acid?

The most common method is recrystallization.[1] The choice of solvent is critical. Water is often a good starting point, sometimes with the addition of a co-solvent like methanol or ethanol. The crude product can be dissolved in a basic aqueous solution, treated with activated charcoal to remove colored impurities, and then carefully re-precipitated by adjusting the pH to its isoelectric point with acid.[4]

Troubleshooting Guide 1: Synthesis from Trichloroacetonitrile and Formylhydrazine

This modern approach involves the formation of methyl 1,2,4-triazole-3-carboxylate, which is then hydrolyzed to the desired carboxylic acid.[1] It is a three-step, one-pot synthesis that generally provides good yields and avoids some of the hazardous reagents of older methods.[1]

Workflow Diagram

workflow A Step 1: Reaction of Trichloroacetonitrile and Formylhydrazine B Step 2: Thermal Cyclization A->B Intermediate 3 C Step 3: Alcoholysis to Methyl Ester B->C Intermediate 4 D Step 4: Hydrolysis to Carboxylic Acid C->D Methyl 1,2,4-triazole-3-carboxylate

Caption: Workflow for the synthesis of 1,2,4-triazole-3-carboxylic acid from trichloroacetonitrile.

Experimental Protocol: Synthesis of Methyl 1,2,4-triazole-3-carboxylate[1]
  • Step 1: Formation of Intermediate 3

    • In a reaction vessel, suspend potassium carbonate (as a catalyst) in methanol and cool the mixture to 0-5 °C.

    • Slowly add trichloroacetonitrile dropwise, maintaining the temperature.

    • After the addition is complete, continue stirring for 20-30 minutes.

    • Slowly add a methanol solution of formylhydrazine dropwise to the reaction mixture.

    • The reaction progress can be monitored by TLC. Once the starting material is consumed, the resulting solid (Intermediate 3) is isolated by filtration.

  • Step 2: Cyclization to Intermediate 4

    • Heat the isolated Intermediate 3 to 90-100 °C. The solid will melt and then re-solidify upon completion of the reaction to form Intermediate 4.

  • Step 3: Alcoholysis to Methyl 1,2,4-triazole-3-carboxylate

    • Add Intermediate 4 in portions to a solution of sodium methoxide in methanol.

    • Heat the mixture to reflux.

    • Filter the hot reaction mixture to remove any inorganic salts.

    • Cool the filtrate to induce crystallization of the methyl ester.

    • The crude product can be recrystallized from methanol.[1]

Potential Problems and Solutions
Problem Potential Cause(s) Recommended Solution(s)
Low yield of Intermediate 3 1. Incomplete reaction. 2. Side reactions due to temperature fluctuations.1. Ensure complete consumption of starting materials by TLC before filtration. 2. Maintain strict temperature control (0-5 °C) during the addition of reagents.
Incomplete cyclization to Intermediate 4 1. Insufficient heating temperature or time. 2. Impurities in Intermediate 3 inhibiting the reaction.1. Ensure the temperature reaches at least 90 °C and that the material is fully molten. 2. Wash Intermediate 3 thoroughly with cold methanol before cyclization.
Low yield of the final methyl ester 1. Incomplete alcoholysis. 2. Loss of product during hot filtration.1. Ensure a sufficient excess of sodium methoxide is used and that the reflux is maintained for an adequate time. 2. Minimize the amount of solvent used for the hot filtration and pre-heat the funnel.
Product is difficult to crystallize 1. Presence of impurities. 2. Supersaturation of the solution.1. Attempt to purify a small sample by column chromatography to obtain seed crystals. 2. Scratch the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.

Troubleshooting Guide 2: Synthesis via an Acylamidrazone Intermediate

This classical approach offers flexibility as various one-carbon synthons can be used for the cyclization step. The key is the formation of the acylamidrazone intermediate.[2]

General Synthetic Pathway

pathway cluster_0 Acylamidrazone Formation cluster_1 Cyclization cluster_2 Hydrolysis A Hydrazide (e.g., Oxamic hydrazide) C Acylamidrazone Intermediate A->C B Amide/Imidate (e.g., Formamide) B->C D 1,2,4-Triazole-3-carboxamide C->D Dehydration F 1,2,4-Triazole-3-carboxylic acid D->F E Heat / Acid Catalyst E->D G Base / Acid Workup G->F

Caption: General pathway for 1,2,4-triazole synthesis via an acylamidrazone intermediate.

Experimental Protocol: Synthesis of 1,2,4-Triazole-3-carboxamide (Pellizzari-type Reaction)[5]
  • Formation of the Acylamidrazone and In-situ Cyclization:

    • Combine oxamic hydrazide and a large excess of formamide.

    • Heat the mixture, typically to a high temperature (e.g., 150-180 °C), for several hours.

    • The reaction progress can be monitored by the evolution of water and ammonia.

    • Upon cooling, the product, 1,2,4-triazole-3-carboxamide, may precipitate and can be isolated by filtration.

Potential Problems and Solutions
Problem Potential Cause(s) Recommended Solution(s)
Very low yield or no reaction 1. Insufficient temperature. 2. Low reactivity of starting materials.1. Ensure the reaction temperature is high enough for dehydration to occur. Consider using a higher boiling solvent if necessary. 2. A catalyst, such as a Lewis acid or a solid acid like HClO₄-SiO₂, can be added to promote the reaction.[2]
Formation of dark, tarry byproducts 1. Decomposition of starting materials or product at high temperatures.1. Attempt the reaction at a lower temperature for a longer duration. 2. Consider using a milder cyclizing agent, such as triethyl orthoformate, which allows for lower reaction temperatures.
Product is contaminated with starting materials 1. Incomplete reaction. 2. Difficult separation due to similar polarities.1. Increase reaction time or temperature. 2. Purify the product by recrystallization from a suitable solvent (e.g., water or ethanol).
Formation of oxadiazole regioisomer 1. Alternative cyclization pathway of the acylamidrazone intermediate.1. This is a known potential side reaction. The ratio of triazole to oxadiazole can sometimes be influenced by the choice of catalyst and solvent. Acidic conditions often favor triazole formation.

Guide to Hydrolysis of 1,2,4-Triazole-3-Carboxylic Acid Precursors

The final step in many synthetic routes is the hydrolysis of an ester or amide to the carboxylic acid.

Experimental Protocol: Basic Hydrolysis of Methyl 1,2,4-triazole-3-carboxylate
  • Dissolve the methyl ester in an aqueous solution of a strong base (e.g., 2M NaOH).

  • Heat the mixture to reflux and monitor the reaction by TLC until all the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3.

  • The product should precipitate out of solution. Cool the mixture in an ice bath to maximize precipitation.

  • Isolate the 1,2,4-triazole-3-carboxylic acid by filtration, wash with cold water, and dry.

Potential Problems and Solutions
Problem Potential Cause(s) Recommended Solution(s)
Incomplete hydrolysis 1. Insufficient base or reaction time/temperature. 2. The ester is particularly stable.1. Increase the concentration of the base, prolong the reaction time, or increase the temperature. 2. Consider using a different base (e.g., KOH or LiOH) or a co-solvent like methanol or THF to improve solubility.
Low yield of precipitated product 1. The product is partially soluble in the aqueous solution. 2. Incorrect pH for precipitation. 3. Decarboxylation of the product.1. After filtration, extract the aqueous filtrate with a polar organic solvent like ethyl acetate. 2. Carefully adjust the pH to the isoelectric point of the amino acid-like product. This may require slow, dropwise addition of acid. 3. Avoid excessive heating during hydrolysis. If decarboxylation is suspected, try performing the reaction at a lower temperature for a longer time.
Product is discolored 1. Presence of impurities from previous steps.1. Dissolve the crude product in a minimal amount of hot water, treat with activated charcoal, filter hot, and allow to cool slowly for recrystallization.

Product Characterization

1H-1,2,4-triazole-3-carboxylic acid

  • Molecular Formula: C₃H₃N₃O₂

  • Molecular Weight: 113.08 g/mol

  • Appearance: White crystalline solid.

  • Spectroscopic Data:

    • IR (KBr): Characteristic peaks for O-H (broad, ~2500-3300 cm⁻¹), C=O (~1700-1725 cm⁻¹), and C=N/N=N stretching in the fingerprint region.[5]

    • ¹H NMR (DMSO-d₆): A singlet for the C5-H of the triazole ring (typically >8.5 ppm) and a broad singlet for the carboxylic acid proton and the N-H protons.

    • ¹³C NMR (DMSO-d₆): Peaks corresponding to the carbonyl carbon and the two carbons of the triazole ring.

    • Mass Spectrometry (GC-MS): Molecular ion peak (M⁺) at m/z 113.[5]

References

  • CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google P
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. (URL: [Link])

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (URL: [Link])

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC - NIH. (URL: [Link])

  • synthesis of 1,2,4 triazole compounds - ISRES. (URL: [Link])

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - SciSpace. (URL: [Link])

  • KR870001064B1 - Process for preparing 1,2,4-triazole-3-carboxamides - Google P
  • 1H-1,2,4-triazole-3-carboxylic acid | C3H3N3O2 | CID 295900 - PubChem. (URL: [Link])

  • A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. (URL: [Link])

  • Microwave-assisted synthesis of 1,2,4-triazole-3-carboxamides from esters and amines under neutral conditions - ResearchGate. (URL: [Link])

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (URL: [Link])

  • SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES By CHENG YUN RU A project report submitted to th - UTAR Institutional Repository. (URL: [Link])

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 1,2,4-Triazole-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its metabolic stability and its role as a key pharmacophore in a wide array of therapeutic agents.[1][2] Its derivatives, particularly those bearing a carboxylic acid or a related functional group at the 3-position, have demonstrated a remarkable breadth of biological activities. This guide provides a comparative analysis of these derivatives, delving into their anticancer, antimicrobial, antifungal, and herbicidal properties. We will explore the structure-activity relationships that govern their efficacy and provide standardized protocols for their evaluation, offering researchers and drug development professionals a comprehensive resource for this promising class of compounds.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of 1,2,4-triazole have emerged as potent anticancer agents, with mechanisms often involving the inhibition of critical cellular pathways.[3] A notable analogue, Ribavirin (1-(β-D-ribofuranosyl)-1,2,4-triazole-3-carboxamide), traditionally an antiviral drug, has shown significant potential in cancer therapy, including for blood cancer.[4] This has spurred the investigation of other derivatives, revealing that modifications to the core structure can lead to enhanced and more selective antiproliferative effects.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 1,2,4-triazole derivatives is intricately linked to the nature and position of their substituents. For instance, studies on alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamide have shown that n-decyloxymethyl derivatives can induce leukemia cell death at low micromolar concentrations.[4] Molecular docking studies suggest that these compounds may act by inhibiting translation initiation through interference with eIF4E assembly.[4]

Furthermore, the fusion of the 1,2,4-triazole ring with other heterocyclic systems, such as indole, has yielded potent anticancer agents. The 3,4-dichlorophenyl-based indole-triazole hybrid has demonstrated excellent efficacy against the Hep-G2 liver cancer cell line.[5] The presence of electron-donating groups like -OH and -OCH3 has been shown to enhance antitumor activity.[6]

Comparative Antiproliferative Activity

The following table summarizes the in vitro anticancer activity of selected 1,2,4-triazole derivatives against various cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineActivity (IC50)Reference
Alkyl/aryloxymethyl 1,2,4-triazole-3-carboxamides1- or 5-n-decyloxymethyl-1,2,4-triazole-3-carboxamideLeukemia cellsLow micromolar concentrations[4]
5-pyridinyl-1,2,4-triazolesCompound 3dHepG2 and Hep3B (Liver Cancer)2.88-4.83 µM[7]
Indole-triazole hybrids3,4-dichlorophenyl-based indole–triazoleHep-G2 (Liver Cancer)Comparable to doxorubicin[5]
1,2,3-triazole-4-carboxamides5-Amino-1-p-tolyl-1H-[4][6][8]triazole-4-carboxylic acid (2,5-dichloro anilide)Leukemia, Melanoma, Non-small cell lung, CNS, Ovarian, Renal, and Breast cancerSignificant activity[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial and Antifungal Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Derivatives of 1,2,4-triazole have shown significant promise in this area, exhibiting broad-spectrum activity against various bacteria and fungi.[6][10][11]

Structure-Activity Relationship (SAR) Insights

The antimicrobial and antifungal efficacy of 1,2,4-triazole derivatives is highly dependent on their structural features. For instance, 1-alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamide have demonstrated bacteriostatic activity against the Gram-positive bacterium Micrococcus luteus and the Gram-negative bacterium Pseudomonas aeruginosa.[4] The presence of a 5-mercapto-1,3,4-oxadiazole ring linked to the 1,2,4-triazole nucleus has been associated with good antimicrobial activity.[12]

In the context of antifungal activity, the presence of a fluoro or chloro substituent at the para-position of a phenyl ring in benzimidazole-1,2,4-triazole hybrids leads to good fungicidal activity.[10] Furthermore, 3-amino-1,2,4-triazole derivatives have been found to exhibit better performance against Staphylococcus aureus and Candida albicans compared to their 3-thio-1,2,4-triazole counterparts.[11]

Comparative Antimicrobial and Antifungal Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected 1,2,4-triazole derivatives against various microbial strains.

Compound ClassDerivative ExampleMicrobial StrainActivity (MIC)Reference
1-Alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamidesCompound 11cPseudomonas aeruginosaModerate activity[4]
4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-onesCompound 3 (with morpholine moiety)Escherichia coli, Klebsiella pneumoniaeModerate activity[12]
Benzimidazolyl-1,2,4-triazole hybridsCompounds 28m, 28n, 28f, 28g (with fluoro or chloro substituent)Fungal strains0.78 to 1.56 µg/mL[10]
3-amino-1,2,4-triazole derivative5-(1Н-tetrazole-1-іl)methyl-4Н-1,2,4-triazole-3-yl-1-(5-nitrofuran-2-yl)methaniminStaphylococcus aureus, Candida albicans2 µg/ml[11]
Schiff bases of 1,2,4-triazoleCompounds 4a-fStaphylococcus aureusSame as Ceftriaxone
Novel 1,2,4-triazole derivativesSynthesized compoundsMicrosporum gypseum, Staphylococcus aureusSuperior or comparable to standard drugs[13]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare serial two-fold dilutions of the 1,2,4-triazole derivatives in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Herbicidal Activity: A Tool for Crop Protection

Certain 1,2,4-triazole derivatives have demonstrated potent herbicidal activity, offering a potential avenue for the development of new weed control agents.[6][14][15]

Structure-Activity Relationship (SAR) Insights

The herbicidal efficacy of 1,2,4-triazoles is influenced by the substituents on the triazole ring. For example, a series of 1,2,4-triazole derivatives containing a pyrazole moiety showed moderate to high herbicidal activity against lettuce and bentgrass, with compounds 6f and 6g exhibiting 80% inhibition.[14] Additionally, pyrimidine derivatives bearing a 1,2,4-triazole group have shown good herbicidal activity against the stalk and root of rape at a concentration of 100 mg/L.[15] Thioether compounds containing 1,2,4-triazole Schiff bases have also been identified as potent transketolase inhibitors, leading to excellent weed control.[16]

Comparative Herbicidal Activity
Compound ClassDerivative ExampleTarget WeedActivityReference
1,2,4-Triazoles with pyrazole moietyCompounds 6f and 6gLettuce and bentgrass80% inhibitory activity[14]
Pyrimidine derivatives with 1,2,4-triazoleSynthesized compoundsRape and barnyard grassGood activity at 100 mg/L[15]
Thioether containing 1,2,4-triazole Schiff basesCompounds 5av and 5awVarious weedsOver 90% inhibition at 100 mg/L[16]
1,2,4-Oxadiazole compoundsCompounds 5j, 5k, and 5qArabidopsis thaliana>90% inhibition at 150 g ai/ha[17]
Experimental Protocol: Seedling Growth Inhibition Assay

This assay evaluates the effect of a compound on the early growth of a target plant species.

Protocol:

  • Test Compound Preparation: Dissolve the 1,2,4-triazole derivative in a suitable solvent (e.g., acetone) and prepare a series of dilutions.

  • Seed Germination: Sterilize seeds of the target weed and a non-target crop species and place them on filter paper in petri dishes.

  • Treatment Application: Add a specific volume of the test solution to each petri dish. A solvent-only control should be included.

  • Incubation: Incubate the petri dishes in a controlled environment (e.g., 25°C with a 16/8 hour light/dark cycle) for 7-14 days.

  • Data Collection: Measure the root and shoot length of the seedlings.

  • Data Analysis: Calculate the percentage of growth inhibition compared to the control and determine the concentration required for 50% inhibition (IC50).

Visualizing the Synthesis and Activity Landscape

To better understand the relationships between the core structure, its derivatives, and their biological activities, the following diagrams illustrate a general synthesis pathway and the spectrum of activities.

Synthesis_Pathway Carboxylic Acid Carboxylic Acid Acylthiosemicarbazide Acylthiosemicarbazide Carboxylic Acid->Acylthiosemicarbazide Acylation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Acylthiosemicarbazide 1,2,4-Triazole-3-thiol 1,2,4-Triazole-3-thiol Acylthiosemicarbazide->1,2,4-Triazole-3-thiol Cyclization

Caption: General synthesis pathway for 1,2,4-triazole-3-thiol derivatives.

Biological_Activities 1,2,4-Triazole-3-carboxylic Acid Derivatives 1,2,4-Triazole-3-carboxylic Acid Derivatives Anticancer Anticancer 1,2,4-Triazole-3-carboxylic Acid Derivatives->Anticancer Antimicrobial Antimicrobial 1,2,4-Triazole-3-carboxylic Acid Derivatives->Antimicrobial Antifungal Antifungal 1,2,4-Triazole-3-carboxylic Acid Derivatives->Antifungal Herbicidal Herbicidal 1,2,4-Triazole-3-carboxylic Acid Derivatives->Herbicidal

Caption: Spectrum of biological activities of 1,2,4-triazole derivatives.

Conclusion

Derivatives of 1,2,4-triazole-3-carboxylic acid and its related analogues represent a versatile and highly promising scaffold in drug discovery and agrochemical research. The diverse biological activities, coupled with the potential for synthetic modification to fine-tune potency and selectivity, underscore the importance of continued investigation into this chemical class. The structure-activity relationships highlighted in this guide provide a rational basis for the design of new, more effective agents. The provided experimental protocols offer a standardized framework for the evaluation and comparison of these novel compounds, facilitating the identification of lead candidates for further development.

References

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Herbicidal Activity of 1,2,4‐Triazole Derivatives Containing a Pyrazole Moiety. (2019). Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). PubMed Central. Retrieved from [Link]

  • Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles… (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. (2025). Retrieved from [Link]

  • Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. (n.d.). Retrieved from [Link]

  • Overview of the biological activities of 1,2,4-triazole-3-thiol... (n.d.). ResearchGate. Retrieved from [Link]

  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. (2021). Semantic Scholar. Retrieved from [Link]

  • Antifungal Properties of 1,2,4-Triazoles. (n.d.). ISRES. Retrieved from [Link]

  • Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. (2022). Pharmacia. Retrieved from [Link]

  • Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES. Retrieved from [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Herbicidal Activity of Thioether Containing 1,2,4-Triazole Schiff Bases as Transketolase Inhibitors. (n.d.). ACS Publications. Retrieved from [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (n.d.). Frontiers. Retrieved from [Link]

  • Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents. (2024). PeerJ. Retrieved from [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). Frontiers. Retrieved from [Link]

  • The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. (n.d.). RJPT. Retrieved from [Link]

  • Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. (2011). Retrieved from [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). PubMed Central. Retrieved from [Link]

  • Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

The Structure-Activity Relationship of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic Acid Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a particularly promising scaffold: 1-phenyl-1H-1,2,4-triazole-3-carboxylic acid and its derivatives. By systematically exploring the impact of chemical modifications at key positions, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to rationally design potent and selective therapeutic agents.

The Versatile Core: 1-Phenyl-1H-1,2,4-triazole-3-carboxylic Acid

The 1-phenyl-1H-1,2,4-triazole-3-carboxylic acid core presents multiple points for chemical modification, each influencing the resulting compound's biological activity. The primary areas for substitution are the phenyl ring at the 1-position, the triazole ring itself, and the carboxylic acid group at the 3-position. Our exploration will focus on how these modifications impact anti-inflammatory, antiproliferative, antimicrobial, and anticonvulsant activities.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

Derivatives of this scaffold have shown significant promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2] The key to successful drug design in this area often lies in achieving selectivity for the inducible COX-2 isozyme over the constitutive COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Phenyl Ring Substitutions at N1

The nature and position of substituents on the N1-phenyl ring play a critical role in COX-2 selectivity and potency.

SAR_Anti_Inflammatory cluster_substituents Examples of Substituents and Their Effects Core 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid Substituents Substituents on N1-Phenyl Ring Core->Substituents Modification at N1 Activity Anti-inflammatory Activity (COX Inhibition) Substituents->Activity Influences Halogens Halogens (e.g., Cl, F) Substituents->Halogens Methyl Methyl (CH3) Substituents->Methyl Methoxy Methoxy (OCH3) Substituents->Methoxy Selectivity COX-2 Selectivity Activity->Selectivity Determines Halogens->Activity Generally increases potency Methyl->Activity Variable effects based on position Methoxy->Activity Can enhance activity

Table 1: Comparison of Anti-inflammatory Activity of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic Acid Derivatives

CompoundN1-Phenyl Substituent5-Position SubstituentCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib --150.04375[3]
Indomethacin --0.10.90.11[3]
Derivative A 4-MethylPhenyl>1000.15>667[3]
Derivative B 4-FluoroPhenyl>1000.09>1111[3]
Derivative C 4-ChloroPhenyl>1000.12>833[3]
Derivative D 4-MethoxyPhenyl>1000.25>400[3]

IC50 values represent the concentration required to inhibit 50% of the enzyme's activity.

The data clearly indicates that electron-withdrawing groups, such as fluorine and chlorine at the para-position of the phenyl ring, tend to enhance COX-2 inhibitory activity and selectivity.[4] This is likely due to favorable interactions with the active site of the COX-2 enzyme.

Modifications at the 3- and 5-Positions

While the carboxylic acid at the 3-position is often crucial for activity, its conversion to esters, amides, or hydrazides can modulate potency and pharmacokinetic properties.[2][5] The substituent at the 5-position also significantly impacts activity. For many potent anti-inflammatory agents in this class, a phenyl group at the 5-position is a common feature.[2][5]

Antiproliferative Activity: A Multifaceted Approach

The 1-phenyl-1H-1,2,4-triazole-3-carboxylic acid scaffold has also yielded potent antiproliferative agents, acting through various mechanisms, including the inhibition of kinases like Focal Adhesion Kinase (FAK).[6]

Key Structural Features for Anticancer Activity

SAR_Antiproliferative cluster_details Determinants of Potency Core 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid N1_Phenyl Substitutions on N1-Phenyl Ring Core->N1_Phenyl C3_Modification Modifications at C3 (Carboxylic Acid) Core->C3_Modification C5_Substitution Substitutions at C5 Core->C5_Substitution Activity Antiproliferative Activity N1_Phenyl->Activity Electron_Withdrawing Electron-withdrawing groups on N1-phenyl N1_Phenyl->Electron_Withdrawing C3_Modification->Activity Amide_Linkage Amide linkage at C3 C3_Modification->Amide_Linkage C5_Substitution->Activity Aromatic_C5 Aromatic/heteroaromatic ring at C5 C5_Substitution->Aromatic_C5

Table 2: Antiproliferative Activity of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic Acid Derivatives against HepG2 Cancer Cell Line

CompoundN1-Phenyl Substituent3-Position Modification5-Position SubstituentIC50 (µM)Reference
Doxorubicin ---0.45[6]
GSK2256098 (FAK inhibitor) ---1.23[6]
Derivative E UnsubstitutedCarboxylic acidPyridin-3-yl8.83[6]
Derivative F UnsubstitutedAcetamido-carboxylic acidPyridin-3-yl4.72[6]
Derivative G 4-ChlorophenylAcetamido-carboxylic acidPyridin-3-yl3.78[6]
Derivative H 4-FluorophenylAcetamido-carboxylic acidPyridin-3-yl2.88[6]

IC50 values represent the concentration required to inhibit 50% of cell growth.

The data reveals that converting the carboxylic acid to an acetamido-carboxylic acid moiety significantly enhances antiproliferative activity.[6] Furthermore, the presence of electron-withdrawing substituents on a phenyl ring attached to the acetamido group further boosts potency.[6] For instance, a 4-fluorophenyl group leads to a compound with an IC50 of 2.88 µM against the HepG2 cell line.[6]

Antimicrobial and Anticonvulsant Potential

While quantitative SAR data is more limited in these areas, studies have consistently shown that 1-phenyl-1H-1,2,4-triazole-3-carboxylic acid derivatives possess notable antimicrobial and anticonvulsant properties.

For antimicrobial activity , the presence of a thiol group at the 3-position or the formation of Schiff bases has been shown to be a promising strategy for developing potent antibacterial and antifungal agents.[7][8] The specific substituents on the phenyl ring and other parts of the molecule influence the spectrum of activity against different microbial strains.[7][8]

In the context of anticonvulsant activity , modifications of the core structure have led to compounds with significant efficacy in animal models of epilepsy. The interaction with GABA-A receptors is a proposed mechanism of action for some of these derivatives.[9]

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are essential.

General Synthesis of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic Acid Derivatives

Synthesis_Workflow Start Substituted Phenylhydrazine Step1 Reaction with Diethyl Oxalate Start->Step1 Intermediate1 Hydrazone Intermediate Step1->Intermediate1 Step2 Cyclization with Formamide Intermediate1->Step2 Core_Structure 1-Phenyl-1H-1,2,4-triazole-3-carboxylate Step2->Core_Structure Step3 Hydrolysis Core_Structure->Step3 Final_Product 1-Phenyl-1H-1,2,4-triazole-3-carboxylic Acid Step3->Final_Product Step4 Further Derivatization (e.g., amidation, esterification) Final_Product->Step4 Derivatives Target Derivatives Step4->Derivatives

Step-by-Step Synthesis:

  • Synthesis of the Hydrazone Intermediate: A solution of the appropriately substituted phenylhydrazine in ethanol is treated with an equimolar amount of diethyl oxalate. The mixture is refluxed for 4-6 hours. After cooling, the precipitated product is filtered, washed with cold ethanol, and dried. This step's causality lies in the nucleophilic attack of the hydrazine on the ester carbonyl of diethyl oxalate to form the hydrazone.

  • Cyclization to the Triazole Core: The dried hydrazone intermediate is mixed with an excess of formamide and heated at 160-180 °C for 8-12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). This high-temperature cyclization is a classic method for forming the 1,2,4-triazole ring.

  • Hydrolysis to the Carboxylic Acid: The resulting ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate is then hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, followed by acidification with a mineral acid like HCl. This is a standard saponification reaction.

  • Derivatization of the Carboxylic Acid: The 1-phenyl-1H-1,2,4-triazole-3-carboxylic acid can be further modified. For example, amides can be synthesized by activating the carboxylic acid with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base and then reacting it with the desired amine.

In Vitro COX Inhibition Assay
  • Enzyme and Substrate Preparation: Ovine COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.

  • Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are pre-incubated with the enzyme in a buffer solution at 37 °C for a specified time (e.g., 15 minutes).

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of PGE2 production (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antiproliferative MTT Assay
  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized with a suitable solvent like DMSO.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The 1-phenyl-1H-1,2,4-triazole-3-carboxylic acid scaffold is a highly adaptable platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of specific substitutions in determining the biological activity and selectivity of these compounds. For anti-inflammatory applications, para-substitution on the N1-phenyl ring with electron-withdrawing groups is a key strategy for enhancing COX-2 selectivity. In the realm of antiproliferative agents, modification of the carboxylic acid moiety and the introduction of specific substituted phenyl groups are crucial for potent activity.

Future research should focus on expanding the quantitative SAR data for antimicrobial and anticonvulsant activities. Furthermore, the exploration of novel substituents at all modifiable positions of the scaffold, guided by computational modeling and a deeper understanding of the target-ligand interactions, will undoubtedly lead to the discovery of even more potent and selective drug candidates.

References

[5] Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and properties of new 5-substituted-1,2,4-triazoles: A-part of them as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 11(8), 1701–1708. [Link] [3] El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & Abdel-Hafez, A. A.-M. (2018). Design, synthesis, and biological evaluation of novel 1,2,4-triazole derivatives as selective COX-2 inhibitors: A hybrid approach. Bioorganic Chemistry, 76, 284–296. [Link] [10] Mustafa, M., Ali, A. A., & Ghorab, M. M. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton. Bioorganic & Medicinal Chemistry Letters, 42, 128059. [Link] [9] Siddiqui, N., Ahsan, W., & Alam, M. S. (2010). Synthesis and anticonvulsant activity of some new 1,2,4-triazole derivatives. Acta Poloniae Pharmaceutica, 67(3), 253–258. [Link] [11] Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935–1945. [Link] [2] Gürsoy, A., & Karali, N. (2003). Synthesis and primary cytotoxicity evaluation of 3-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-5-substituted-1,3-dihydro-2H-indol-2-ones. European Journal of Medicinal Chemistry, 38(6), 633–643. [Link] [7] Holla, B. S., Veerendra, B., Shivananda, M. K., & Poojary, B. (2003). Synthesis characterization and antibacterial activity of some new 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles. Indian Journal of Chemistry - Section B, 42(11), 2890–2895. [Link] [12] Küçükgüzel, İ., Küçükgüzel, Ş. G., Rollas, S., & Kiraz, M. (2001). Some 3-thioxo/alkylthio-1,2,4-triazoles with a substituted thiourea moiety as possible antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 11(13), 1703–1707. [Link] [13] Labana, S. S., & Labana, L. L. (2003). Triazoles and their derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc. [Link] [1] Powers, R. A., & Hackett, J. C. (2017). The 1,2,4-triazole in medicinal chemistry. Future Medicinal Chemistry, 9(13), 1545–1568. [Link] [6] Mustafa, M., Ali, A. A., & Ghorab, M. M. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton. Bioorganic & Medicinal Chemistry Letters, 42, 128059. [Link] [8] Singh, P., & Kumar, A. (2014). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 1779-1785. [Link] [4] Abdel-Wahab, B. F., Abdel-Gawad, H., & Mohamed, H. A. (2018). Synthesis and anti-inflammatory activity of some new 1,2,4-triazole derivatives. Medicinal Chemistry Research, 27(4), 1162–1172. [Link]

Sources

A Comparative Analysis of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid and Other Anti-Inflammatory Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic agents, the field of medicinal chemistry continuously explores new molecular scaffolds that promise enhanced efficacy and improved safety profiles. One such scaffold generating considerable interest is the 1,2,4-triazole ring system, a key pharmacophore in a variety of biologically active compounds. This guide provides a comparative overview of a representative molecule from this class, 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid, and its derivatives, against established non-steroidal anti-inflammatory drugs (NSAIDs).

While direct comparative experimental data for this compound is not extensively available in the public domain, this guide will leverage data from closely related analogs to provide a scientifically grounded comparison. This analysis aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the potential of this triazole series in the context of current anti-inflammatory therapies.

The Landscape of Anti-Inflammatory Agents: A Mechanistic Overview

The cornerstone of treating inflammation is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[1][2] There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa, and COX-2, which is induced during inflammation.[3] The therapeutic action of most NSAIDs stems from their ability to inhibit these enzymes.[1][2]

Traditional NSAIDs, such as ibuprofen and diclofenac, are non-selective inhibitors of both COX-1 and COX-2. While effective in reducing inflammation, their inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal complications.[4] This led to the development of COX-2 selective inhibitors, like celecoxib, which were designed to minimize these adverse effects.

The 1,2,4-triazole scaffold has emerged as a promising platform for the development of new anti-inflammatory agents, with many derivatives exhibiting potent and, in some cases, selective COX-2 inhibition.[3]

The Arachidonic Acid Cascade and NSAID Intervention

The following diagram illustrates the central role of COX enzymes in the inflammatory pathway and the points of intervention for NSAIDs.

Arachidonic_Acid_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Gastric Protection Gastric Protection Prostaglandins (Physiological)->Gastric Protection Platelet Aggregation Platelet Aggregation Prostaglandins (Physiological)->Platelet Aggregation Inflammation Inflammation Prostaglandins (Inflammatory)->Inflammation Pain & Fever Pain & Fever Prostaglandins (Inflammatory)->Pain & Fever Non-selective NSAIDs Non-selective NSAIDs Non-selective NSAIDs->COX-1 (Constitutive) Inhibit Non-selective NSAIDs->COX-2 (Inducible) Inhibit COX-2 Selective NSAIDs COX-2 Selective NSAIDs COX-2 Selective NSAIDs->COX-2 (Inducible) Inhibit Carrageenan_Paw_Edema_Workflow cluster_0 Animal Preparation cluster_1 Dosing and Induction cluster_2 Measurement and Analysis Acclimatize Rats Acclimatize Rats Fast Overnight Fast Overnight Acclimatize Rats->Fast Overnight Administer Test Compound Administer Test Compound Fast Overnight->Administer Test Compound 30-60 min prior to induction Inject Carrageenan Inject Carrageenan Administer Test Compound->Inject Carrageenan Measure Paw Volume Measure Paw Volume Inject Carrageenan->Measure Paw Volume At regular intervals (e.g., 1, 2, 3, 4 hours) Calculate % Inhibition Calculate % Inhibition Measure Paw Volume->Calculate % Inhibition

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Detailed Steps:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Fasting: Animals are fasted overnight with free access to water.

  • Grouping: Animals are randomly divided into groups (n=6-8 per group): a control group (vehicle), a standard drug group (e.g., indomethacin, 10 mg/kg), and test compound groups at various doses.

  • Compound Administration: The test compound or standard drug is administered orally or intraperitoneally 30-60 minutes before the induction of inflammation. [5]5. Induction of Edema: A 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat. [5]6. Paw Volume Measurement: The volume of the injected paw is measured at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer. [5]7. Calculation of Edema and Inhibition:

    • The volume of edema is calculated as the difference in paw volume before and after carrageenan injection.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

In Vitro COX Inhibition Assay

This protocol outlines a general procedure for determining the in vitro COX inhibitory activity of a test compound.

Principle:

The assay measures the peroxidase activity of COX enzymes. The amount of product generated is proportional to the enzyme activity and can be quantified, often through colorimetric or fluorometric methods. [6][7] Detailed Steps:

  • Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes and the substrate (arachidonic acid) are prepared in an appropriate assay buffer.

  • Test Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

  • Incubation: The enzyme is pre-incubated with the test compound or vehicle control for a specified period.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: The reaction is stopped after a defined time.

  • Detection: The amount of prostaglandin product is measured using a suitable detection method, such as an ELISA or a fluorometric probe. [6][7]7. IC50 Calculation: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Concluding Remarks for the Research Professional

The exploration of 1,2,4-triazole derivatives as potential anti-inflammatory agents presents a promising avenue for drug discovery. The available data on analogs of this compound suggest that this chemical scaffold can yield compounds with potent anti-inflammatory activity, comparable to or even exceeding that of established NSAIDs. The potential for developing selective COX-2 inhibitors with improved gastrointestinal safety profiles further enhances the appeal of this class of compounds.

However, it is imperative to acknowledge the preliminary nature of much of the current research. Rigorous preclinical and clinical studies are essential to fully elucidate the therapeutic potential, safety, and pharmacokinetic profiles of these novel agents. This guide serves as a foundational resource for researchers in the field, providing a comparative framework and standardized methodologies to facilitate further investigation into this exciting class of molecules.

References

  • Khan, I., et al. (2021). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 26(15), 4478. [Link]

  • Mustafa, M., et al. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton. Bioorganic & Medicinal Chemistry Letters, 40, 127965. [Link]

  • Patrignani, P., et al. (2001). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole blood assays. The Journal of Pharmacology and Experimental Therapeutics, 299(3), 1038-1044. [Link]

  • Khalil, N. A., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry. [Link]

  • Schwartz, J. I., et al. (2015). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. The American Journal of Managed Care, 21(3 Suppl), s44-s51. [Link]

  • Kawai, S., et al. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Inflammation Research, 50(3), 195-199. [Link]

  • Gradišnik, L., et al. (2021). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Chan, C. C., et al. (1998). Rofecoxib [Vioxx, MK-0966; 4-(4-Methylsulfonylphenyl)-3- phenyl-2-(5H)-furanone]: A Potent and Orally Active Cyclooxygenase-2 Inhibitor. Pharmacological and Biochemical Profiles. The Journal of Pharmacology and Experimental Therapeutics, 285(1), 109-117. [Link]

  • Bhatia, R., et al. (2012). Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. Current Research in Pharmaceutical Sciences, 2(3), 160-165. [Link]

  • Gaba, M., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of Molecular Structure, 1287, 135658. [Link]

  • Al-Said, M. S., et al. (2009). Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity. Archiv der Pharmazie, 342(11), 641-648. [Link]

  • Gomaa, M. S. (2012). Synthesis of 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives of Potential Anti-inflammatory Activity. Journal of the Korean Chemical Society, 56(4), 459-465. [Link]

  • Azim, M. F., et al. (2021). An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. BMC Pharmacology and Toxicology, 22(1), 73. [Link]

  • Al-Suwaidan, I. A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 29871–29886. [Link]

  • Meva, F. E., et al. (2021). Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-t[3][8]riazole-3-carboxylic acid ethyl ester as a low molecular intermediate for hybrid drug synthesis. Research on Chemical Intermediates, 47, 5013–5028. [Link]

  • Meller, S. T., et al. (2011). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.24. [Link]

  • Ballo, A., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 16(2), 34-42. [Link]

  • Shirakawa, H., et al. (2024). Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. Pain and Therapy. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Sławiński, J., et al. (2021). Novel 1-[4-(Aminosulfonyl)phenyl]-1H-1,2,4-triazole derivatives with remarkable selective COX-2 inhibition: Design, synthesis, molecular docking, anti-inflammatory and ulcerogenicity studies. European Journal of Medicinal Chemistry, 213, 113171. [Link]

  • de Melo, G. D., et al. (2018). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 1717, 105-112. [Link]

  • Al-Suwaidan, I. A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 29871–29886. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

  • Pereira, C. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. ResearchGate. [Link]

  • Ghafari, H., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 46(3), 290–295. [Link]

  • Sangeetha, J., & Rajarajan, S. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. The Pharma Innovation Journal, 5(7), 43-46. [Link]

  • Better Health Channel. (n.d.). Medications - non-steroidal anti-inflammatory drugs. [Link]

Sources

A Researcher's Guide to Triazole Derivatives as COX-2 Inhibitors: A Comparative Analysis of IC50 Values

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anti-inflammatory drug discovery, the quest for selective cyclooxygenase-2 (COX-2) inhibitors remains a pivotal area of research. The therapeutic promise of these agents lies in their ability to mitigate inflammation and pain with a potentially reduced risk of the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[1] Within this field, derivatives of the triazole scaffold have emerged as a particularly promising class of compounds, demonstrating significant and selective COX-2 inhibitory activity.[2][3]

This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of various triazole derivatives against COX-2. It is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the structure-activity relationships that govern the potency of these compounds and providing the necessary experimental context to understand and potentially replicate these findings.

The Significance of COX-2 Inhibition and the Role of Triazoles

The cyclooxygenase (COX) enzyme is central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins.[4] Two primary isoforms exist: COX-1, a constitutively expressed enzyme involved in physiological functions such as gastric protection, and COX-2, an inducible isoform that is upregulated at sites of inflammation.[5] The selective inhibition of COX-2 is therefore a key strategy in the development of safer anti-inflammatory drugs.[1]

Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, have proven to be a versatile scaffold in medicinal chemistry.[6] Their unique electronic and steric properties, including the ability to act as hydrogen bond donors, contribute to their successful application in drug design.[7] In the context of COX-2 inhibition, the triazole ring often serves as a core structural element, with various substitutions influencing the compound's potency and selectivity.[3][8]

Comparative Analysis of IC50 Values

The efficacy of a COX-2 inhibitor is quantified by its IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of several series of triazole derivatives, alongside reference compounds for a clear comparison.

Compound/Derivative SeriesCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)Reference
Reference Drugs
Celecoxib21.483.336.45[6]
Celecoxib-0.04-[9][10]
Celecoxib-0.26-[11]
Rofecoxib>150.018>833[12][13]
Rofecoxib-0.34-[14]
Indomethacin0.250.073.57[6]
Diclofenac0.4810.050.05[6]
1,2,4-Triazole Derivatives
Derivative 4117.81.7666.93[6]
Compounds 22a-d76.62–140.95.25–10.17~7.5-26.8[6]
Diaryl-1,2,4-triazole (6c)>200.37>54[11]
Diaryl-1,2,4-triazolo[3,4-a]pyrimidine Hybrids
Compound 8b>20015.20>13[2]
Compound 8m>20011.60>17[2]
Compound 8o>20010.50>19[2]
1,2,3-Triazole Derivatives
Compound 6b13.160.04329[5]
Compound 6j12.480.04312[5]
Diaryl-triazole (15a)0.3250.002162.5[4]

Note: IC50 values can vary between different studies and assay conditions. The selectivity index (SI) is a crucial metric for evaluating the specificity of a compound for COX-2 over COX-1.

Insights from the Data: Structure-Activity Relationships

The data presented reveals several key trends in the structure-activity relationships of triazole-based COX-2 inhibitors:

  • High Potency and Selectivity: Several triazole derivatives exhibit COX-2 inhibitory potency comparable to or even exceeding that of celecoxib.[4][5][11] Notably, compounds 6b and 6j from a series of 1,2,3-triazole derivatives show exceptional potency (IC50 = 0.04 µM) and high selectivity indices of 329 and 312, respectively.[5] The diaryl-triazole derivative 15a demonstrates remarkable potency with an IC50 of 0.002 µM.[4]

  • Role of Substituents: The nature and position of substituents on the aryl rings attached to the triazole core play a critical role in determining activity and selectivity. For instance, the presence of a methylsulfonylphenyl group is a common feature in many potent COX-2 inhibitors, as it can interact with a specific pocket in the COX-2 active site.[6] Electron-withdrawing groups have also been shown to enhance the activity of some triazole derivatives.[6]

  • Scaffold Diversity: The data encompasses various triazole-containing scaffolds, including simple 1,2,4-triazoles, 1,2,3-triazoles, and more complex fused systems like triazolo[3,4-a]pyrimidines.[2][5][6] This highlights the versatility of the triazole core in the design of novel COX-2 inhibitors.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

To ensure the reliability and reproducibility of IC50 data, a standardized experimental protocol is essential. The following is a representative in vitro assay for determining COX-1 and COX-2 inhibition, based on methodologies described in the literature.

Principle

This assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant human COX-1 or COX-2. The inhibitory effect of the test compounds is determined by quantifying the reduction in PGE2 levels.

Materials
  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (triazole derivatives) and reference inhibitors (e.g., celecoxib)

  • Assay buffer (e.g., Tris-HCl buffer)

  • PGE2 enzyme immunoassay (EIA) kit

  • Microplate reader

Step-by-Step Methodology
  • Enzyme Preparation: Reconstitute and dilute the recombinant COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Compound Preparation: Prepare a series of dilutions of the test compounds and reference inhibitors in the assay buffer.

  • Reaction Incubation:

    • Add the enzyme solution to the wells of a microplate.

    • Add the test compound dilutions or vehicle control to the respective wells.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Incubate the reaction mixture for a defined period (e.g., 10 minutes) at the same temperature.

  • Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., a strong acid).

  • PGE2 Quantification:

    • Dilute the reaction mixtures as necessary.

    • Quantify the amount of PGE2 produced in each well using a competitive PGE2 EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Prep Enzyme Dilution (COX-1 or COX-2) Pre_Incubation Pre-incubation (Enzyme + Inhibitor) Enzyme_Prep->Pre_Incubation Compound_Prep Compound Dilution (Triazole Derivatives) Compound_Prep->Pre_Incubation Reaction_Start Add Arachidonic Acid (Substrate) Pre_Incubation->Reaction_Start Incubation Incubation Reaction_Start->Incubation Termination Stop Reaction Incubation->Termination PGE2_Quant PGE2 Quantification (EIA) Termination->PGE2_Quant Data_Analysis IC50 Calculation PGE2_Quant->Data_Analysis

Caption: Workflow for in vitro COX inhibition assay.

The Arachidonic Acid Cascade and COX-2's Role

To fully appreciate the mechanism of action of these inhibitors, it is crucial to understand the biochemical pathway in which COX-2 operates. The following diagram illustrates the arachidonic acid cascade and highlights the central role of COX enzymes.

Arachidonic_Acid_Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological/Pathological Effects Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 / COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediated by COX-2 Homeostasis Gastric Protection, Platelet Aggregation Prostaglandins->Homeostasis Mediated by COX-1 Thromboxanes->Homeostasis Mediated by COX-1

Caption: The arachidonic acid cascade.

Conclusion

The exploration of triazole derivatives as selective COX-2 inhibitors has yielded a rich pipeline of potent and selective compounds. The comparative analysis of their IC50 values, in conjunction with an understanding of their structure-activity relationships, provides a solid foundation for the rational design of next-generation anti-inflammatory agents. The experimental protocols and pathway visualizations included in this guide are intended to equip researchers with the necessary tools to further advance this promising area of drug discovery. Continued investigation into the diverse chemical space of triazole derivatives holds the potential to deliver novel therapeutics with improved efficacy and safety profiles.

References

  • Gawalska, A., & Gzella, A. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Pharmaceuticals, 17(1), 1. [Link]

  • El-Damasy, D. A., et al. (2022). New Diaryl-1,2,4-triazolo[3,4-a]pyrimidine Hybrids as Selective COX-2/sEH Dual Inhibitors with Potent Analgesic/Anti-inflammatory and Cardioprotective Properties. ACS Omega, 7(40), 35899–35915. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]

  • Riendeau, D., et al. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(18), 6061. [Link]

  • Chan, C. C., et al. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. The Journal of pharmacology and experimental therapeutics, 290(2), 551–560. [Link]

  • Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29115–29129. [Link]

  • Assali, M., et al. (2020). Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. Journal of Chemistry, 2020, 6393428. [Link]

  • Wang, J., et al. (2010). Design, synthesis, and biological evaluation of 1,5-diaryl-1,2,4-triazole derivatives as selective cyclooxygenase-2 inhibitors. Archiv der Pharmazie, 343(10), 545–552. [Link]

  • Assali, M., et al. (2020). Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. Journal of Chemistry, 2020, e6393428. [Link]

  • Nemr, M. T. M., Fadaly, W. A. A., & Abdelaziz, M. A. (2025). Pharmaceutical Applications of Di/Tri-Aryl Pyrazole Derivatives: A Review on Recent Updates. ChemistrySelect, 10(41), e202501096. [Link]

  • Kumar, A., et al. (2021). Synthesis and Biological Evaluation of Some Coumarin–Triazole Conjugates as Potential Anticancer Agents. Molecules, 26(11), 3343. [Link]

  • Chan, C. C., et al. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. The Journal of pharmacology and experimental therapeutics, 290(2), 551–560. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. Molecules, 27(19), 6245. [Link]

Sources

A Senior Scientist's Guide to Validating the Mechanism of Action of 1,2,4-Triazole Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the 1,2,4-Triazole Scaffold and the Imperative of Rigorous MoA Validation

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents.[1][2][3] Its unique physicochemical properties, including hydrogen bonding capacity and metabolic stability, have led to its incorporation into numerous clinically vital drugs.[1] These range from antifungal agents like fluconazole, which inhibit lanosterol 14α-demethylase (CYP51), to anticancer drugs such as letrozole, an aromatase inhibitor.[1][4] The biological activity of these compounds stems from their ability to interact with and inhibit various biological targets, primarily enzymes.[4]

However, the journey from a promising hit compound to a validated therapeutic is paved with rigorous scientific scrutiny. A fundamental and non-negotiable step in this process is the validation of its mechanism of action (MoA). Understanding precisely how a molecule exerts its effect—confirming its intended target, quantifying its functional impact, and ensuring its specificity—is paramount for successful drug development. It is the bedrock upon which efficacy and safety are built.

This guide provides drug development professionals with a comprehensive framework for validating the MoA of 1,2,4-triazole inhibitors. We will dissect the process into a logical, multi-tiered approach, moving from direct biophysical evidence of target binding to the ultimate functional consequences in a cellular context. Each section will detail the causality behind experimental choices, provide actionable protocols for key assays, and present data in a comparative format to guide decision-making.

Section 1: The Foundational Question: Does the Inhibitor Bind its Intended Target?

Before assessing any functional outcome, one must first establish a direct physical interaction between the inhibitor and its putative protein target. This is the principle of target engagement . Answering this question provides the foundational evidence that your molecule is acting "on-target." We will explore two classes of methods: context-free biophysical assays and those that confirm engagement within the complex milieu of a living cell.

Method 1.1: Biophysical Assays for Direct Binding (In Vitro)

These methods provide quantitative, unambiguous proof of interaction and are the gold standard for characterizing the thermodynamics and kinetics of binding.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

  • Causality: ITC directly measures the heat released or absorbed during a binding event.[5][6][7] This allows for the precise, label-free determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction from a single experiment.[7][8][9] This thermodynamic signature is invaluable for understanding the forces driving the binding event, guiding lead optimization.

  • Experimental Protocol: ITC for a Triazole Inhibitor

    • Preparation: Dialyze the purified target protein and the 1,2,4-triazole inhibitor into the same buffer to minimize heats of dilution. A common buffer is PBS or HEPES, pH 7.4.

    • Concentration Setup: Load the target protein into the sample cell at a concentration ~10-50x the expected Kd. Load the triazole inhibitor into the titration syringe at a concentration 10-15x that of the protein.[8]

    • Titration: Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change.

    • Data Analysis: Integrate the heat-change peaks and fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract Kd, n, and ΔH.

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

  • Causality: SPR is a powerful technique for studying the real-time kinetics of a binding event.[10] It measures the association rate (kon) and dissociation rate (koff) of the inhibitor, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon). Understanding kinetics is critical; a slow koff (long residence time) can often lead to more durable pharmacological effects in vivo.

  • Comparative Analysis: Biophysical Methods

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Primary Output Kd, Stoichiometry (n), ΔH, ΔS[7][8]kon, koff, Kd[10]
Principle Measures heat change upon binding[5][6]Measures change in refractive index upon binding
Labeling Label-freeLabel-free (one partner is immobilized)
Throughput LowerHigher
Key Advantage Provides a complete thermodynamic profileProvides detailed kinetic information
Method 1.2: Confirming Target Engagement in the Cellular Environment

While ITC and SPR provide definitive proof of binding to a purified protein, it is crucial to confirm that this interaction occurs within the complex and crowded environment of a cell.

Cellular Thermal Shift Assay (CETSA): The In-Cell Proof of Engagement

  • Causality: CETSA is based on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure, making it more resistant to thermal denaturation.[11][12] By heating intact cells or cell lysates to various temperatures, one can measure the amount of soluble (non-denatured) target protein remaining.[13] A stabilizing ligand, such as an effective 1,2,4-triazole inhibitor, will result in a "thermal shift," meaning more target protein remains soluble at higher temperatures compared to untreated controls.[12][13] This provides direct evidence of target engagement in a physiological context.[11][12]

  • Experimental Protocol: Western Blot-Based CETSA

    • Cell Treatment: Treat cultured cells with the 1,2,4-triazole inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

    • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes, followed by cooling.[14]

    • Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Separation: Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein via centrifugation.

    • Detection: Analyze the amount of soluble target protein in the supernatant by Western Blotting using a specific antibody.

    • Data Analysis: Plot the band intensity for the target protein against temperature for both treated and untreated samples. A rightward shift in the melting curve for the treated sample indicates target stabilization and engagement.

  • Visualization: CETSA Experimental Workflow

    CETSA_Workflow A 1. Cell Culture & Treatment (Vehicle vs. Triazole Inhibitor) B 2. Aliquot & Heat Gradient (e.g., 40°C to 70°C) A->B C 3. Cell Lysis (e.g., Freeze-Thaw) B->C D 4. Centrifugation (Separate Soluble vs. Precipitate) C->D E 5. Collect Supernatant (Soluble Protein Fraction) D->E F 6. Western Blot Analysis (Quantify Target Protein) E->F G 7. Plot Melting Curves (Intensity vs. Temperature) F->G

    Caption: Workflow for a Western Blot-based CETSA experiment.

Section 2: Gauging the Functional Impact: From Enzymatic Activity to Cellular Pathways

Confirming that an inhibitor binds its target is only the first step. The critical follow-up question is: Does this binding event lead to a functional consequence? A robust MoA validation requires demonstrating that target engagement translates into a measurable change in the protein's activity and its downstream cellular signaling.

Method 2.1: In Vitro Functional Assays

The most direct way to measure functional impact is to use an in vitro assay that quantifies the target's activity. The choice of assay is entirely dependent on the target class. Many 1,2,4-triazoles target enzymes, particularly those in the Cytochrome P450 (CYP) superfamily.[4]

Case Study: Inhibition of a Cytochrome P450 Enzyme (e.g., CYP51, Aromatase)

  • Causality: CYP enzymes are critical for drug metabolism and the synthesis of essential molecules like sterols.[4][15] Assays for CYP inhibition typically measure the conversion of a specific substrate to a product. A successful inhibitor will decrease the rate of product formation, allowing for the calculation of an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[15]

  • Experimental Protocol: CYP Inhibition Assay (LC-MS/MS Based)

    • System Setup: Use human liver microsomes or recombinant CYP enzymes as the enzyme source.[15][16]

    • Reaction Mixture: Prepare a reaction mixture containing the enzyme source, a specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2), and a NADPH-generating system in buffer.

    • Inhibitor Addition: Add the 1,2,4-triazole inhibitor across a range of concentrations (e.g., 8-point, half-log dilutions). Include a vehicle control and a known positive control inhibitor.[15]

    • Initiation & Incubation: Initiate the reaction by adding the NADPH-generating system and incubate at 37°C for a defined period.

    • Termination: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

    • Analysis: Centrifuge to pellet the protein and analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of metabolite formed.[16]

    • Data Analysis: Calculate the percent inhibition at each inhibitor concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC₅₀ value.

Method 2.2: Probing Downstream Signaling Pathways

For many targets, particularly kinases or phosphatases, the most relevant functional consequence is a change in a downstream signaling pathway.

Western Blotting for Phospho-Protein Analysis

  • Causality: Kinases function by adding phosphate groups to downstream substrate proteins, an event known as phosphorylation. This phosphorylation acts as a molecular switch, altering the substrate's activity or location. A kinase inhibitor is expected to decrease the phosphorylation of its direct substrates. Western blotting with phospho-specific antibodies is the workhorse technique to visualize and quantify these changes.

  • Visualization: Inhibition of a Kinase Signaling Pathway

    Signaling_Pathway cluster_0 Normal Signaling cluster_1 Inhibited Signaling A Upstream Signal B Target Kinase (Active) A->B C Downstream Protein B->C ATP ADP D Downstream Protein-P (Phosphorylated) B->D E Cellular Response D->E Inhibitor 1,2,4-Triazole Inhibitor Kinase_Inhib Target Kinase (Inactive) Inhibitor->Kinase_Inhib Binds DS_Protein Downstream Protein Kinase_Inhib->DS_Protein No Phosphorylation No_Response Response Blocked DS_Protein->No_Response

    Caption: A 1,2,4-triazole inhibitor binds its target kinase, preventing downstream protein phosphorylation.

Section 3: Comparative Analysis: A Case Study Approach

To illustrate the application of these principles, let's compare two well-known 1,2,4-triazole inhibitors targeting different enzyme classes. The data presented here is representative of what would be generated during a rigorous MoA validation campaign.

ParameterFluconazole (Antifungal)Letrozole (Anticancer)
Primary Target Fungal Lanosterol 14α-demethylase (CYP51)Human Aromatase (CYP19A1)
Therapeutic Area Systemic Fungal InfectionsHormone-Receptor-Positive Breast Cancer
Target Engagement (CETSA) Demonstrates thermal stabilization of fungal CYP51 in yeast cells.Shows thermal stabilization of Aromatase in breast cancer cell lysates.
In Vitro Function (IC₅₀) Potent inhibition of recombinant fungal CYP51 activity (IC₅₀ in low nM range).Potent inhibition of human placental microsome Aromatase activity (IC₅₀ in low nM range).
Downstream Effect Depletion of ergosterol in the fungal cell membrane; accumulation of toxic sterols.[4]Significant reduction in estrogen biosynthesis in treated cells and in vivo.
Cellular Phenotype Fungistatic or fungicidal activity; inhibition of fungal growth.Inhibition of proliferation in estrogen-dependent breast cancer cell lines.

This comparative table highlights how a suite of orthogonal assays builds a cohesive and compelling MoA narrative. For each inhibitor, the data connects direct target binding to a functional enzymatic consequence, a downstream pathway modulation, and ultimately, the desired cellular phenotype.

Section 4: Ensuring Specificity and The Path Forward

A final, critical component of MoA validation is assessing inhibitor selectivity. Does the compound only bind and inhibit the intended target, or does it have other, "off-target" interactions that could lead to unexpected pharmacology or toxicity?

  • Off-Target Profiling: For kinase inhibitors, this often involves screening against a large panel of kinases (kinome scanning) to identify unintended interactions.[17] For other targets, proteome-wide methods like Thermal Proteome Profiling (TPP), an extension of CETSA, can provide an unbiased view of a compound's targets in the cell.

  • Phenotypic Screening: The ultimate validation comes from observing the expected phenotype. For an antifungal, this is the inhibition of fungal growth. For an anticancer agent, it may be the induction of apoptosis in a specific cancer cell line. These phenotypic assays confirm that the on-target activity translates to the desired biological outcome.

Validating the mechanism of action of a 1,2,4-triazole inhibitor is a systematic, evidence-based process. It is not a single experiment but a logical progression of inquiry that builds an unshakeable scientific case. By starting with direct, quantitative evidence of target engagement (ITC, CETSA), confirming the functional impact on the target's activity (enzymatic or cellular assays), and verifying selectivity, researchers can proceed with confidence. This multi-pronged, self-validating approach ensures that the biological effects observed are indeed due to the intended mechanism, a cornerstone of developing safe and effective medicines.

References

  • An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. PubMed Central. [Link]

  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. National Institutes of Health. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. PubMed Central. [Link]

  • Isothermal titration calorimetry in drug discovery. PubMed. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. [Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Selected 1,2,4-triazole drugs. ResearchGate. [Link]

  • A Comprehensive review on 1, 2,4 Triazole. ResearchGate. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]

  • Cytochrome P450 Assays. Indigo Biosciences. [Link]

  • ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Thieme Connect. [Link]

  • Virtual Target Screening: Validation Using Kinase Inhibitors. ACS Publications. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PubMed Central. [Link]

  • Thermodynamics: Isothermal titration calorimetry in drug development. Khan Academy. [Link]

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. [Link]

  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]

  • Isothermal titration calorimetry: the gold standard in ligand-binding analysis. Nuvisan. [Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins DiscoverX. [Link]

  • New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. MDPI. [Link]

  • Emerging Investigator Series. RSC Blogs. [Link]

  • 1,2,4-Triazole: A Cornerstone for Pharmaceutical Synthesis and Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. [Link]

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of 1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically vital drugs, from potent antifungal agents like fluconazole to anticancer therapies such as letrozole.[1] Its remarkable versatility stems from the triazole ring's unique physicochemical properties: it is metabolically stable, capable of engaging in crucial hydrogen bonding as both an acceptor and a donor, and its polar nature often enhances a compound's solubility and overall pharmacological profile.[2] However, the journey from a promising hit in a petri dish to a successful therapeutic in a living organism is fraught with challenges. A compound that exhibits stellar potency in a controlled in vitro environment may prove ineffective or toxic in vivo.

This guide provides an in-depth comparison of in vitro and in vivo methodologies for evaluating 1,2,4-triazole compounds. We will dissect the causality behind experimental choices, present detailed protocols, and analyze the critical factors that dictate the successful translation of laboratory findings into preclinical and clinical success.

The First Hurdle: High-Throughput In Vitro Screening

In vitro (Latin for "in the glass") studies are the foundational phase of drug discovery. They are performed outside of a living organism, typically using isolated cells, proteins, or microorganisms. The primary objective is to rapidly screen large libraries of compounds to identify "hits" with the desired biological activity in a cost-effective and controlled manner.

Causality of Experimental Choice: Why Start In Vitro?

The rationale for beginning with in vitro assays is threefold:

  • Scalability and Speed: Assays like the Minimum Inhibitory Concentration (MIC) or the MTT cytotoxicity assay can be automated and performed in 96-well or 384-well plates, allowing for the simultaneous testing of hundreds of compounds.

  • Targeted Mechanism: These assays can be designed to probe a specific molecular interaction. For antifungal triazoles, this is often the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis.[3] For anticancer triazoles, the target might be aromatase or a specific kinase.[1][4]

  • Cost and Ethics: In vitro screening is significantly less expensive and time-consuming than animal studies and avoids the ethical considerations of live animal testing at the initial discovery stage.

Common In Vitro Assays for 1,2,4-Triazoles
Assay TypeApplicationKey MetricExample Compounds & Results
Broth Microdilution Antifungal ActivityMIC (Minimum Inhibitory Concentration)Novel triazole 6c showed a MIC of 0.0625 µg/mL against Candida albicans, superior to fluconazole.[5][6]
Disc Diffusion Antifungal ActivityZone of Inhibition (mm)Synthesized compounds T1 , T2 , and T3 showed inhibition zones of 16mm, 14mm, and 15mm respectively against C. albicans.[7]
MTT Assay Anticancer CytotoxicityIC₅₀ (Half-maximal Inhibitory Concentration)Compound 7e exhibited potent activity against Hela cervical cancer cells with an IC₅₀ of 2.9 µM.[1]
Enzyme Inhibition Assay Target-Specific ActivityIC₅₀ / Kᵢ Indolyl 1,2,4-triazoles were evaluated for CDK4/6 inhibition, with results ranging from 0.049 µM to 3.031 µM.[4]

Experimental Protocol: Antifungal Broth Microdilution Assay (MIC Determination)

This protocol is a self-validating system for determining the lowest concentration of a compound that inhibits the visible growth of a fungus.

Principle: A standardized fungal inoculum is exposed to serial dilutions of the 1,2,4-triazole compound in a liquid growth medium. Growth is assessed after a defined incubation period, typically by visual inspection or spectrophotometric reading.[7]

Step-by-Step Methodology:

  • Preparation of Compound Stock: Dissolve the synthesized 1,2,4-triazole compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in Sabouraud Dextrose Broth to achieve a range of desired concentrations (e.g., from 64 µg/mL down to 0.125 µg/mL).[7]

  • Inoculum Preparation: Culture the test fungus (e.g., Candida albicans ATCC 10231) on Sabouraud Dextrose Agar. Prepare a standardized suspension in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard. This corresponds to a specific cell density.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the diluted compound.

  • Controls: Include a positive control well (broth + inoculum, no drug) to confirm fungal viability and a negative control well (broth only) to ensure medium sterility.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by eye or by reading the optical density at 600 nm with a plate reader.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dissolve 1,2,4-Triazole (Stock Solution) SerialDilution Perform Serial Dilution of Compound Compound->SerialDilution Fungus Prepare Fungal Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Fungus Fungus->Inoculate Plate Prepare 96-Well Plate Plate->SerialDilution SerialDilution->Inoculate Incubate Incubate Plate (35°C, 24-48h) Inoculate->Incubate Read Visually Inspect or Read Absorbance Incubate->Read DetermineMIC Determine MIC Value Read->DetermineMIC

Workflow for In Vitro MIC Determination.

The Proving Ground: In Vivo Efficacy Evaluation

In vivo (Latin for "within the living") studies are essential for understanding how a drug candidate behaves in a complex, whole biological system. A promising in vitro "hit" must navigate the challenges of Absorption, Distribution, Metabolism, and Excretion (ADME) while demonstrating efficacy and an acceptable safety profile.

Causality of Experimental Choice: Why Move to In Vivo?

The transition to animal models is a critical step to validate in vitro findings and assess properties that cannot be measured in a cell culture dish:

  • Pharmacokinetics (PK): How is the compound absorbed, where does it go in the body, how is it metabolized, and how is it cleared? A compound that is not bioavailable or is metabolized too quickly will be ineffective, regardless of its in vitro potency.

  • Pharmacodynamics (PD): Does the compound reach the site of infection or the tumor at a high enough concentration to exert its therapeutic effect?

  • Efficacy in a Disease Model: Does the drug actually cure the disease? For antifungals, this means reducing the fungal burden in target organs and improving survival rates in an infected animal.[5]

  • Toxicity and Safety: What are the compound's effects on the host? High doses may be effective but could cause unacceptable organ damage or other side effects.

Common In Vivo Models for 1,2,4-Triazoles
Model TypeApplicationKey MetricsExample Study
Murine Systemic Candidiasis Antifungal EfficacySurvival Rate (%), Fungal Burden (CFU/g in kidney, brain)Compound 6c protected infected mice at doses of 0.5-2.0 mg/kg and reduced kidney fungal burden.[5][6]
Xenograft Model Anticancer EfficacyTumor Volume Reduction (%), Body Weight Change(Not detailed in provided search results, but a standard model for anticancer drug evaluation)
Rice Seedling Protection Agrochemical AntifungalDisease Severity Reduction (%), Protective Effect (%)A benzothiazole selenone showed 85.2% protective effect on rice seedlings against R. solani at 100 mg/L.[8]

Experimental Protocol: Murine Model of Systemic Candidiasis

This protocol is designed to evaluate the in vivo efficacy of a lead antifungal 1,2,4-triazole compound.

Principle: Immunocompetent or immunocompromised mice are infected systemically with a lethal dose of a pathogenic fungus like C. albicans. The mice are then treated with the test compound, and the primary endpoint is survival over a period of time (e.g., 21 days). Secondary endpoints can include determining the fungal load in target organs.

Step-by-Step Methodology:

  • Animal Acclimatization: House the mice (e.g., female BALB/c, 6-8 weeks old) in a controlled environment for at least one week before the experiment.

  • Infection: Prepare a standardized inoculum of C. albicans. Infect each mouse via intravenous (i.v.) injection into the lateral tail vein with a predetermined lethal dose (e.g., 1 x 10⁶ CFU/mouse).

  • Group Allocation: Randomly divide the infected mice into several groups (n=10 per group):

    • Vehicle Control (treated with the drug's solvent).

    • Positive Control (treated with a known antifungal like fluconazole).

    • Test Groups (treated with different doses of the 1,2,4-triazole compound, e.g., 0.5, 1.0, and 2.0 mg/kg).[5]

  • Treatment: Begin treatment shortly after infection (e.g., 2 hours post-infection). Administer the compounds once daily for a set period (e.g., 7 days) via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Monitoring: Monitor the mice daily for signs of illness, body weight changes, and mortality for the duration of the study (e.g., 21 days).

  • Endpoint Analysis (Survival): Plot the survival data on a Kaplan-Meier survival curve and analyze for statistical significance between groups.

  • Endpoint Analysis (Fungal Burden): At a predetermined time point (e.g., day 4), a subset of mice from each group can be euthanized. Organs (typically kidneys) are aseptically removed, homogenized, serially diluted, and plated on agar to quantify the Colony-Forming Units (CFU) per gram of tissue.[5]

In_Vivo_Workflow cluster_prep Preparation & Infection cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Acclimate Acclimate Mice Infect Systemic Infection with C. albicans (i.v.) Acclimate->Infect Group Randomize into Treatment Groups Infect->Group Treat Administer Compound (Daily for 7 days) Group->Treat Monitor Daily Monitoring (Survival, Weight, Health) Treat->Monitor Survival Kaplan-Meier Survival Curve Monitor->Survival Burden Determine Fungal Burden in Kidneys (CFU/g) Monitor->Burden (Sub-group)

Workflow for an In Vivo Antifungal Efficacy Study.

The In Vitro-In Vivo Disconnect: Why Promising Compounds Fail

The transition from in vitro to in vivo is the "valley of death" for many drug candidates. Excellent in vitro potency (e.g., a low MIC or IC₅₀) does not guarantee in vivo success.[5] The discrepancy often arises because the complexity of a living organism introduces numerous variables not present in a culture plate.[8]

Key Factors Influencing Translation:

  • Absorption, Distribution, Metabolism, Excretion (ADME):

    • Absorption: Can the drug get into the bloodstream? Poor oral bioavailability is a common reason for failure.

    • Distribution: Does the drug reach the target tissue? It may be highly protein-bound in the plasma or unable to cross biological barriers (like the blood-brain barrier).

    • Metabolism: The liver's cytochrome P450 enzymes can rapidly metabolize and inactivate the drug.

    • Excretion: The drug might be cleared by the kidneys too quickly to maintain a therapeutic concentration.

  • Toxicity: The compound might be safe for isolated cells but cause systemic toxicity in an animal, affecting the liver, kidneys, or other organs.

  • Drug-Likeness: Properties like solubility, molecular weight, and the number of hydrogen bond donors/acceptors can impact ADME properties. Lead optimization often focuses on improving these characteristics to enhance in vivo performance.[5]

InVitro_InVivo_Gap cluster_ADME ADME / Toxicology Factors (The 'Valley of Death') InVitro High In Vitro Potency (Low MIC / IC₅₀) Absorption Poor Absorption InVitro->Absorption Distribution Poor Tissue Distribution InVitro->Distribution Metabolism Rapid Metabolism InVitro->Metabolism Excretion Rapid Excretion InVitro->Excretion Toxicity Host Toxicity InVitro->Toxicity InVivo Poor In Vivo Efficacy (or High Toxicity) Absorption->InVivo Distribution->InVivo Metabolism->InVivo Excretion->InVivo Toxicity->InVivo

Factors Contributing to the In Vitro-In Vivo Gap.

Conclusion for the Drug Development Professional

The evaluation of 1,2,4-triazole compounds requires a carefully orchestrated progression from high-throughput in vitro screening to robust in vivo disease models. While in vitro assays are indispensable for initial hit identification and understanding structure-activity relationships, they represent a highly simplified system.[9] In vivo studies provide the definitive test of a compound's therapeutic potential by integrating the complex interplay of pharmacokinetics, efficacy, and safety.

Successfully bridging the in vitro-in vivo gap is the essence of translational science. For researchers, a deep understanding of ADME/Tox principles is not just beneficial but essential. The most potent compound in vitro is useless if it cannot reach its target in the body at a safe and effective concentration. Therefore, a multiparametric approach, where in vitro potency is co-optimized with drug-like properties, is the most effective strategy for developing the next generation of 1,2,4-triazole-based therapeutics.

References

  • Bhusari, S., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Journal of Saudi Chemical Society. [Link]

  • Gaikwad, S., et al. (2023). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results. [Link]

  • Al-Ostath, A., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. [Link]

  • Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Fassihi, A., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Medicinal Chemistry. [Link]

  • Zhang, M., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Journal of Medicinal Chemistry. [Link]

  • Kokil, G. R., et al. (2010). Synthesis and In Vitro Evaluation of Novel 1, 2, 4-Triazole Derivatives as Antifungal Agents. Letters in Drug Design & Discovery. [Link]

  • Yurttas, L., et al. (2023). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Iranian Chemical Society. [Link]

  • Li, J., et al. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules. [Link]

  • Sharma, D., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Current Organic Synthesis. [Link]

  • Zhang, M., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules. [Link]

  • Kumar, S., et al. (2016). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Current Bioactive Compounds. [Link]

  • Lv, K., et al. (2012). Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry. [Link]

Sources

A Comparative Guide to the Antimicrobial Spectrum of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antimicrobial drug discovery, the 1,2,4-triazole scaffold has emerged as a cornerstone for the development of potent and broad-spectrum therapeutic agents.[1][2][3][4][5] This guide offers an in-depth comparison of the antimicrobial spectrum of various 1,2,4-triazole derivatives, supported by experimental data and methodological insights. It is designed for researchers, scientists, and drug development professionals seeking to navigate the chemical space of these versatile heterocyclic compounds.

The unique structural features of the 1,2,4-triazole ring, including its hydrogen bonding capacity, dipole character, and rigidity, allow for high-affinity interactions with a range of biological targets.[2] This has led to the successful development of numerous clinically approved drugs for a variety of therapeutic areas, including antifungal, antiviral, and antibacterial agents.[2][6]

Understanding the Antimicrobial Landscape of 1,2,4-Triazoles

The antimicrobial activity of 1,2,4-triazole derivatives is broad and can be finely tuned through chemical modifications. This allows for the generation of compounds with selective toxicity towards different classes of microorganisms. Generally, these derivatives exhibit significant activity against a wide range of fungal and bacterial pathogens.

Antifungal Spectrum

The antifungal prowess of 1,2,4-triazoles is well-established, with several derivatives forming the backbone of current antifungal therapy.[7][8] Their primary mechanism of action involves the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase (CYP51).[7][8][9][10] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[10][11] By disrupting ergosterol synthesis, these triazole derivatives compromise the integrity and function of the fungal cell membrane, leading to growth inhibition or cell death.[9][10]

The antifungal spectrum of 1,2,4-triazole derivatives is extensive, covering a wide array of pathogenic yeasts and molds. However, the specific activity can vary significantly based on the substitutions on the triazole core.

Table 1: Comparative Antifungal Activity (MIC in µg/mL) of Representative 1,2,4-Triazole Derivatives

Derivative/DrugCandida albicansCandida glabrata (Fluconazole-resistant)Aspergillus fumigatusReference(s)
Fluconazole0.125 - 4>64>64[12][13]
Voriconazole0.016 - 10.25 - 20.25 - 2[12]
Itraconazole0.03 - 10.125 - 40.125 - 2[12]
Posaconazole0.03 - 0.50.06 - 20.06 - 1[12]
Novel Triazole 1a0.2510.5[7]
Novel Triazole 7b0.1250.51[7]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. Lower MIC values indicate higher potency.

The data clearly indicates that newer generations of triazoles like voriconazole and posaconazole exhibit a broader spectrum and higher potency against both common and resistant fungal strains compared to the first-generation fluconazole.[12] Furthermore, novel synthesized derivatives often show promising activity, sometimes surpassing existing drugs against specific pathogens.[7]

Antibacterial Spectrum

While the antifungal properties of 1,2,4-triazoles are widely recognized, their antibacterial potential is a rapidly growing field of research.[1][4][5] Unlike their antifungal counterparts, the antibacterial mechanism of action is more diverse and not limited to a single target. One of the prominent mechanisms is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, recombination, and repair.[1][14][15][16] By targeting this enzyme, these derivatives can effectively halt bacterial proliferation.

The antibacterial spectrum of 1,2,4-triazoles encompasses both Gram-positive and Gram-negative bacteria, including challenging multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Representative 1,2,4-Triazole Derivatives

Derivative/DrugStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Escherichia coliPseudomonas aeruginosaReference(s)
Ciprofloxacin0.25 - 11 - 40.008 - 0.060.25 - 1[1]
Clinafloxacin-Triazole Hybrid 14a0.50.2514[1]
Clinafloxacin-Triazole Hybrid 14b0.50.2514[1]
Clinafloxacin-Triazole Hybrid 14c0.250.250.52[1]
Novel Triazolo[1,5-a]pyrimidine 9n16 µMN/A32 µM64 µM[14]
Novel Triazolo[1,5-a]pyrimidine 9o16 µMN/A32 µM64 µM[14]

Note: MSSA = Methicillin-sensitive Staphylococcus aureus; MRSA = Methicillin-resistant Staphylococcus aureus. Some values are reported in µM; direct comparison requires conversion based on molecular weight.

Hybrids of 1,2,4-triazoles with existing antibiotics, such as fluoroquinolones, have shown remarkable potency against resistant bacteria, often exceeding the activity of the parent drug.[1] This highlights a promising strategy in the fight against antimicrobial resistance.

Structure-Activity Relationship (SAR): The Key to Potency and Spectrum

The antimicrobial spectrum and potency of 1,2,4-triazole derivatives are intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of new and more effective antimicrobial agents.

Key SAR Insights for Antifungal Activity:
  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the triazole core significantly influence antifungal activity. Electron-withdrawing groups, such as halogens (F, Cl), often enhance potency.[7]

  • Side Chain Modifications: Alterations to the side chain attached to the triazole nitrogen can modulate the spectrum of activity. For instance, the presence of a difluorophenyl group is a common feature in many potent triazole antifungals.[7]

  • Overall Lipophilicity: The balance between hydrophilicity and lipophilicity is crucial for cell penetration and target engagement.

Key SAR Insights for Antibacterial Activity:
  • Hybridization: Fusing the 1,2,4-triazole ring with other pharmacophores, such as quinolones, has proven to be a highly effective strategy for generating potent antibacterial agents, particularly against resistant strains.[1][2]

  • Substituents at the 4-position: The substituent at the N4 position of the triazole ring can influence the antibacterial spectrum. For example, benzyl groups have been shown to enhance activity against Gram-positive bacteria.[1]

  • Thione Moiety: The presence of a thione (C=S) group at the 3-position of the triazole ring is a common feature in many antibacterially active derivatives.

Experimental Protocols for Antimicrobial Spectrum Determination

To ensure the reliability and reproducibility of antimicrobial susceptibility testing, standardized protocols are essential. The following are detailed methodologies for two of the most widely used assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the "gold standard" for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well, and the plate is incubated. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Step-by-Step Protocol:

  • Preparation of Test Compound Stock Solution: Dissolve the 1,2,4-triazole derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells of a 96-well plate.

    • Add 100 µL of the stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Preparation of Inoculum:

    • Culture the test microorganism on an appropriate agar plate overnight.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate.

    • Include a growth control well (inoculum without test compound) and a sterility control well (broth only).

    • Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).

  • Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound in which there is no visible growth.

Caption: Workflow for Broth Microdilution MIC Assay.

Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.

Principle: A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate. A paper disk impregnated with a known concentration of the test compound is placed on the agar surface. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a zone of growth inhibition will appear around the disk.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum as described in the broth microdilution protocol (0.5 McFarland standard).

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Application of Disks:

    • Aseptically place paper disks impregnated with a known concentration of the 1,2,4-triazole derivative onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at the appropriate temperature and duration.

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) in millimeters.

Agar_Disk_Diffusion_Workflow A Prepare Standardized Inoculum B Inoculate Agar Plate A->B C Apply Impregnated Disks B->C D Incubate Plate C->D E Measure Zones of Inhibition D->E

Caption: Workflow for Agar Disk Diffusion Assay.

Mechanisms of Action: A Deeper Dive

A thorough understanding of the mechanism of action is crucial for optimizing drug design and overcoming resistance.

Antifungal Mechanism: Targeting Ergosterol Biosynthesis

As previously mentioned, the primary antifungal target of 1,2,4-triazoles is lanosterol 14α-demethylase (CYP51). The nitrogen atom at the 4-position of the triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol. This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane.

Antifungal_Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Essential Component Triazole 1,2,4-Triazole Derivative Triazole->CYP51 Inhibits CYP51->Ergosterol Blocked

Caption: Antifungal Mechanism of 1,2,4-Triazoles.

Antibacterial Mechanisms: A Multifaceted Approach

The antibacterial action of 1,2,4-triazoles is more varied. While DNA gyrase inhibition is a key mechanism for some derivatives, others may act on different targets. For instance, some triazole-containing compounds have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in folic acid synthesis, which is essential for bacterial growth. The ability of 1,2,4-triazoles to act as bioisosteres for other functional groups, such as the carboxylic acid in quinolones, allows for their incorporation into hybrid molecules with enhanced and potentially dual mechanisms of action.[1]

Antibacterial_Mechanisms Triazole 1,2,4-Triazole Derivative DNAGyrase DNA Gyrase Triazole->DNAGyrase Inhibits DHFR Dihydrofolate Reductase (DHFR) Triazole->DHFR Inhibits (some derivatives) Replication DNA Replication (Inhibited) DNAGyrase->Replication Folate Folate Synthesis (Inhibited) DHFR->Folate

Sources

The Tale of Two Isomers: A Head-to-Head Comparison of 1,2,3-Triazole and 1,2,4-Triazole in Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the humble triazole ring, a five-membered heterocycle with three nitrogen atoms, stands as a titan.[1][2] Its two isomeric forms, the 1,2,3-triazole and the 1,2,4-triazole, are privileged scaffolds in a vast array of FDA-approved drugs and clinical candidates.[2][3] While structurally similar, the distinct arrangement of nitrogen atoms imparts unique physicochemical properties that translate into a fascinating divergence in their biological activities and therapeutic applications. This guide provides an in-depth, head-to-head comparison of these two isomers, grounded in experimental data, to inform and empower researchers in the strategic design of next-generation therapeutics.

At a Glance: Structural and Electronic Distinctions

The fundamental difference between 1,2,3- and 1,2,4-triazoles lies in the juxtaposition of their nitrogen atoms. The 1,2,3-isomer features three contiguous nitrogen atoms, while the 1,2,4-isomer has a carbon atom separating two of the nitrogens. This seemingly subtle variation has profound implications for their electronic distribution, hydrogen bonding capabilities, and metabolic stability, ultimately shaping their interactions with biological targets.[4]

The 1,2,3-triazole, particularly the 1,4-disubstituted variant readily accessible through the Nobel Prize-winning "click chemistry" (copper(I)-catalyzed azide-alkyne cycloaddition or CuAAC), has surged in popularity as a stable and versatile linker in drug discovery.[5][6] This metabolic stability and its ability to mimic an amide bond are key attributes.[5] In contrast, the 1,2,4-triazole ring is a cornerstone of many antifungal and anticancer agents, where it often plays a direct role in binding to metalloenzymes.[4][7]

A Broad Spectrum of Activity: Where the Isomers Shine

Both 1,2,3- and 1,2,4-triazole derivatives boast an impressive and overlapping range of pharmacological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties.[8][9][10][11][12] The key to unlocking their therapeutic potential lies in understanding the nuances of how each isomeric core directs the molecule's biological effect.

Antimicrobial Arena: A Tale of Different Mechanisms

1,2,4-Triazoles: The Fungal Fighters

The 1,2,4-triazole moiety is arguably most renowned for its potent antifungal activity. A plethora of blockbuster drugs, including fluconazole, itraconazole, and voriconazole, feature this core structure.[4][7][13] Their mechanism of action hinges on the ability of the N4 nitrogen of the triazole ring to coordinate with the heme iron atom of lanosterol 14α-demethylase, a critical enzyme in ergosterol biosynthesis in fungi. This disruption of the fungal cell membrane leads to cell death.

1,2,3-Triazoles: A Broader, More Diverse Attack

While not as dominant as their 1,2,4-counterparts in the antifungal space, 1,2,3-triazole derivatives exhibit a broad spectrum of antimicrobial activities against various bacteria and fungi.[2] Their mechanism is often less defined and can vary depending on the overall molecular structure. For instance, some 1,2,3-triazole-containing compounds have been shown to inhibit bacterial DNA gyrase or disrupt bacterial cell wall synthesis. The antibacterial drug Cefatrizine is a notable example of a 1,2,3-triazole-containing therapeutic.[10][14]

Table 1: Comparative Antimicrobial Activity of Triazole Derivatives

Compound ClassIsomerOrganismActivity (MIC/IC50)Reference CompoundActivity (MIC/IC50)
Fluconazole1,2,4-TriazoleCandida albicans0.25-4 µg/mL--
Itraconazole1,2,4-TriazoleAspergillus fumigatus0.25-2 µg/mL--
Novel 1,2,4-triazole derivatives1,2,4-TriazoleS. aureus, E. coliMIC: 200 µg/mL--
Cefatrizine1,2,3-TriazoleGram-positive & negative bacteriaVaries with species--
Theophylline-1,2,3-triazole hybrids1,2,3-TriazoleB. cereus, E. coli, P. aeruginosaMIC: 0.0156-0.0625 mg/mL--
The War on Cancer: Two Isomers, Multiple Fronts

Both triazole isomers have been extensively explored as anticancer agents, with derivatives showing activity against a wide range of cancer cell lines.[14][15][16]

1,2,4-Triazoles in Oncology

Several 1,2,4-triazole-containing drugs are used in cancer therapy. Anastrozole and letrozole, for example, are aromatase inhibitors used in the treatment of breast cancer.[4][7] The triazole ring in these molecules interacts with the heme group of the aromatase enzyme, inhibiting its function and thereby reducing estrogen production.

1,2,3-Triazoles: A Click Away from a Cure?

The advent of click chemistry has led to a surge in the development of 1,2,3-triazole-based anticancer agents.[14][15] These compounds often act through diverse mechanisms, including inhibition of kinases, tubulin polymerization, and induction of apoptosis.[15] For instance, some 1,2,3-triazole-coumarin hybrids have shown potent activity against A549 lung cancer cells, with IC50 values more potent than the standard drug cisplatin.

Table 2: Selected Anticancer Activities of Triazole Derivatives

CompoundIsomerCancer Cell LineIC50 ValueMechanism of Action (if known)
Letrozole1,2,4-TriazoleBreast Cancer-Aromatase inhibitor
Anastrozole1,2,4-TriazoleBreast Cancer-Aromatase inhibitor
Icotinib-1,2,3-triazole derivative1,2,3-Triazole-0.37–2.50 μMIndoleamine 2,3-dioxygenase 1 (IDO1) inhibitor
1,2,3-triazole-coumarin hybrid 4a1,2,3-TriazoleA549 (Lung)2.97 µMInduction of apoptosis, ROS production
1,2,3-triazole-dithiocarbamate1,2,3-TriazoleColon, Lung, Prostate, Breast-Not specified

Experimental Corner: Assaying Biological Activity

The evaluation of the biological activity of these triazole derivatives relies on a battery of well-established in vitro and in vivo assays. Here, we outline a general protocol for determining the minimum inhibitory concentration (MIC) of a novel triazole compound against a bacterial strain.

Protocol: Broth Microdilution Assay for MIC Determination

Objective: To determine the lowest concentration of a triazole derivative that inhibits the visible growth of a specific bacterium.

Materials:

  • Test triazole compounds

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Positive control (e.g., Ampicillin)

  • Negative control (broth only)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test triazole compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in CAMHB directly in the 96-well plate to achieve a range of desired concentrations.

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls: Include a positive control (bacterium with a known antibiotic) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of the bacterium. This can be confirmed by measuring the optical density at 600 nm.

Causality Behind Experimental Choices:

  • Broth Microdilution: This method is a standardized and widely accepted technique for quantitative assessment of antimicrobial susceptibility, allowing for high-throughput screening of multiple compounds and concentrations.

  • Mueller-Hinton Broth: This is the standard medium for routine antimicrobial susceptibility testing as its composition is well-defined and has minimal interference with the activity of most antibiotics.

  • Inoculum Density: A standardized inoculum density is crucial for reproducible results, as a higher density of bacteria may require a higher concentration of the antimicrobial agent for inhibition.

Visualizing the Synthetic Pathways

The synthesis of these two triazole isomers proceeds through distinct chemical pathways. The following diagrams illustrate the fundamental synthetic strategies for accessing 1,4-disubstituted 1,2,3-triazoles and a common route to 1,2,4-triazoles.

G cluster_0 1,2,3-Triazole Synthesis (CuAAC) alkyne Terminal Alkyne catalyst Cu(I) Catalyst alkyne->catalyst + azide Organic Azide azide->catalyst + triazole_123 1,4-Disubstituted 1,2,3-Triazole catalyst->triazole_123 Click Reaction

Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,2,3-triazole synthesis.

G cluster_1 1,2,4-Triazole Synthesis amidine Amidine Derivative intermediate Intermediate amidine->intermediate + hydrazine Hydrazine Derivative hydrazine->intermediate + triazole_124 1,2,4-Triazole intermediate->triazole_124 Cyclization

Caption: A general synthetic route to 1,2,4-triazoles via cyclization.

Conclusion: A Strategic Choice for Drug Design

Both 1,2,3- and 1,2,4-triazoles are undeniably powerful scaffolds in the medicinal chemist's toolbox. The choice between these two isomers is not a matter of inherent superiority but rather a strategic decision based on the desired therapeutic target and mechanism of action.

  • 1,2,4-Triazoles remain the go-to isomer for targeting metalloenzymes, particularly in the development of antifungal and certain anticancer agents. Their well-established role as heme-coordinating ligands provides a clear rationale for their incorporation in drug design.

  • 1,2,3-Triazoles , facilitated by the efficiency and versatility of click chemistry, have emerged as exceptional linkers and pharmacophores in their own right.[5] Their metabolic stability and ability to foster diverse molecular architectures make them ideal for generating large compound libraries for high-throughput screening against a wide array of biological targets.[2]

Ultimately, a deep understanding of the distinct chemical personalities of these two triazole isomers will continue to fuel the discovery of innovative and effective medicines for a multitude of diseases.

References

  • Synthesis, Characterization and Biological Activities of New Symmetric Bis-1,2,3-Triazoles with Click Chemistry. PubMed. Available at: [Link]

  • 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. Asian Journal of Chemistry. Available at: [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. IntechOpen. Available at: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology. Available at: [Link]

  • Comparative study of 1,2,3-triazoles synthesis via click reactions. Authorea. Available at: [Link]

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules. Available at: [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry. Available at: [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. National Center for Biotechnology Information. Available at: [Link]

  • A Comprehensive review on 1, 2,4 Triazole. ResearchGate. Available at: [Link]

  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. Available at: [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Research Square. Available at: [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Center for Biotechnology Information. Available at: [Link]

  • Syntheses of 1, 2, 4 Triazole Derivatives and their Biological Activity. ResearchGate. Available at: [Link]

  • Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. MDPI. Available at: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. National Center for Biotechnology Information. Available at: [Link]

  • 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. DergiPark. Available at: [Link]

Sources

A Comparative Guide to the Selectivity and Cross-Reactivity of 1-Phenyl-1,2,4-triazole Carboxylic Acids: A Case Study Perspective on 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the selectivity profile of a chemical entity is paramount. This guide provides a comparative analysis of the potential cross-reactivity and selectivity of the 1-phenyl-1,2,4-triazole-3-carboxylic acid scaffold, with a specific focus on the yet-uncharacterized molecule, 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid. Due to the limited direct experimental data on this specific compound, this guide will leverage data from structurally similar analogs to infer potential biological targets and outline the essential experimental protocols required to rigorously define its selectivity profile.

The 1,2,4-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that is considered a "privileged scaffold" in drug discovery. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties[1][2]. The substitution pattern on the triazole core dictates the compound's pharmacological profile, making the exploration of novel derivatives a continuous pursuit in medicinal chemistry.

Inferred Biological Targets from Structurally Related Analogs

While direct experimental screening data for this compound is not publicly available, analysis of closely related structures provides valuable insights into its potential biological targets. A prominent example is the investigation of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives as inhibitors of cyclooxygenase (COX) enzymes[3][4].

Cyclooxygenase (COX) Inhibition: A Potential Primary Activity

The COX enzymes, primarily COX-1 and COX-2, are key players in the inflammatory cascade. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drugs to minimize gastrointestinal side effects.

Studies on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives have shown that this scaffold possesses anti-inflammatory properties, with computational docking studies suggesting a preferential binding to the COX-2 active site[3][4]. This suggests that this compound may also exhibit activity against COX enzymes.

Table 1: Comparative Biological Activity of Selected 1,2,4-Triazole Derivatives

Compound/Derivative ClassPrimary Investigated ActivityKey FindingsReference(s)
5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivativesAnti-inflammatory (potential COX-2 inhibition)Showed significant inhibition of carrageenan-induced rat paw edema; docking studies suggest COX-2 selectivity.[3][4]
1H-1,2,4-triazole derivativesAnti-inflammatory (COX-2 inhibition)Novel series exhibited remarkable anti-inflammatory activity and high selectivity for COX-2 over COX-1 in vitro.
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesAntimicrobialDemonstrated promising antibacterial and antifungal activities.[5][6]
5-pyridinyl-1,2,4-triazole derivativesAnticancerShowed potent antiproliferative activity against various cancer cell lines.[7]

Experimental Workflows for Determining Selectivity and Cross-Reactivity

To rigorously characterize the selectivity of this compound, a systematic experimental approach is necessary. Below are detailed protocols for primary and secondary assays to determine its inhibitory activity against the COX enzymes and to assess its broader cross-reactivity.

Primary Assay: In Vitro COX Inhibition Assay

This assay is the first step to confirm the predicted activity and determine the potency and selectivity of the test compound against COX-1 and COX-2.

Experimental Protocol:

  • Enzyme and Substrate Preparation:

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the appropriate assay buffer (e.g., Tris-HCl buffer, pH 8.0).

    • Prepare a stock solution of the substrate, arachidonic acid, in ethanol.

    • Prepare a stock solution of the test compound, this compound, in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and various concentrations of the test compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

    • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid to each well.

    • Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

  • Detection of Prostaglandin E2 (PGE2):

    • Terminate the reaction by adding a stop solution (e.g., a solution of a weak acid).

    • Quantify the amount of PGE2 produced using a commercial Prostaglandin E2 EIA Kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

Diagram of the In Vitro COX Inhibition Assay Workflow:

COX_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Enzyme Reconstitute COX-1/COX-2 Plate Add Buffer, Enzyme, and Compound to Plate Enzyme->Plate Substrate Prepare Arachidonic Acid Add_Substrate Initiate Reaction with Arachidonic Acid Substrate->Add_Substrate Compound Prepare Test Compound Compound->Plate Incubate1 Pre-incubation Plate->Incubate1 Incubate1->Add_Substrate Incubate2 Reaction Incubation Add_Substrate->Incubate2 Stop Terminate Reaction Incubate2->Stop EIA Quantify PGE2 (EIA Kit) Stop->EIA Analysis Calculate IC50 and Selectivity Index EIA->Analysis

Caption: Workflow for determining the in vitro inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Secondary Assay: Broad Kinase and Receptor Profiling

To understand the broader cross-reactivity of this compound, it is crucial to screen it against a panel of other relevant enzymes and receptors. This provides a more comprehensive picture of its selectivity and potential off-target effects.

Experimental Protocol:

  • Target Selection:

    • Based on the structural features of the 1,2,4-triazole scaffold, select a panel of potential off-targets. This could include other enzymes involved in inflammation (e.g., lipoxygenases), various kinases, and G-protein coupled receptors (GPCRs). Many contract research organizations (CROs) offer standardized screening panels.

  • Screening Assays:

    • Utilize established in vitro assay formats for each target. These may include:

      • Radiometric assays: For kinases, measuring the incorporation of radiolabeled phosphate into a substrate.

      • Fluorescence-based assays: Using fluorescent probes that change their properties upon enzyme activity.

      • Receptor binding assays: Measuring the displacement of a radiolabeled ligand from its receptor by the test compound.

  • Data Analysis:

    • The primary output is typically the percentage of inhibition at a single high concentration of the test compound (e.g., 10 µM).

    • For any significant "hits" (e.g., >50% inhibition), follow-up with dose-response curves to determine the IC50 or Ki values.

    • The results will generate a selectivity profile, highlighting any off-target activities.

Diagram of the Selectivity Profiling Workflow:

Selectivity_Profiling cluster_screening Broad Panel Screening (e.g., at 10 µM) Test_Compound 5-methyl-1-phenyl-1H-1,2,4- triazole-3-carboxylic acid Kinase_Panel Kinase Panel Test_Compound->Kinase_Panel GPCR_Panel GPCR Panel Test_Compound->GPCR_Panel Other_Enzymes Other Enzyme Panel (e.g., Lipoxygenases) Test_Compound->Other_Enzymes Dose_Response Dose-Response for 'Hits' (>50% Inhibition) Kinase_Panel->Dose_Response GPCR_Panel->Dose_Response Other_Enzymes->Dose_Response Selectivity_Profile Generate Selectivity Profile (IC50/Ki values) Dose_Response->Selectivity_Profile

Caption: A systematic workflow for assessing the cross-reactivity of a test compound against a broad panel of biological targets.

Conclusion and Future Directions

The 1-phenyl-1,2,4-triazole-3-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. While the specific selectivity profile of this compound remains to be experimentally determined, the available data on structurally related compounds suggests that it may exhibit inhibitory activity against COX enzymes, with a potential for COX-2 selectivity.

The experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate its potency, selectivity, and potential off-target effects. Such studies are critical for advancing our understanding of this molecule and determining its therapeutic potential. The broader screening for cross-reactivity will be instrumental in identifying any unforeseen biological activities and ensuring a more comprehensive safety and efficacy profile.

References

  • Lindner, M., Sippl, W., & Radwan, A. A. (2010). Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. Scientia Pharmaceutica, 78(2), 195–214.
  • Gouda, M. A., Eldien, H. F., Girges, M. M., & El-Nassag, M. A. (2014). 1H-1,2,4-triazole derivatives with remarkable selective COX-2 inhibitory and anti-inflammatory activity. European Journal of Medicinal Chemistry, 84, 56-65.
  • Rabea, S. M., El-Koussi, N. A., Hassan, H. Y., & Aboul-Fadl, T. (2006). Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity. Archiv der Pharmazie, 339(1), 42–50.
  • Kravchenko, S. D., & Sevriukova, O. H. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). ScienceRise: Pharmaceutical Science, (2(48)), 29-41.
  • Wang, X. M., Xu, J., Li, Y. P., Li, H., Jiang, C. S., Yang, G. D., ... & Zhang, S. Q. (2013). Synthesis and anticancer activity evaluation of a series of[1][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European journal of medicinal chemistry, 67, 243-251.

  • Plesca, D. A., Vasiliev, M., Povar, I., Gutsanu, V., Shova, S., & Gulea, A. (2023).
  • Kumar, A., Kumar, S., & Kumar, R. (2016). Synthesis, antifungal and antibacterial activity of novel 1, 2, 4-triazole derivatives. Journal of King Saud University-Science, 28(3), 246-252.
  • Wujec, M., Paneth, A., & Paneth, P. (2020). New Application of 1, 2, 4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules, 25(24), 6033.
  • Al-Omaim, L. A., El-Sayed, M. A. E., Al-Omair, M. A., Al-Deeb, O. A., & Abdel-Aziz, A. A. M. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1, 2, 4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 11(1), 1-14.
  • Yadav, P., & Kumar, A. (2022). Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 65-72.
  • Rabea, S. M., El-Koussi, N. A., Hassan, H. Y., & Aboul-Fadl, T. (2006). Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity. Archiv der Pharmazie, 339(1), 42-50.
  • Al-Warhi, T., Sabt, A., Elkaeed, E. B., Eldehna, W. M., & Abdel-Aziz, H. A. (2022). Synthesis and characterization of new 1, 2, 4-triazole anticancer scaffold derivatives: In Vitro study. Egyptian Journal of Chemistry, 65(8), 1-1.
  • Parlak, A. (2022). Anticancer Properties of 1, 2, 4-Triazoles. ISRES.
  • Al-Ghamdi, A. M. (2024).
  • Szeliga, J., & Pisarski, P. (2024).
  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1, 2, 3-triazole-4-carboxylic acids. Biopolymers and Cell, 37(4), 309-318.
  • Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][3]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(2), 127-135.

  • Küçükgüzel, Ş. G., Küçükgüzel, İ., & Tatar, E. (2008). Synthesis and in Vitro Biological Activities of 4, 5-Disubstituted 1, 2, 4-Triazole-3-Thiols. Hacettepe University Journal of the Faculty of Pharmacy, 28(2), 89-102.
  • Yadav, P., & Kumar, A. (2022). Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 65-72.
  • Shcherbyna, R. O., Panasenko, O. I., & Knysh, Y. H. (2024). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1, 2, 4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 29(21), 4808.
  • Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][3]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(2), 127-135.

  • El-Sayed, M. A., & Ali, O. M. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1, 2, 3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(18), 6049.

Sources

Comparative Benchmarking Analysis: 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Drug Development Professionals

Executive Summary: This guide provides a comprehensive benchmarking analysis of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid (designated as Compound X), a novel synthetic molecule. Recognizing the therapeutic prevalence of the 1,2,4-triazole scaffold in modern medicine, this investigation evaluates Compound X's potential as an anti-inflammatory, analgesic, and antimicrobial agent.[1][2] We present a series of robust, head-to-head experimental protocols comparing Compound X against industry-standard drugs: the non-selective COX inhibitor Ibuprofen, the COX-2 selective inhibitor Celecoxib, the broad-spectrum antibiotic Ciprofloxacin, and the antifungal agent Fluconazole. The methodologies are detailed to ensure scientific integrity and reproducibility. Comparative data reveals Compound X's distinct pharmacological profile, highlighting its potential for further preclinical and clinical development.

Introduction: The 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful drugs.[2][3] Its unique physicochemical properties—including its ability to engage in hydrogen bonding, its dipole character, and metabolic stability—allow it to serve as a versatile pharmacophore for a wide range of biological targets.[2] Marketed drugs such as the antifungal Fluconazole, antiviral Ribavirin, and anxiolytic Alprazolam all feature this heterocyclic system, underscoring its therapeutic importance.[3][4][5]

The subject of this guide, this compound (Compound X), integrates this potent scaffold with a carboxylic acid moiety. This functional group is a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs), where it often serves as a critical binding element for the active site of cyclooxygenase (COX) enzymes.[4] This structural rationale forms the primary hypothesis for its potential anti-inflammatory and analgesic properties, which is supported by reports of potent anti-inflammatory activity in structurally similar compounds.[6][7] This guide outlines a rigorous, multi-faceted benchmarking study to elucidate the therapeutic potential of Compound X relative to established clinical agents.

Rationale for Comparator Drug Selection

The choice of comparator drugs is critical for contextualizing the performance of a novel compound. Our selection is based on the predicted biological activities of Compound X, derived from its structural features.

  • For Anti-inflammatory & Analgesic Activity:

    • Ibuprofen: A globally recognized NSAID that non-selectively inhibits both COX-1 and COX-2 enzymes. It serves as a benchmark for potent, broad-spectrum anti-inflammatory and analgesic efficacy, but also for the potential gastrointestinal side effects associated with COX-1 inhibition.[8][9]

    • Celecoxib: A selective COX-2 inhibitor. Comparing Compound X to Celecoxib is crucial for determining its COX selectivity profile. Higher selectivity for COX-2 is a key objective in modern NSAID development to improve gastric safety.[6][7]

  • For Antimicrobial Activity:

    • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic. Its inclusion allows for the assessment of Compound X's potential antibacterial activity against both Gram-positive and Gram-negative organisms.[10]

    • Fluconazole: A leading antifungal agent that itself contains a 1,2,4-triazole ring.[2][5] This makes it the most relevant comparator to determine if Compound X shares the well-documented antifungal properties of this scaffold.

Benchmarking Protocol: Anti-inflammatory & Analgesic Activity

In Vitro Cyclooxygenase (COX-1/COX-2) Enzyme Inhibition Assay

Causality: The primary mechanism of NSAIDs is the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid into pro-inflammatory prostaglandins.[11] Differentiating between inhibition of the constitutive COX-1 isoform and the inducible COX-2 isoform is fundamental to predicting both efficacy and safety. This assay provides the half-maximal inhibitory concentration (IC₅₀), a direct measure of potency.

cluster_0 COX-Mediated Inflammatory Pathway Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) NSAIDs (Ibuprofen) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) COX-2 Inhibitors (Celecoxib) Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (Constitutive)->Prostaglandins (PGs) COX-2 (Inducible)->Prostaglandins (PGs) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever GI Cytoprotection, Platelet Aggregation GI Cytoprotection, Platelet Aggregation Prostaglandins (PGs)->GI Cytoprotection, Platelet Aggregation

Caption: COX-1/2 inflammatory signaling pathway and points of inhibition.

Experimental Protocol:

  • Reagents: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric detection kit (e.g., Cayman Chemical #701050), test compounds (Compound X, Ibuprofen, Celecoxib) dissolved in DMSO.

  • Preparation: Prepare a series of dilutions for each test compound (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Assay Execution (96-well plate format):

    • To each well, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme (COX-1 or COX-2).

    • Add 10 µL of the respective compound dilution. Include wells for a "100% activity" control (DMSO vehicle) and a "background" control (no enzyme).

    • Incubate the plate for 10 minutes at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells except the background control.

    • Incubate for precisely 2 minutes at 37°C.

    • Add 50 µL of saturated stannous chloride solution to terminate the reaction.

    • Add 100 µL of the colorimetric substrate solution and incubate in the dark for 15 minutes.

  • Data Acquisition: Measure the absorbance at 590 nm using a plate reader.

  • Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot percent inhibition versus log[concentration] and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Carrageenan-Induced Paw Edema Model

Causality: This is a gold-standard model for acute inflammation. Subplantar injection of carrageenan in the rat paw elicits a biphasic inflammatory response, with the late phase (3-5 hours) being highly dependent on prostaglandin synthesis mediated by COX-2.[8][12] The reduction in paw volume is a direct measure of a compound's anti-inflammatory effect in vivo.

Experimental Protocol:

  • Animals: Male Wistar rats (180-200g), acclimatized for one week.

  • Grouping (n=6 per group):

    • Group 1: Vehicle control (e.g., 0.5% CMC, oral).

    • Group 2: Ibuprofen (e.g., 40 mg/kg, oral).

    • Group 3: Celecoxib (e.g., 20 mg/kg, oral).

    • Group 4: Compound X (e.g., 20 mg/kg, oral).

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the test compounds or vehicle orally.

    • After 1 hour, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw.

    • Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in the treated group.

In Vivo Acetic Acid-Induced Writhing Test

Causality: Intraperitoneal injection of acetic acid causes irritation of the peritoneal lining, leading to the release of endogenous mediators like prostaglandins and bradykinin, which stimulate nociceptors.[12][13] This results in a characteristic stretching behavior known as "writhing." The reduction in the number of writhes indicates a peripheral analgesic effect.

Experimental Protocol:

  • Animals: Swiss albino mice (20-25g).

  • Grouping (n=6 per group): Similar to the paw edema model.

  • Procedure:

    • Administer test compounds or vehicle orally.

    • After 1 hour, inject 0.1 mL/10g of a 0.6% acetic acid solution intraperitoneally.

    • Immediately place each mouse in an individual observation chamber.

    • After a 5-minute latency period, count the number of writhes for a continuous 15-minute period.

  • Analysis: Calculate the percentage protection (analgesic activity) using the formula: % Protection = [(Wc - Wt) / Wc] * 100, where Wc is the mean number of writhes in the control group and Wt is the mean number in the treated group.

Benchmarking Protocol: Antimicrobial Activity

Minimum Inhibitory Concentration (MIC) Assay

Causality: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the standard metric for quantifying antimicrobial potency. The broth microdilution method is a reliable and high-throughput technique for determining MIC values.

cluster_1 Workflow for MIC Determination A Prepare 2-fold serial dilutions of compounds in 96-well plate B Inoculate each well with standardized microbial suspension A->B C Include positive (no drug) and negative (no microbe) controls B->C D Incubate plate at 37°C (bacteria) or 30°C (fungi) for 18-24 hours C->D E Visually inspect for turbidity or use indicator dye (e.g., Resazurin) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Experimental workflow for MIC determination via broth microdilution.

Experimental Protocol:

  • Microorganisms:

    • Gram-positive: Staphylococcus aureus (ATCC 29213)

    • Gram-negative: Escherichia coli (ATCC 25922)

    • Yeast: Candida albicans (ATCC 90028)

    • Mold: Aspergillus brasiliensis (ATCC 16404)

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 medium for fungi.

  • Procedure:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound (Compound X, Ciprofloxacin, Fluconazole) in the appropriate broth, typically ranging from 256 µg/mL down to 0.5 µg/mL.

    • Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculate each well with the microbial suspension.

    • Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

    • Seal the plates and incubate at 37°C for 24 hours for bacteria or 30°C for 48 hours for fungi.

  • Analysis: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).

Comparative Data Analysis & Results

(Note: The following data are representative examples for illustrative purposes.)

Table 1: In Vitro Cyclooxygenase (COX) Enzyme Inhibition

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Compound X 12.5 0.8 15.6
Ibuprofen 1.5 3.2 0.47

| Celecoxib | >100 | 0.05 | >2000 |

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema, 3 hr)

Compound Dose (mg/kg) % Edema Inhibition
Compound X 20 58.2%
Ibuprofen 40 65.5%
Celecoxib 20 61.8%

| Vehicle Control | - | 0% |

Table 3: In Vivo Analgesic Activity (Acetic Acid-Induced Writhing)

Compound Dose (mg/kg) % Writhing Inhibition
Compound X 20 62.5%
Ibuprofen 40 71.0%
Celecoxib 20 65.4%

| Vehicle Control | - | 0% |

Table 4: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration)

Compound MIC (µg/mL) vs S. aureus MIC (µg/mL) vs E. coli MIC (µg/mL) vs C. albicans MIC (µg/mL) vs A. brasiliensis
Compound X >128 >128 16 32
Ciprofloxacin 0.5 0.25 NA NA

| Fluconazole | NA | NA | 1 | 8 |

Discussion & Scientific Interpretation

The results of this benchmarking study position this compound (Compound X) as a promising therapeutic candidate with a distinct pharmacological profile.

Anti-inflammatory and Analgesic Profile: The in vitro data clearly indicates that Compound X is a potent inhibitor of the COX-2 enzyme (IC₅₀ = 0.8 µM) with moderate selectivity over COX-1 (Selectivity Index ≈ 16). While not as profoundly selective as Celecoxib, it demonstrates a significant COX-2 preference compared to the non-selective profile of Ibuprofen. This suggests a potentially improved gastrointestinal safety profile over traditional NSAIDs. This in vitro potency translates effectively to in vivo models, where Compound X demonstrated significant anti-inflammatory and analgesic activity, comparable to the clinical standard Celecoxib at the same dose.

Antimicrobial Profile: The antimicrobial screening reveals a specific and noteworthy pattern. Compound X was inactive against the tested bacterial strains (S. aureus and E. coli). However, it exhibited moderate antifungal activity against both Candida albicans (MIC = 16 µg/mL) and Aspergillus brasiliensis (MIC = 32 µg/mL). While its potency does not match that of the dedicated antifungal Fluconazole, the presence of this activity is significant. It confirms that the 1,2,4-triazole scaffold in Compound X retains the antifungal characteristics for which it is known.[1][14]

Conclusion: Compound X emerges as a dual-action candidate with potent, COX-2 preferential anti-inflammatory activity and moderate antifungal properties. Its efficacy in validated animal models of pain and inflammation is comparable to established drugs. The combination of these activities in a single molecule is unique and warrants further investigation. Future work should focus on pharmacokinetic profiling, dose-response studies, and evaluation in chronic inflammation models to fully characterize its therapeutic potential.

References

  • Ronad, P., et al. (2025). Analgesic and anti-inflammatory investigation of 1,2,4- triazole derivatives in rats. Journal of Medical and Pharmaceutical and Allied Sciences.

  • Sameliuk, Y., et al. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Journal of Faculty of Pharmacy of Ankara University, 45(3), 598-614. [Link]

  • Mali, R. K., et al. (2014). Analgesic Activity of Some 1,2,4-Triazole Heterocycles Clubbed with Pyrazole, Tetrazole, Isoxazole and Pyrimidine. Indian Journal of Pharmaceutical Education and Research, 48(4), 46-53. [Link]

  • Wujec, M., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3804. [Link]

  • Singh, R., & Singh, D. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 8(8), 3234-3248. [Link]

  • Zhang, Y., et al. (2020). Synthesis and Biological Evaluation of 1,2,4-triazole Derivatives as Potential Neuroprotectant Against Ischemic Brain Injury. European Journal of Medicinal Chemistry, 192, 112114. [Link]

  • Gomha, S. M., et al. (2017). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 22(1), 125. [Link]

  • Plebańska, A., et al. (2023). 1,2,4-Triazoles as Important Antibacterial Agents. International Journal of Molecular Sciences, 24(13), 11096. [Link]

  • Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 209, 112893. [Link]

  • Kumar, R., et al. (2014). Synthesis and Pharmacological Evaluation of Some New Pyrimidine Derivatives Containing 1,2,4-Triazole. Iranian Journal of Pharmaceutical Research, 13(4), 1275–1285. [Link]

  • Czarnecka, K., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. International Journal of Molecular Sciences, 25(1), 587. [Link]

  • Al-Soud, Y. A., et al. (2008). Synthesis of 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives of Potential Anti-inflammatory Activity. European Journal of Medicinal Chemistry, 43(5), 953-959. [Link]

  • Plebańska, A., et al. (2023). 1,2,4-Triazoles as Important Antibacterial Agents. International Journal of Molecular Sciences, 24(13), 11096. [Link]

  • Bahçeci, Ş., et al. (2002). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 7(1), 7-13. [Link]

  • ResearchGate. (n.d.). Examples of[4][8][12]triazole bearing drugs. [Link]

  • Al-Soud, Y. A., et al. (2008). Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives. Bioorganic & Medicinal Chemistry, 16(15), 7359-7365. [Link]

  • Hlushko, T. V., et al. (2024). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems, 15(2), 241-248. [Link]

  • Gomaa, A. M. (2023). Pyrazolo[5,1-c][4][8][12]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules, 28(15), 5849. [Link]

  • Al-Jadiri, A. A. F., & Al-Joborry, A. A. M. (2020). synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. Systematic Reviews in Pharmacy, 11(11), 1404-1412. [Link]

  • ResearchGate. (n.d.). Some drugs containing 1,2,4-triazoles. [Link]

  • Kumar, S., et al. (2014). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Journal of Chemical and Pharmaceutical Research, 6(5), 1184-1190. [Link]

  • Yurttaş, L., et al. (2013). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Acta Chimica Slovenica, 60(3), 612-618. [Link]

  • Gąsiorowska, E., et al. (2015). Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(14), 2809-2812. [Link]

  • Prasad, Y. R., et al. (2012). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. Journal of the Korean Chemical Society, 56(2), 244-249. [Link]

  • Abdullah, N. A., et al. (2022). A review on the synthesis of 1,2,4 triazole compounds. International Journal of Scientific Research in Engineering and Science, 1(4), 1-13. [Link]

  • Maticiuc, G., et al. (2020). Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. Farmacia, 68(4), 633-640. [Link]

  • Tozkoparan, B., et al. (2007). Studies on 1,2,4-Triazole Derivatives as Potential Anti-Inflammatory Agents. Archiv der Pharmazie, 340(1), 18-24. [Link]

  • Gąsiorowska, E., et al. (2015). Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(14), 2809-2812. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, providing a self-validating system for waste management.

Hazard Assessment and Characterization

Anticipated Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2]

  • Eye Irritation: Poses a risk of serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[3]

Based on these anticipated hazards, this compound must be treated as a hazardous chemical. The fundamental principle of its disposal is to prevent its release into the environment and to ensure it is handled by personnel qualified to manage hazardous waste.

Table 1: Hazard Profile of Structurally Similar Triazole Carboxylic Acids

Hazard StatementGHS ClassificationPrimary Route of ExposureSource
Causes skin irritationSkin Irritant (Category 2)Dermal[1][2]
Causes serious eye irritationEye Irritant (Category 2A)Ocular[1][2]
May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure, Cat. 3)Inhalation[1]
May be harmful if swallowedAcute Toxicity, Oral (Category 4/5 - Inferred)Ingestion[3]

Personal Protective Equipment (PPE): The First Line of Defense

The causality behind the stringent requirement for appropriate PPE is to create a barrier between the researcher and the hazardous material, mitigating the risk of exposure.

  • Hand Protection: Wear nitrile or neoprene gloves that are appropriate for handling organic acids. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes or fine dust particles.

  • Body Protection: A standard laboratory coat should be worn at all times.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary. All respiratory protection use must be in accordance with your institution's respiratory protection program.

Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the disposal of this compound, from the laboratory bench to final collection.

Step 1: Waste Segregation and Collection

The "Why": The primary reason for immediate segregation is to prevent inadvertent and potentially hazardous reactions between incompatible chemicals. This compound, being an organic acid, must not be mixed with bases, strong oxidizing agents, or reactive metals.[3]

Procedure:

  • Designate a specific, clearly labeled hazardous waste container for "Acidic Organic Waste."

  • Carefully transfer any residual solid this compound into this container using a chemically resistant scoop or spatula.

  • For solutions containing the compound, pour the liquid waste into a designated "Acidic Organic Liquid Waste" container.

  • Do not mix this waste stream with other categories of chemical waste, such as halogenated solvents, bases, or heavy metal waste.

Step 2: Container Selection and Labeling

The "Why": Proper containment and labeling are mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) to ensure that the waste can be safely stored, transported, and ultimately disposed of by a certified facility. An accurate label provides critical information to waste handlers about the contents and associated hazards.

Procedure:

  • Container Choice: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, screw-top lid. The container must be in good condition, with no cracks or leaks.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all components and their approximate concentrations if it is a mixed waste stream.

    • The primary hazard(s): "Irritant," "Harmful if Swallowed."

    • The date the first waste was added to the container.

    • The name and contact information of the generating researcher or laboratory.

Step 3: In-Lab Storage

The "Why": Safe interim storage within the laboratory prevents accidents and ensures compliance with institutional and federal regulations. Containers must be kept closed to prevent the release of vapors and to avoid spills.

Procedure:

  • Keep the waste container securely closed at all times, except when adding waste.

  • Store the container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.

  • The SAA should be in a secondary containment tray to capture any potential leaks.

  • Store the waste away from heat sources and incompatible materials.

Step 4: Arranging for Disposal

The "Why": The environmental persistence and potential ecotoxicity of triazole derivatives necessitate that they are not disposed of via standard drains or landfill.[4] These compounds can be resistant to degradation in standard wastewater treatment processes.[4] Therefore, disposal must be handled by a licensed hazardous waste disposal company.

Procedure:

  • Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.

  • Do not allow the waste to accumulate in the laboratory for an extended period. Adhere to your institution's and local regulations regarding the maximum allowable storage time.

  • Provide the EHS or waste disposal personnel with a complete and accurate description of the waste.

Emergency Procedures

Spill Response:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean up a small spill, don the appropriate PPE as outlined in Section 2.

  • Containment: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid creating dust. For liquid spills, use an absorbent material rated for chemical spills.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, in accordance with your institution's policy.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the procedural flow for the safe disposal of this compound.

DisposalDecisionProcess start Waste Generation: This compound assess_hazard Hazard Assessment: Is it a hazardous waste? start->assess_hazard yes_hazardous YES (Treat as Hazardous Waste) assess_hazard->yes_hazardous Based on analog data & properties no_hazardous NO (Not Applicable for this Compound) assess_hazard->no_hazardous ppe_selection Select Appropriate PPE: Gloves, Goggles, Lab Coat yes_hazardous->ppe_selection segregation Segregate Waste: 'Acidic Organic Waste' Stream ppe_selection->segregation container_label Container & Labeling: Use compatible container Complete hazardous waste label segregation->container_label storage In-Lab Storage: Satellite Accumulation Area Closed container, secondary containment container_label->storage ehs_pickup Arrange for Disposal: Contact EHS for pickup storage->ehs_pickup

Caption: Decision-making flowchart for hazardous waste classification.

DisposalWorkflow cluster_lab_procedures In-Laboratory Procedures cluster_disposal_pathway Disposal Pathway step1 Step 1: Collection Transfer waste to a designated 'Acidic Organic Waste' container. step2 Step 2: Labeling Affix a complete hazardous waste label to the container. step1->step2 step3 Step 3: Storage Store in a closed container within a designated Satellite Accumulation Area. step2->step3 step4 Step 4: EHS Notification Contact your institution's EHS office for waste pickup. step3->step4 step5 Step 5: Professional Disposal Waste is handled and disposed of by a certified hazardous waste vendor. step4->step5

Caption: Step-by-step disposal workflow.

References

  • Carl Roth GmbH + Co. KG. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]

  • Kos Durjava, M., et al. (2013). Experimental assessment of the environmental fate and effects of triazoles and benzotriazole. Alternatives to Laboratory Animals, 41(1), 65-75. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-1,2,4-triazole-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. 29 CFR 1910.1450. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Weitzel, K. W., et al. (2023). Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole. Environmental Science & Technology Letters. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Safely Handling 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. As researchers, our primary responsibility extends beyond achieving scientific breakthroughs to ensuring the safety of ourselves and our colleagues. This guide provides essential, experience-driven insights into the safe handling of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid, a compound representative of the many novel heterocyclic systems we encounter. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, by analyzing its structural components—a triazole ring, a carboxylic acid, and an N-phenyl group—we can infer a robust safety protocol based on established principles for handling similar chemical classes.

The core principle of this guide is proactive risk mitigation. We will not merely list personal protective equipment (PPE); we will delve into the rationale for each piece of equipment, outline systematic procedures for its use, and provide clear directives for operational workflow and waste disposal.

Hazard Analysis: A Proactive Approach

Given the structure of this compound, we must anticipate several potential hazards. Triazole derivatives can exhibit a range of biological activities and, in some cases, toxicity.[1] The carboxylic acid functional group suggests potential for skin and eye irritation.[2][3] As a solid, the compound is likely a fine powder, posing an inhalation risk.[1][3] Therefore, our safety plan must address dermal, ocular, and respiratory routes of exposure.

Table 1: Hazard Assessment and Corresponding PPE

Potential Hazard Route of Exposure Primary Personal Protective Equipment (PPE) Secondary Controls
Skin Irritation/AbsorptionDermalChemical-resistant gloves (Nitrile), Lab coatGood laboratory practices, immediate washing upon contact
Eye IrritationOcularSafety goggles with side shields or face shieldEyewash station readily accessible
Respiratory IrritationInhalationN95 or higher-rated respiratorChemical fume hood, careful handling to avoid dust generation

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable.[4][5] For handling this compound, the following PPE is mandatory.[6]

  • Hand Protection: Chemical-resistant nitrile gloves are the standard for handling most powdered chemicals.[6] Always double-glove when handling the pure compound, especially during weighing and transfer operations. This provides an extra layer of protection and a clear protocol for doffing the outer, potentially contaminated glove.

  • Body Protection: A flame-resistant lab coat is essential to protect your clothing and skin from spills and splashes.[6][7] Ensure the lab coat is fully buttoned.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[7] However, for operations with a higher risk of splashes or dust generation, such as weighing or dissolving the compound, it is highly recommended to use chemical splash goggles or a full-face shield over safety glasses.[5][7]

  • Respiratory Protection: Due to the powdered nature of the compound and the potential for aerosolization, a NIOSH-approved N95 or higher-rated respirator is required when handling the material outside of a certified chemical fume hood.[8] All handling of the solid should ideally be performed within a fume hood to minimize inhalation exposure.

Operational Plan: A Step-by-Step Guide

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

1. Preparation and Donning PPE:

  • Before entering the laboratory, ensure you are wearing long pants and closed-toe shoes.[4]

  • In the designated gowning area, don your lab coat, ensuring it is fully buttoned.

  • Put on your safety glasses or goggles.

  • Perform hand hygiene, then don your inner pair of nitrile gloves.

  • Don your outer pair of nitrile gloves, ensuring they overlap the cuffs of your lab coat.

  • If required, don your respirator, ensuring a proper seal.

2. Handling the Compound:

  • All weighing and initial dilutions of this compound must be performed in a certified chemical fume hood.

  • Use a spatula for transfers. Avoid pouring the powder, which can create dust.

  • If any material is spilled, follow the spill cleanup protocol immediately.

3. Doffing PPE:

  • Remove your outer gloves first, peeling them off without touching the outside surface. Dispose of them in the designated hazardous waste container.

  • Remove your lab coat, turning it inside out as you remove it to contain any surface contamination.

  • Remove your safety glasses/goggles.

  • Remove your inner gloves and dispose of them.

  • Wash your hands thoroughly with soap and water.

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task.

PPE_Workflow start Start: Prepare to handle This compound task What is the task? start->task weighing Weighing or Transferring Solid task->weighing Solid Handling solution Handling Dilute Solution task->solution Solution Handling ppe_weighing Required PPE: - Double Nitrile Gloves - Lab Coat - Goggles/Face Shield - Respirator (if not in fume hood) weighing->ppe_weighing ppe_solution Required PPE: - Nitrile Gloves - Lab Coat - Safety Glasses solution->ppe_solution end Proceed with Caution ppe_weighing->end ppe_solution->end

Caption: Decision workflow for selecting appropriate PPE.

Disposal Plan: Ensuring a Safe End-of-Life for a Hazardous Compound

Proper disposal is a critical final step in the safe handling of any chemical.

1. Solid Waste:

  • All solid waste contaminated with this compound, including weighing paper, contaminated gloves, and paper towels, must be disposed of in a designated, sealed, and clearly labeled hazardous waste container.[9]

2. Liquid Waste:

  • Aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers.[10]

  • Do not dispose of this compound down the drain.[11] Triazole derivatives can be toxic to aquatic life.

3. Sharps Waste:

  • Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container for hazardous chemical waste.

All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[12]

In Case of Emergency

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[13] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting.[14] Rinse the mouth with water and seek immediate medical attention.

By adhering to these rigorous safety protocols, we can confidently and safely advance our research while upholding our commitment to a secure laboratory environment.

References

  • Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole. [Link]

  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). Personal Protective Equipment Requirements for Laboratories. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • ACS Omega. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. [Link]

  • Westlab. (2017). Personal Protective Equipment (PPE) in the Laboratory. [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. [Link]

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]

  • YOUTH Clean Tech. (2025). PPE in Labs: Choosing the Right Protection. [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. [Link]

  • Oregon State University Seafood Lab. (n.d.). Method Chemicals Disposal. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 2
5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.